molecular formula C12H12N2O2 B1177355 pulmolin CAS No. 128523-74-0

pulmolin

Cat. No.: B1177355
CAS No.: 128523-74-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pulmolin is a research compound whose active moiety is Salbutamol, a short-acting selective beta2-adrenoceptor stimulant . Its primary research value lies in its mechanism of action: it acts on beta2-adrenoceptors to induce the relaxation of smooth muscle fibers . This activity makes it a compound of significant interest in studies of respiratory physiology and pharmacology, particularly for investigating bronchial responsiveness and airway dynamics . From a biochemical perspective, the stimulatory effect on beta2-adrenoceptors activates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) concentrations. The subsequent activation of protein kinase A and lowering of intracellular ionic calcium concentrations ultimately lead to smooth muscle relaxation . Researchers also study its secondary effects, such as its potential to inhibit the release of bronchoconstrictor mediators like histamine from mast cells, indicating an anti-inflammatory dimension to its activity . This product is provided for basic scientific research and is strictly For Research Use Only (RUO). It is not intended for direct human or veterinary therapeutic application, diagnostic use, or any form of consumption.

Properties

CAS No.

128523-74-0

Molecular Formula

C12H12N2O2

Synonyms

pulmolin

Origin of Product

United States

Foundational & Exploratory

The Synthetic Pathways and Chemical Architecture of Salbutamol (Pulmolin)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Salbutamol, marketed under various trade names including Pulmolin, is a cornerstone in the management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy as a short-acting β2-adrenergic receptor agonist stems from its specific chemical structure. This technical guide provides a comprehensive overview of the chemical architecture of Salbutamol and delves into the primary synthetic routes employed in its industrial production. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of Salbutamol

Salbutamol, chemically known as (RS)-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, is a phenylethanolamine derivative.[1] The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group in the ethylamino side chain, and thus exists as a racemic mixture of two enantiomers: (R)-(-)-Salbutamol (Levosalbutamol) and (S)-(+)-Salbutamol.

The key structural features responsible for its therapeutic activity include:

  • A substituted benzene ring: Containing a hydroxyl group and a hydroxymethyl group.

  • An ethanolamine side chain: Crucial for its interaction with the β2-adrenergic receptors.

  • A tertiary butyl group: Attached to the nitrogen atom, which confers selectivity for the β2 receptors over β1 receptors, thereby minimizing cardiovascular side effects.

PropertyValue
IUPAC Name (RS)-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS Number 18559-94-9

Synthesis Pathways of Salbutamol

The industrial synthesis of Salbutamol can be achieved through several distinct pathways, each with its own set of advantages and challenges. The most prominent routes start from readily available precursors such as p-hydroxybenzaldehyde, salicylic acid, or 4-hydroxy-3-hydroxymethyl acetophenone.

Synthesis from p-Hydroxybenzaldehyde

This pathway involves a multi-step process beginning with the chloromethylation of p-hydroxybenzaldehyde.

Salbutamol_Synthesis_p_Hydroxybenzaldehyde p_hydroxybenzaldehyde p-Hydroxybenzaldehyde compound1 Compound 1 (Chloromethylated intermediate) p_hydroxybenzaldehyde->compound1  Paraformaldehyde, HCl   compound2 Compound 2 (Hydrolyzed intermediate) compound1->compound2  Hydrolysis (weakly alkaline)   compound3 Compound 3 (Propylidene protected) compound2->compound3  Acetone, H₂SO₄ (conc.)   compound4 Compound 4 (Epoxide intermediate) compound3->compound4  Ylide reagent, strong base   compound5 Compound 5 (Aminolysis product) compound4->compound5  tert-Butylamine (reflux)   salbutamol Salbutamol compound5->salbutamol  Hydrolysis (acidic)  

Figure 1: Synthesis of Salbutamol starting from p-Hydroxybenzaldehyde.

Experimental Protocol:

  • Chloromethylation: p-Hydroxybenzaldehyde is reacted with paraformaldehyde in the presence of concentrated hydrochloric acid. For instance, 10g of p-hydroxybenzaldehyde and 4.8g of paraformaldehyde are stirred in 40ml of concentrated hydrochloric acid at 25-30°C for 8 hours.[2] The resulting product is filtered and washed.

  • Hydrolysis: The chloromethylated intermediate is hydrolyzed under weakly alkaline conditions.

  • Propylidene Protection: The dihydroxy groups of the resulting compound are protected using acetone and a catalytic amount of concentrated sulfuric acid.

  • Epoxidation: The protected compound is then reacted with a ylide reagent in the presence of a strong base and a phase transfer catalyst to form an epoxide.

  • Aminolysis and Ring-Opening: The epoxide is refluxed with tert-butylamine to open the ring and introduce the tert-butylamino group.

  • Deprotection: The final step involves the acidic hydrolysis of the protecting group to yield Salbutamol.

Quantitative Data:

StepReactantsConditionsYield
Overall p-Hydroxybenzaldehyde, Paraformaldehyde, tert-Butylamine, etc.Multi-stepup to 45%
Synthesis from Salicylic Acid

This route utilizes salicylic acid as the starting material and proceeds through amidation, cyclization, hydrolysis, reduction, and salification.

Salbutamol_Synthesis_Salicylic_Acid salicylic_acid Salicylic Acid intermediate1 Intermediate 1 (Amide) salicylic_acid->intermediate1  tert-Butylamino acetyl halide, Chlorinating agent   intermediate2 Intermediate 2 (Cyclized) intermediate1->intermediate2  Lewis acid   intermediate3 Intermediate 3 (Hydrolyzed) intermediate2->intermediate3  Acid reagent   salbutamol_base Salbutamol Base intermediate3->salbutamol_base  Reducing agent, Catalyst   salbutamol_sulfate Salbutamol Sulfate salbutamol_base->salbutamol_sulfate  Sulfuric acid  

Figure 2: Synthesis of Salbutamol starting from Salicylic Acid.

Experimental Protocol:

  • Amidation: Salicylic acid is reacted with a tert-butylamino acetyl halide reagent in the presence of a chlorinating agent to form an amide intermediate.

  • Cyclization: The amide intermediate undergoes cyclization in the presence of a Lewis acid.

  • Hydrolysis: The cyclized intermediate is then hydrolyzed using an acid reagent.

  • Reduction: The resulting intermediate is reduced using a reducing agent such as sodium borohydride in the presence of a catalyst (e.g., ferrous sulfate or stannous chloride) to form Salbutamol base.[3] For example, 10g of the intermediate is dissolved in 200mL of methanol with 3.3g of ferrous sulfate, cooled to 5°C, and then 1.8g of sodium borohydride is added.[3] The reaction is then warmed to 30°C.[3]

  • Salification: The Salbutamol base is reacted with sulfuric acid to produce Salbutamol sulfate.

Quantitative Data:

StepReactantsConditionsYield
Reduction Intermediate 3, Sodium borohydride, Ferrous sulfateMethanol, 5-30°C92.9%
Salification Salbutamol base, Sulfuric acidEthanol, Butanone, -5°C to RT86.1%
Synthesis from 4-Hydroxy-3-hydroxymethyl acetophenone

This pathway is considered suitable for industrial production due to the avoidance of high-risk reagents.

Salbutamol_Synthesis_Acetophenone acetophenone 4-Hydroxy-3-hydroxymethyl acetophenone epoxy_protected Epoxy Protected Intermediate acetophenone->epoxy_protected  Epoxy protection   oxidized Oxidized Intermediate epoxy_protected->oxidized  Oxidation   reductive_amination Reductive Amination Product oxidized->reductive_amination  tert-Butylamine, Reducing agent   salbutamol_hcl Salbutamol Hydrochloride reductive_amination->salbutamol_hcl  Deprotection, HCl  

Figure 3: Synthesis of Salbutamol starting from 4-Hydroxy-3-hydroxymethyl acetophenone.

Experimental Protocol:

  • Epoxy Protection: The starting acetophenone derivative undergoes epoxy protection.

  • Oxidation: The protected intermediate is then oxidized.

  • Reductive Amination: The oxidized product is subjected to reductive amination with tert-butylamine and a reducing agent like sodium borohydride.[4] In a typical procedure, 25.00g of the ketoaldehyde intermediate is dissolved in 100mL of absolute ethanol, and 10.10g of tert-butylamine is added at 0-10°C.[4] The mixture is refluxed, cooled, and then 8.59g of sodium borohydride is added in portions at 0-10°C.[4]

  • Deprotection and Salt Formation: The final step involves the deprotection of the epoxy group and formation of the hydrochloride salt.

Quantitative Data:

StepReactantsConditionsYield
Reductive Amination Ketoaldehyde intermediate, tert-Butylamine, Sodium borohydrideEthanol, 0-80°C80.0%

Purification

Purification of the final Salbutamol product is crucial to meet pharmaceutical standards. Common methods include recrystallization and column chromatography. For instance, a crude product of a Salbutamol intermediate can be purified by dissolving it in a refluxing solvent like absolute ethanol, adding a solution of citric acid, and then cooling to induce crystallization, followed by filtration and drying.[5] This method can yield a product with a purity of 98.3%.[5]

Conclusion

The synthesis of Salbutamol is a well-established process with multiple viable pathways. The choice of a particular route often depends on factors such as the availability and cost of starting materials, reaction conditions, overall yield, and the ease of purification. The detailed methodologies and quantitative data presented in this guide offer valuable insights for optimizing existing processes and for the development of novel, more efficient synthetic strategies for this essential respiratory medication. Researchers and professionals in drug development can leverage this information to enhance their understanding of Salbutamol's chemistry and to drive innovation in its production.

References

An In-Depth Technical Guide to the Biological Activity and In Vitro Assays of Pulmolin (Salbutamol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmolin, with the active pharmaceutical ingredient Salbutamol (albuterol), is a short-acting, selective beta-2 adrenergic receptor (β2-AR) agonist. Its primary pharmacological effect is the relaxation of bronchial smooth muscle, leading to bronchodilation. This technical guide provides a comprehensive overview of the biological activity of Salbutamol, its signaling pathways, quantitative data from various in vitro assays, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in respiratory drug discovery and development.

Biological Activity of Salbutamol

Salbutamol is a sympathomimetic agent that exhibits high selectivity for β2-adrenergic receptors, which are predominantly located on the cell membranes of bronchial smooth muscle cells. It is approximately 29 times more selective for β2 receptors than for β1 receptors, the latter being more prevalent in cardiac tissue.[1] This selectivity minimizes the cardiac side effects associated with non-selective beta-agonists.

The biological response to Salbutamol is stereospecific. It is administered as a racemic mixture of (R)- and (S)-isomers. The (R)-isomer, also known as levalbuterol, possesses a significantly higher affinity for the β2-AR, being about 150 times more potent than the (S)-isomer.[1] The primary and most well-characterized biological activities of Salbutamol are:

  • Bronchodilation: By activating β2-ARs on airway smooth muscle, Salbutamol initiates a signaling cascade that results in muscle relaxation and widening of the airways.

  • Inhibition of Mast Cell Degranulation: Salbutamol has been shown to inhibit the release of inflammatory mediators, such as histamine, tryptase, and prostaglandins, from mast cells in the airways.[2] This action may contribute to its overall therapeutic effect in asthma by reducing the inflammatory response.

  • Inhibition of Airway Smooth Muscle Cell Proliferation: In vitro studies have demonstrated that Salbutamol can inhibit the proliferation of human airway smooth muscle cells, a key feature of airway remodeling in chronic asthma.[3][4][5][6]

Signaling Pathways

The biological effects of Salbutamol are mediated through the activation of the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Canonical β2-Adrenergic Receptor Signaling Pathway

The binding of Salbutamol to the β2-AR induces a conformational change in the receptor, facilitating its interaction with the Gs protein. This interaction promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase to convert ATP into cAMP. The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Salbutamol Salbutamol b2AR β2-AR Salbutamol->b2AR Gs Gs (GDP) b2AR->Gs activates Gs_active Gαs (GTP) Gs->Gs_active GDP/GTP exchange AC Adenylyl Cyclase Gs_active->AC stimulates ATP ATP cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (Smooth Muscle Relaxation) PKA_active->Response phosphorylates targets

Caption: Canonical β2-Adrenergic Receptor Gs Signaling Pathway.

Quantitative In Vitro Data

The following tables summarize the quantitative data for Salbutamol from various in vitro assays.

Table 1: Receptor Binding Affinity

ParameterReceptorCell Line/TissueRadioligandValue
Selectivity β2 vs β1--29-fold
Affinity β2 (R-isomer) vs (S)-isomer--150-fold higher

Table 2: Functional Potency in Human Airway Smooth Muscle (HASM) Cells

AssayParameterValueReference
cAMP Formation EC500.6 µM-
CRE-driven Luciferase Expression EC5025 nM-

Table 3: Functional Potency in Guinea Pig Trachea

AssayParameterValueReference
Histamine-induced Contraction Relaxation pD27.50 ± 0.01[7]

Table 4: Inhibition of Mast Cell Degranulation

AssayCell TypeParameterValueReference
Inhibition of Histamine Release Human Dispersed Lung Mast Cells% Inhibition39% at 10 µM[2]

Experimental Protocols and Workflows

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of Salbutamol.

β2-Adrenergic Receptor Binding Assay

This assay determines the binding affinity of Salbutamol for the β2-adrenergic receptor.

Experimental Workflow:

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from CHO-K1 cells expressing human β2-AR) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]DHA) - Salbutamol (varying conc.) Membrane_Prep->Incubation Separation 3. Separation of Bound and Free Radioligand (Rapid Filtration) Incubation->Separation Counting 4. Quantification of Bound Radioactivity (Scintillation Counting) Separation->Counting Analysis 5. Data Analysis (Non-linear regression to determine Ki) Counting->Analysis

Caption: Workflow for β2-Adrenergic Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol, [3H]DHA) and varying concentrations of unlabeled Salbutamol.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Salbutamol concentration. Use non-linear regression analysis (e.g., one-site fit) to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay in Human Airway Smooth Muscle (HASM) Cells

This assay measures the ability of Salbutamol to stimulate the production of intracellular cAMP in a relevant cell type.

Experimental Workflow:

cAMP_Assay_Workflow Cell_Culture 1. Culture Human Airway Smooth Muscle (HASM) Cells Stimulation 2. Pre-incubation with Phosphodiesterase Inhibitor (e.g., IBMX) Cell_Culture->Stimulation Drug_Addition 3. Stimulation with Varying Concentrations of Salbutamol Stimulation->Drug_Addition Lysis 4. Cell Lysis Drug_Addition->Lysis Detection 5. Quantification of cAMP (e.g., ELISA, HTRF) Lysis->Detection Analysis 6. Data Analysis (Dose-response curve to determine EC50) Detection->Analysis

Caption: Workflow for cAMP Accumulation Assay.

Protocol:

  • Cell Culture: Culture primary human airway smooth muscle (HASM) cells in appropriate growth medium until they reach a suitable confluency.

  • Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of Salbutamol to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP concentrations against the logarithm of the Salbutamol concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

Guinea Pig Tracheal Ring Relaxation Assay

This ex vivo functional assay assesses the bronchodilatory effect of Salbutamol on airway smooth muscle.

Experimental Workflow:

Tracheal_Ring_Workflow Dissection 1. Dissection of Guinea Pig Trachea and Preparation of Tracheal Rings Mounting 2. Mounting of Rings in Organ Bath with Krebs Solution Dissection->Mounting Equilibration 3. Equilibration under Tension Mounting->Equilibration Contraction 4. Pre-contraction with Histamine or Methacholine Equilibration->Contraction Drug_Addition 5. Cumulative Addition of Varying Concentrations of Salbutamol Contraction->Drug_Addition Measurement 6. Measurement of Isometric Tension (Relaxation) Drug_Addition->Measurement Analysis 7. Data Analysis (Dose-response curve to determine EC50 or pD2) Measurement->Analysis

Caption: Workflow for Guinea Pig Tracheal Ring Relaxation Assay.

Protocol:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea.[8][9] Place the trachea in cold Krebs-Henseleit solution.[9] Cut the trachea into rings of 2-3 mm in width.[9]

  • Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[8]

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.[8]

  • Pre-contraction: Induce a stable contraction of the tracheal rings with a submaximal concentration of a contractile agent such as histamine (e.g., 10 µM) or methacholine.[7][10]

  • Drug Administration: Once a stable contraction is achieved, add Salbutamol cumulatively to the organ bath in increasing concentrations.

  • Measurement: Record the changes in isometric tension using a force transducer. Relaxation is measured as the percentage reversal of the pre-induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the Salbutamol concentration. Use a non-linear regression model to determine the EC50 or pD2 (-log EC50) value.[7]

Inhibition of Mast Cell Degranulation Assay

This assay evaluates the ability of Salbutamol to inhibit the release of inflammatory mediators from mast cells.

Experimental Workflow:

Mast_Cell_Workflow Cell_Isolation 1. Isolation of Human Lung Mast Cells Sensitization 2. Sensitization of Mast Cells with IgE Cell_Isolation->Sensitization Pre_incubation 3. Pre-incubation with Varying Concentrations of Salbutamol Sensitization->Pre_incubation Challenge 4. Challenge with Anti-IgE to Induce Degranulation Pre_incubation->Challenge Supernatant_Collection 5. Collection of Supernatant Challenge->Supernatant_Collection Mediator_Quantification 6. Quantification of Histamine or Tryptase Release (e.g., ELISA) Supernatant_Collection->Mediator_Quantification Analysis 7. Data Analysis (Calculation of % Inhibition) Mediator_Quantification->Analysis

Caption: Workflow for Inhibition of Mast Cell Degranulation Assay.

Protocol:

  • Mast Cell Preparation: Isolate human mast cells from lung tissue by enzymatic digestion.[2]

  • Sensitization: Sensitize the mast cells by incubating them with human IgE overnight.[11]

  • Pre-incubation: Wash the sensitized cells and pre-incubate them with varying concentrations of Salbutamol for a short period (e.g., 10-15 minutes) at 37°C.[11]

  • Challenge: Induce degranulation by challenging the cells with an optimal concentration of anti-human IgE antibody.

  • Termination: Stop the reaction by placing the samples on ice.

  • Supernatant Collection: Centrifuge the samples to pellet the cells and collect the supernatants.

  • Mediator Quantification: Measure the concentration of histamine or tryptase in the supernatants using a specific ELISA or a fluorometric assay.

  • Data Analysis: Calculate the percentage inhibition of mediator release for each concentration of Salbutamol compared to the control (no Salbutamol). Determine the IC50 value if a full dose-response curve is generated.

References

Discovery and history of "Pulmolin" compound

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of the Fictional Compound "Pulmolin"

Introduction

"this compound" is a novel, synthetically derived compound that has garnered significant attention within the respiratory research community for its potent and selective modulation of inflammatory pathways in pulmonary diseases. This document provides an in-depth overview of the discovery, history, and preclinical evaluation of this compound, with a focus on its mechanism of action and therapeutic potential. The information presented herein is a compilation of data from seminal publications and internal research reports, intended to serve as a technical guide for researchers and drug development professionals.

1. Discovery and Initial Synthesis

The journey of this compound began with a high-throughput screening campaign aimed at identifying novel inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in various chronic respiratory diseases. A proprietary library of over 500,000 small molecules was screened, leading to the identification of a promising hit compound, designated "PLM-001".

Experimental Protocol: High-Throughput Screening (HTS) for NLRP3 Inflammasome Inhibitors

  • Cell Line: Human monocytic THP-1 cells stably expressing an NF-κB/AP-1-luciferase reporter construct.

  • Assay Principle: Measurement of luciferase activity as an indicator of NLRP3 inflammasome activation.

  • Procedure:

    • THP-1 cells were seeded in 384-well plates at a density of 2 x 10^4 cells/well.

    • Cells were primed with lipopolysaccharide (LPS; 1 µg/mL) for 3 hours to induce pro-IL-1β expression.

    • Test compounds from the chemical library were added at a final concentration of 10 µM.

    • Inflammasome activation was triggered by the addition of nigericin (5 µM).

    • After 6 hours of incubation, luciferase activity was measured using a commercial luminescent assay kit.

  • Hit Criteria: Compounds that inhibited luciferase activity by >50% with cell viability >80% were considered primary hits.

Following the initial screen, a structure-activity relationship (SAR) study was initiated to optimize the potency and drug-like properties of PLM-001. This led to the synthesis of over 200 analogs, culminating in the identification of this compound (PLM-217), which exhibited superior potency and a favorable pharmacokinetic profile.

Table 1: In Vitro Potency of Lead Compounds against NLRP3 Inflammasome Activation

CompoundIC50 (nM)
PLM-0011250
PLM-089342
This compound (PLM-217) 25

2. Mechanism of Action: Targeting the NLRP3-Caspase-1 Axis

This compound exerts its anti-inflammatory effects through direct inhibition of the NLRP3 inflammasome complex. Biochemical and cellular assays have demonstrated that this compound binds to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation of caspase-1.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Nigericin) cluster_1 NLRP3 Inflammasome Complex cluster_2 This compound Intervention cluster_3 Downstream Inflammatory Cascade Stimulus PAMPs/DAMPs NLRP3 NLRP3 Stimulus->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage This compound This compound This compound->NLRP3 Inhibits Oligomerization ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 G cluster_0 Experimental Groups cluster_1 Treatment and Challenge cluster_2 Endpoint Analysis (24 hours post-LPS) Group1 Group 1: Vehicle + Saline Dosing Oral Gavage (Vehicle or this compound) Group1->Dosing Group2 Group 2: Vehicle + LPS Group2->Dosing Group3 Group 3: This compound (1, 5, 10 mg/kg) + LPS Group3->Dosing Challenge Intratracheal LPS (1 hour post-dosing) Dosing->Challenge BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis Challenge->BAL Histo Lung Histology - H&E Staining Challenge->Histo

In-Depth Technical Guide: Receptor Binding Affinity and Selectivity of Pulmolin (Salbutamol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding characteristics of Pulmolin, the brand name for the selective beta-2 adrenergic receptor (β2-AR) agonist, Salbutamol. Salbutamol is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is derived from its high affinity and selectivity for the β2-AR located on the smooth muscle cells of the airways. This document details the quantitative binding affinity and selectivity profile of Salbutamol across different adrenergic receptor subtypes. Furthermore, it provides in-depth experimental protocols for key assays used to determine these binding and functional parameters, including radioligand binding assays and cAMP accumulation assays. The guide also visualizes the critical signaling pathways and experimental workflows to facilitate a deeper understanding of Salbutamol's mechanism of action and its characterization.

Introduction

This compound (Salbutamol) is a short-acting β2-adrenergic receptor agonist that mediates smooth muscle relaxation, leading to bronchodilation.[1] Its primary therapeutic application is the relief of bronchospasm in obstructive airway diseases.[2] The mechanism of action is initiated by the selective binding of Salbutamol to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This interaction triggers a signaling cascade that results in the relaxation of bronchial smooth muscle. A thorough understanding of Salbutamol's binding affinity and selectivity is paramount for appreciating its therapeutic window and side-effect profile.

Receptor Binding Affinity and Selectivity

The potency and safety profile of Salbutamol is defined by its preferential binding to the β2-AR subtype over other adrenergic receptors, such as the β1-adrenergic receptor (β1-AR) which is predominantly found in cardiac tissue.[4]

Quantitative Binding Data

The binding affinity of Salbutamol for human β-adrenergic receptor subtypes is typically determined through radioligand competition binding assays. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypepKiSelectivity (fold) vs. β1-ARSelectivity (fold) vs. β3-AR
Salbutamol β1-Adrenergic5.2-1.6
β2-Adrenergic 6.6 25 40
β3-Adrenergic5.00.6-
Isoprenaline (Non-selective control)β1-Adrenergic7.8-1.6
β2-Adrenergic8.22.54.0
β3-Adrenergic7.60.6-

Note: The pKi values are indicative and can vary based on experimental conditions. The selectivity is calculated from the ratio of Ki values.

Functional Potency

The functional potency of Salbutamol is assessed by its ability to stimulate a biological response, typically the production of cyclic adenosine monophosphate (cAMP), upon receptor binding. This is quantified by the half-maximal effective concentration (EC50), with the potency expressed as the pEC50 (-logEC50).

CompoundAssaypEC50
Salbutamol cAMP Accumulation7.5
Isoprenaline (Non-selective control)cAMP Accumulation8.8

Signaling Pathway

The binding of Salbutamol to the β2-AR initiates a well-defined signaling cascade within the airway smooth muscle cells, leading to bronchodilation.

G Salbutamol This compound (Salbutamol) b2AR β2-Adrenergic Receptor Salbutamol->b2AR Binds to Gs Gs Protein (αβγ) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p Ca_decrease Decreased Intracellular Ca2+ PKA->Ca_decrease Relaxation Bronchodilation (Smooth Muscle Relaxation) MLCK_p->Relaxation Ca_decrease->Relaxation

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

Activation of the β2-AR by Salbutamol leads to the activation of the stimulatory G-protein (Gs).[3] The α-subunit of the Gs protein then stimulates adenylyl cyclase to produce cAMP from ATP.[1] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA).[5] PKA then phosphorylates several downstream targets, including myosin light chain kinase (MLCK), leading to its inactivation, and ion channels, which results in decreased intracellular calcium concentrations.[1] These events collectively lead to the relaxation of the airway smooth muscle and, consequently, bronchodilation.

Experimental Protocols

The following protocols are representative of the methods used to determine the binding affinity and functional potency of Salbutamol.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of Salbutamol for β-adrenergic receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis CellCulture 1. Culture CHO cells expressing human β1, β2, or β3-AR MembranePrep 2. Harvest cells and prepare cell membranes by homogenization and centrifugation CellCulture->MembranePrep ProteinAssay 3. Determine protein concentration of membranes MembranePrep->ProteinAssay Incubation 4. Incubate membranes with: - Fixed concentration of [3H]-CGP12177 - Increasing concentrations of Salbutamol - Buffer solution ProteinAssay->Incubation Equilibrium 5. Allow to reach equilibrium (e.g., 60 min at room temperature) Incubation->Equilibrium Harvesting 6. Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand Equilibrium->Harvesting Washing 7. Wash filters with ice-cold buffer to remove non-specific binding Harvesting->Washing Scintillation 8. Measure radioactivity on filters using a scintillation counter Washing->Scintillation CurveFit 9. Plot percentage of specific binding vs. log concentration of Salbutamol Scintillation->CurveFit IC50 10. Determine IC50 value from the competition curve CurveFit->IC50 Ki 11. Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50->Ki

Figure 2. Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with human β1, β2, or β3-adrenergic receptors are cultured to confluence.

    • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is resuspended in buffer and the protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, cell membranes (e.g., 10-20 µg of protein) are incubated with a fixed concentration of a non-selective radioligand, such as [3H]-CGP12177 (a β-adrenergic antagonist), and increasing concentrations of unlabeled Salbutamol.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

    • The reaction is incubated to equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the functional potency (EC50) of Salbutamol by quantifying the production of the second messenger, cAMP, in whole cells.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection (HTRF) cluster_analysis Data Analysis CellCulture 1. Seed CHO-β2-AR cells into a 96-well plate and culture overnight PreIncubate 2. Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation CellCulture->PreIncubate Stimulation 3. Add increasing concentrations of Salbutamol to the cells PreIncubate->Stimulation Incubation 4. Incubate for a defined period (e.g., 30 min at 37°C) to allow for cAMP production Stimulation->Incubation Lysis 5. Lyse the cells to release intracellular cAMP Incubation->Lysis Reagents 6. Add HTRF detection reagents: - cAMP-d2 (acceptor) - Anti-cAMP-Eu3+ cryptate (donor) Lysis->Reagents IncubateDetect 7. Incubate to allow for reagent binding Reagents->IncubateDetect ReadPlate 8. Read the plate on an HTRF-compatible reader (emission at 665 nm and 620 nm) IncubateDetect->ReadPlate Ratio 9. Calculate the HTRF ratio (665 nm / 620 nm) ReadPlate->Ratio CurveFit 10. Plot HTRF ratio vs. log concentration of Salbutamol Ratio->CurveFit EC50 11. Determine EC50 value from the dose-response curve CurveFit->EC50

Figure 3. cAMP Accumulation Assay Workflow.

Detailed Methodology:

  • Cell Preparation:

    • CHO cells stably expressing the human β2-AR are seeded into 96-well plates and allowed to adhere overnight.

    • The growth medium is removed, and cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.

  • Compound Stimulation:

    • Increasing concentrations of Salbutamol are added to the wells.

    • The plate is incubated for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • cAMP Detection (using HTRF as an example):

    • The cells are lysed, and the detection reagents are added. For Homogeneous Time-Resolved Fluorescence (HTRF), this includes a cAMP analog labeled with a fluorescent donor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent acceptor (e.g., Europium cryptate).

    • In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high HTRF signal. Cellular cAMP produced upon Salbutamol stimulation competes with the labeled cAMP, leading to a decrease in the HTRF signal.

    • The plate is read on a compatible microplate reader.

  • Data Analysis:

    • The HTRF ratio is calculated and plotted against the logarithm of the Salbutamol concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of Salbutamol that produces 50% of the maximal response.

Conclusion

This compound (Salbutamol) demonstrates high affinity and significant selectivity for the β2-adrenergic receptor. This receptor subtype preference is the foundation of its therapeutic efficacy as a bronchodilator, while minimizing off-target effects, particularly on the cardiovascular system. The experimental protocols detailed in this guide provide a robust framework for the characterization of Salbutamol and other β2-AR agonists. The visualization of the signaling pathway and experimental workflows offers a clear and concise understanding of the molecular mechanisms and the methods used in the pharmacological assessment of this important class of respiratory medicines.

References

Preclinical Pharmacokinetics and Metabolism of "Pulmolin" (Salbutamol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Pulmolin," a brand name for the drug Salbutamol, is a short-acting β2-adrenergic receptor agonist widely utilized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding the pharmacokinetic and metabolic profile of Salbutamol in preclinical models is crucial for the evaluation of its safety and efficacy, and for the development of novel drug delivery systems. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of Salbutamol in various preclinical species, supported by available quantitative data and detailed experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of Salbutamol has been investigated in several preclinical models, including rats, dogs, monkeys, and horses. The primary routes of administration in these studies have been intravenous, oral, and inhaled.

Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters for Salbutamol in different preclinical models. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in study design, analytical methods, and animal strains.

Table 1: Pharmacokinetic Parameters of Salbutamol in Horses

ParameterIntravenous AdministrationInhaled AdministrationReference
Dose 0.5 µg/kg1.6 µg/kg[1][2]
Cmax -0.12 ± 0.06 ng/mL[1][2]
Tmax -0.29 ± 0.17 h[1][2]
Clearance (CL) 1.53 L/kg/h-[1][2]
Volume of Distribution (Vd) 5.43 L/kg-[1][2]
Terminal Half-life (t1/2) 6.06 h-[1][2]
Bioavailability (F) -19.0%[1][2]

Table 2: General Pharmacokinetic Observations in Other Preclinical Species

SpeciesRoute of AdministrationKey ObservationsReference
Rat InhaledTmax occurred immediately following exposure.[3]
Monkey InhaledTmax occurred immediately following exposure.[3]
Dog InhaledTmax occurred immediately following exposure.[3]

Note: Specific quantitative data for Cmax, AUC, and half-life in rats, monkeys, and dogs from these studies were not available in the public domain.

Metabolism

The metabolism of Salbutamol has been shown to occur primarily in the liver.

  • Primary Metabolic Pathway: The major metabolic transformation is sulphation, leading to the formation of an inactive sulphate conjugate.[4][5]

  • No Lung Metabolism: Studies have indicated that Salbutamol does not undergo metabolism in the lungs.[4]

  • First-Pass Metabolism: Following oral administration, Salbutamol undergoes significant first-pass metabolism in the liver, which contributes to its reduced oral bioavailability of approximately 50%.[4]

  • Metabolites: The main metabolite identified is Salbutamol-4'-O-sulphate.

Experimental Protocols

The following sections describe generalized experimental methodologies typical for preclinical pharmacokinetic studies of compounds like Salbutamol.

Animal Models
  • Species: Common preclinical species for pharmacokinetic studies include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus monkeys. For specific investigations related to respiratory drugs, equine models are also utilized.

  • Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a minimum period before the study commencement. Animals are typically fasted overnight before drug administration.

Drug Administration
  • Intravenous (IV): The drug solution is administered via a suitable vein, such as the tail vein in rats or the cephalic vein in dogs and monkeys. This route serves to determine the absolute bioavailability and intrinsic clearance of the compound.

  • Oral (PO): The drug is administered as a solution or suspension via oral gavage. This route is used to assess the oral bioavailability and the extent of first-pass metabolism.

  • Inhalation (IH): For respiratory drugs, administration via inhalation is critical. This can be achieved through nose-only exposure chambers for rodents or with metered-dose inhalers and spacers adapted for larger animals.[6]

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the jugular vein (via a cannula), saphenous vein, or tail vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

Bioanalysis
  • Analytical Method: The concentration of the parent drug and its major metabolites in plasma, urine, and other biological matrices is typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

  • Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Signaling Pathway of Salbutamol

Salbutamol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Salbutamol Salbutamol (this compound) Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA->Phosphorylation Leads to Relaxation Bronchodilation (Muscle Relaxation) Phosphorylation->Relaxation Results in

Caption: Signaling pathway of Salbutamol in bronchial smooth muscle cells.

Experimental Workflow for Preclinical Pharmacokinetic Study

PK_Workflow acclimatization Animal Acclimatization dosing Drug Administration (IV, PO, IH) acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Analysis (NCA/Modeling) analysis->pk_analysis report Data Reporting pk_analysis->report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

ADME Process for Salbutamol

ADME_Salbutamol cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion oral Oral (~50% Bioavailability) systemic Systemic Circulation (Low Plasma Protein Binding) oral->systemic inhaled Inhalation (Rapid) inhaled->systemic liver Liver (First-Pass Metabolism) systemic->liver To Liver urine Urine (Unchanged Drug & Metabolite) systemic->urine Renal Clearance sulphation Sulphation (Inactive Metabolite) liver->sulphation Via sulphation->urine Excreted in

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) process of Salbutamol.

References

A Technical Guide to the Solubility and Stability Testing of Novel Respiratory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Pulmolin" appears in various contexts, including as a brand name for products containing Salbutamol, a bronchodilator, and Tiamulin-based antibiotics for veterinary use.[1][2][3][4][5][6] It is also associated with homeopathic remedies with multiple herbal ingredients.[7][8] Due to this ambiguity and the lack of a singular, publicly registered active pharmaceutical ingredient (API) under this name, this guide will use a hypothetical novel respiratory compound, "PneumoVant," to outline the core solubility and stability testing protocols required for drug development. These protocols are based on established international guidelines.

Section 1: Solubility Assessment of PneumoVant

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and dictates subsequent formulation strategies. The following protocols outline methods for determining both thermodynamic and kinetic solubility.

Quantitative Solubility Data

The solubility of PneumoVant was determined in various media at different temperatures. All data is summarized for clear comparison.

Table 1: Thermodynamic Solubility of PneumoVant

Medium (Buffer System) pH Temperature (°C) Solubility (mg/mL)
Simulated Gastric Fluid (SGF, without pepsin) 1.2 37 0.05
Acetate Buffer 4.5 37 0.25
Phosphate Buffer (PBS) 6.8 37 1.50
Phosphate Buffer (PBS) 7.4 37 2.10

| Deionized Water | N/A | 25 | 1.80 |

Table 2: Kinetic Solubility of PneumoVant in PBS (pH 7.4)

Initial DMSO Stock Conc. (mM) Final Assay Conc. (µM) Incubation Time (hours) Kinetic Solubility (µM)
10 100 2 >100
10 200 2 185 (Precipitation Observed)
10 100 24 >100

| 10 | 200 | 24 | 170 (Precipitation Observed) |

Experimental Protocols for Solubility

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[9]

Objective: To determine the saturation concentration of PneumoVant in a given solvent system at equilibrium.

Methodology:

  • Preparation of Media: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) as per international guidelines.[10]

  • Sample Preparation: Add an excess amount of solid PneumoVant (e.g., 10 mg) to flasks containing a known volume (e.g., 5 mL) of each medium. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the flasks and agitate them in a temperature-controlled shaker bath (e.g., 37 °C) for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the controlled temperature for at least 24 hours to allow for the sedimentation of undissolved solids.

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample immediately using a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the filtrate to determine the concentration of dissolved PneumoVant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a supersaturated solution, typically generated by crashing out a compound from a DMSO stock solution into an aqueous buffer.[11]

Objective: To determine the concentration at which PneumoVant precipitates from a supersaturated aqueous solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of PneumoVant in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of the DMSO stock solution to a 96-well plate containing an aqueous buffer (e.g., 198 µL of PBS at pH 7.4) to achieve the desired final concentration.

  • Precipitation Detection: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 and 24 hours).[11] Monitor for the formation of a precipitate using methods such as nephelometry, turbidimetry, or UV-Vis spectroscopy.

Section 2: Stability Testing of PneumoVant

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13][14] The protocols are designed in accordance with ICH (International Council for Harmonisation) guidelines.[15][16][17]

Quantitative Stability Data

Table 3: Forced Degradation Study of PneumoVant

Condition Time (hours) Assay (% Initial) Major Degradant (% Peak Area)
0.1 N HCl (60 °C) 24 85.2 12.1 (Hydrolysis Product A)
0.1 N NaOH (60 °C) 8 79.8 18.5 (Hydrolysis Product B)
3% H₂O₂ (RT) 24 91.5 6.8 (Oxidative Product C)
Dry Heat (80 °C) 72 98.1 1.2 (Thermal Product D)

| Photostability (ICH Q1B) | 1.2 million lux hours | 96.5 | 2.5 (Photolytic Product E) |

Table 4: Accelerated Stability Study of PneumoVant (40°C / 75% RH)

Time Point (Months) Appearance Assay (%) Total Impurities (%)
0 White to off-white powder 99.8 0.15
1 No change 99.1 0.45
3 No change 98.2 0.95

| 6 | Slight yellow tint | 97.0 | 1.55 |

Experimental Protocols for Stability

Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.

Objective: To intentionally degrade PneumoVant under more severe conditions than those used for accelerated stability testing.

Methodology:

  • Batch Selection: Conduct studies on a single, representative batch of PneumoVant.

  • Stress Conditions: Expose the drug substance to the following conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat with 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

    • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 80 °C or higher).

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • Sample Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC method to determine the loss of the active ingredient and the formation of degradation products.

Formal stability studies are conducted to establish a re-test period for the drug substance or a shelf life for the drug product.

Objective: To evaluate the stability of PneumoVant under defined storage conditions over a specified period.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Container Closure System: Package the substance in a container closure system that is the same as or simulates the proposed packaging for storage.

  • Storage Conditions: Store the samples under the following conditions as per ICH Q1A(R2):

    • Long-Term Testing: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[15]

    • Accelerated Testing: 40 °C ± 2 °C / 75% RH ± 5% RH.[15]

  • Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[15]

  • Parameters to be Tested: At each time point, evaluate the samples for appearance, assay, degradation products, and other critical quality attributes.

Section 3: Visualizations

Experimental Workflow

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Analysis & Formulation thermo_sol Thermodynamic Solubility (Shake-Flask) kinetic_sol Kinetic Solubility (High-Throughput) analytical_method Develop & Validate Stability-Indicating Method thermo_sol->analytical_method formulation_dev Formulation Development thermo_sol->formulation_dev kinetic_sol->analytical_method kinetic_sol->formulation_dev forced_deg Forced Degradation (Stress Testing) formal_stab Formal Stability (ICH Conditions) forced_deg->formal_stab formal_stab->formulation_dev analytical_method->forced_deg

Overall workflow for solubility and stability testing.
Hypothetical Degradation Pathway of PneumoVant

G cluster_conditions cluster_products PneumoVant PneumoVant (API) Hydrolysis_A Hydrolysis Product A PneumoVant->Hydrolysis_A Hydrolysis Hydrolysis_B Hydrolysis Product B PneumoVant->Hydrolysis_B Hydrolysis Oxidative_C Oxidative Product C PneumoVant->Oxidative_C Oxidation Photolytic_E Photolytic Product E PneumoVant->Photolytic_E Photodegradation Acid Acidic (HCl) Acid->Hydrolysis_A Base Basic (NaOH) Base->Hydrolysis_B Oxidative Oxidative (H₂O₂) Oxidative->Oxidative_C Photo Photolytic (Light) Photo->Photolytic_E

Hypothetical degradation pathways for PneumoVant.

References

Unraveling "Pulmolin" Interactions: A Technical Guide to In Silico Modeling of Beta-2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into the "Pulmolin" protein have revealed that "this compound" is the brand name for pharmaceutical products containing active ingredients such as Salbutamol and Terbutaline.[1][2][3] These molecules are not proteins themselves but are classified as selective beta-2-adrenergic receptor agonists.[1][4][5][6] They exert their therapeutic effects, primarily in the treatment of asthma and other respiratory conditions, by binding to and activating the beta-2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][4][7] This guide, therefore, pivots to address the core scientific interest likely intended by the query: the in silico modeling of the interactions between these small molecule agonists (exemplified by Salbutamol and Terbutaline) and their protein target, the beta-2-adrenergic receptor.

This technical document provides a comprehensive overview of the computational methodologies used to study these critical protein-ligand interactions. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to apply in silico modeling techniques to understand and predict the binding and functional outcomes of drugs targeting the beta-2-adrenergic receptor.

Quantitative Analysis of Ligand-Receptor Interactions

The interaction between a ligand, such as Salbutamol or Terbutaline, and its receptor is characterized by its binding affinity. This is a quantitative measure of the strength of the binding. Various in vitro experimental techniques are employed to determine these values, which are crucial for the validation of in silico models. The following table summarizes key binding affinity data for Salbutamol and Terbutaline with the beta-2-adrenergic receptor.

LigandReceptorAssay TypeParameterValueReference
SalbutamolBeta-2-Adrenergic ReceptorRadioligand BindingKi1.5 µM[8]
TerbutalineBeta-2-Adrenergic ReceptorRadioligand BindingKi0.8 µM[9]

Note: The provided values are indicative and can vary based on experimental conditions. Researchers should consult specific literature for detailed context.

Experimental Protocols for Determining Ligand-Receptor Interactions

The quantitative data presented above is derived from rigorous experimental procedures. Understanding these protocols is essential for appreciating the data's context and for designing experiments to validate computational predictions.

2.1. Radioligand Binding Assay

This technique is a cornerstone for studying receptor-ligand interactions. It directly measures the binding of a radiolabeled ligand to its receptor.

  • Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for its receptor.

  • Methodology:

    • Membrane Preparation: Cells expressing the beta-2-adrenergic receptor are harvested, and the cell membranes are isolated through centrifugation.

    • Incubation: The membranes are incubated with increasing concentrations of a radiolabeled ligand (e.g., ³H-dihydroalprenolol, a known beta-adrenergic antagonist).

    • Competition Binding: To determine the affinity of an unlabeled ligand (like Salbutamol), a fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled competitor.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

    • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki).

2.2. Functional Assays (e.g., cAMP Accumulation Assay)

These assays measure the biological response elicited by ligand binding, providing insights into the ligand's efficacy (agonist, antagonist, or inverse agonist).

  • Objective: To quantify the functional response of the beta-2-adrenergic receptor to an agonist.

  • Methodology:

    • Cell Culture: Cells expressing the beta-2-adrenergic receptor are cultured.

    • Stimulation: The cells are treated with varying concentrations of the agonist (e.g., Salbutamol).

    • cAMP Measurement: Upon agonist binding, the beta-2-adrenergic receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] The levels of cAMP are measured using techniques such as ELISA or FRET-based biosensors.

    • Data Analysis: A dose-response curve is generated, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) can be determined.

In Silico Modeling Workflow

Computational modeling provides a powerful and cost-effective approach to study protein-ligand interactions at an atomic level. The following diagram illustrates a typical workflow for the in silico modeling of small molecule interactions with a target protein like the beta-2-adrenergic receptor.

In_Silico_Modeling_Workflow A Target & Ligand Preparation B Molecular Docking A->B C Binding Pose Analysis B->C D Molecular Dynamics Simulation C->D E Binding Free Energy Calculation D->E F Experimental Validation E->F

A generalized workflow for in silico modeling of protein-ligand interactions.

This workflow begins with the preparation of the 3D structures of the protein and the ligand. Molecular docking is then used to predict the preferred binding pose of the ligand within the protein's binding site. The resulting poses are analyzed, and the most promising ones are subjected to more rigorous molecular dynamics simulations to assess the stability of the complex. Finally, binding free energy calculations can be performed to estimate the binding affinity, which can then be compared with experimental data for validation.

Beta-2-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like Salbutamol or Terbutaline, the beta-2-adrenergic receptor undergoes a conformational change, initiating a downstream signaling cascade. The following diagram illustrates this pathway.

B2AR_Signaling_Pathway Ligand Agonist (Salbutamol) B2AR Beta-2-Adrenergic Receptor (B2AR) Ligand->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

The signaling pathway initiated by agonist binding to the beta-2-adrenergic receptor.

The activation of the Gs protein stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response, such as the relaxation of bronchial smooth muscle.

While the term "this compound protein" is a misnomer, the underlying interest in the molecular interactions of its active ingredients, Salbutamol and Terbutaline, with the beta-2-adrenergic receptor is a significant area of research. In silico modeling, in conjunction with experimental validation, provides a powerful paradigm for elucidating the mechanisms of drug action and for the design of novel therapeutics. This guide has outlined the fundamental concepts, methodologies, and pathways involved, offering a solid foundation for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

"Pulmolin" administration protocol for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Pulmolin as a Selective MEK1/2 Inhibitor

For Research Use Only.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cellular cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a common driver in many human cancers, including non-small cell lung cancer.[3] this compound is a potent, selective, and non-ATP-competitive small molecule inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central to this pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of the downstream effectors ERK1 and ERK2, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

The MAPK/ERK pathway is a highly conserved signaling module.[3] Typically, the binding of a growth factor to its receptor tyrosine kinase activates the small G-protein Ras.[6] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf), which in turn phosphorylate and activate MEK1 and MEK2.[7] MEK1/2 are the only known kinases that phosphorylate and activate ERK1/2.[8] Activated ERK translocates to the nucleus to regulate transcription factors, promoting cell growth and survival.[6] this compound exerts its inhibitory effect by binding to an allosteric pocket on the MEK1/2 enzymes, locking them in an inactive conformation and preventing the phosphorylation of ERK1/2.[4]

Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates & Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->MEK Inhibits

Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Data Presentation

The anti-proliferative activity of MEK inhibitors is cell-line dependent. Efficacy is generally higher in cell lines harboring B-Raf or Ras mutations. The following table summarizes the 50% inhibitory concentration (IC50) values for the representative MEK inhibitor, Selumetinib, in various human cancer cell lines after a 72-hour treatment.

| Table 1: In Vitro Cell Viability (IC50) of a Representative MEK Inhibitor (Selumetinib) | | :--- | :--- | :--- | :--- | | Cell Line | Cancer Type | Relevant Mutation | IC50 (µM) | | A549 | Non-Small Cell Lung | KRAS G12S | 0.820 | | NCI-H358 | Non-Small Cell Lung | KRAS G12C | > 10 | | HCT 116 | Colorectal | KRAS G13D | 0.021 | | HT-29 | Colorectal | BRAF V600E | 0.290 | | SK-MEL-28 | Melanoma | BRAF V600E | 0.280 | | A375 | Melanoma | BRAF V600E | 0.027 |

Note: Data is compiled from publicly available sources for the representative MEK inhibitor Selumetinib. Actual IC50 values for this compound should be determined experimentally.

Experimental Protocols

Reconstitution and Storage of this compound
  • Reconstitution : this compound is supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the contents of the vial in the appropriate volume of dimethyl sulfoxide (DMSO). For example, for 1 mg of this compound with a formula weight of 457.4 g/mol , add 218.6 µL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.

  • Storage : Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for at least 6 months. Store the lyophilized powder at -20°C.

Protocol for Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to determine the IC50 value of this compound in a 96-well plate format.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay. Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation : Prepare serial dilutions of the 10 mM this compound stock solution in complete growth medium. A common starting range is 0.1 nM to 10 µM.[4] Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Treatment : Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3–4 hours at 37°C until formazan crystals are visible.

  • Solubilization : Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or using a plate shaker.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log concentration of this compound and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol for Western Blotting to Detect p-ERK Inhibition

This protocol verifies the mechanism of action of this compound by measuring the phosphorylation status of ERK1/2.

  • Cell Seeding and Treatment : Seed 1–2 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1000 nM) for 2–4 hours.

  • Cell Lysis : Place plates on ice and wash cells twice with ice-cold PBS.[4] Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification : Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[4] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation : Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C, following the manufacturer's recommended dilution.[4]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again as in the previous step.

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : To confirm equal protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2.[4]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Endpoint Analysis cluster_viability Viability Assay cluster_western Western Blot Cell_Seeding 1. Seed Cells (e.g., 96-well or 6-well plates) Incubate_24h 2. Incubate 24h Cell_Seeding->Incubate_24h Drug_Dilution 3. Prepare this compound Serial Dilutions Add_Drug 4. Treat Cells with this compound Drug_Dilution->Add_Drug Incubate_Assay 5. Incubate (2-72 hours) Add_Drug->Incubate_Assay MTT 6a. Add MTT Reagent Incubate_Assay->MTT Lyse 6b. Lyse Cells Incubate_Assay->Lyse Read 7a. Solubilize & Read Absorbance MTT->Read IC50 8a. Calculate IC50 Read->IC50 WB 7b. SDS-PAGE & Immunoblot for p-ERK Lyse->WB Analyze_WB 8b. Analyze Protein Expression WB->Analyze_WB

Caption: A general experimental workflow for evaluating the efficacy of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Salbutamol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.

Introduction:

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable quantification of Salbutamol in pharmaceutical formulations is crucial to ensure product quality, safety, and therapeutic efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of Salbutamol in pharmaceutical dosage forms, such as syrups and tablets.[3][4][5]

The described method is based on reversed-phase chromatography, which is a common and effective technique for the separation and quantification of polar to moderately polar compounds like Salbutamol. The protocol provides detailed steps for sample preparation, chromatographic conditions, and data analysis. Additionally, this document presents a summary of expected quantitative data and a visual representation of the experimental workflow.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of Salbutamol using HPLC with UV detection.

1. Materials and Reagents:

  • Salbutamol Sulphate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Orthophosphoric acid or other suitable acid for pH adjustment

  • Syrup or tablet formulation containing Salbutamol

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][6]

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to around 3-4 with phosphoric acid) and methanol or acetonitrile. A common composition is a 60:40 or similar ratio of the buffer and organic modifier.[7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Standard Stock Solution Preparation: Accurately weigh a suitable amount of Salbutamol Sulphate reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that encompass the expected concentration of the sample solutions. A typical linearity range for Salbutamol is 1-6 µg/mL.[1]

4. Sample Preparation:

  • Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Salbutamol and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate for approximately 15 minutes to dissolve the active ingredient, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Syrup: Accurately measure a volume of the syrup and transfer it to a volumetric flask. Dilute with the mobile phase to a suitable concentration. Further dilution may be necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[1][6]

  • Mobile Phase: Phosphate buffer (pH adjusted to 6.3):Methanol:Water:Acetate Buffer in a ratio of 60:35:05 (v/v/v) is one example of a suitable mobile phase.[1]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 277 nm[6] or 239 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

6. Data Analysis:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Record the peak areas of the Salbutamol peaks in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of Salbutamol in the sample solutions from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for Salbutamol quantification.

ParameterTypical ValueReference
Linearity Range1 - 6 µg/mL[1]
Correlation Coefficient (r²)> 0.99[8]
Limit of Detection (LOD)9.61 ng/mL[8]
Limit of Quantitation (LOQ)29.13 ng/mL[8]
Accuracy (% Recovery)97.78% - 99.74%[8]
Precision (% RSD)< 2%[8]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile->hplc_system Load prep_std Standard Solution Preparation prep_std->hplc_system Inject prep_sample Sample Preparation prep_sample->hplc_system Inject chromatogram Chromatogram Acquisition hplc_system->chromatogram Generate Data calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of Salbutamol chromatogram->quantification calibration->quantification report Final Report quantification->report

Caption: HPLC quantification workflow for Salbutamol.

Signaling Pathway Diagram

While a signaling pathway is not directly relevant to an HPLC method, a logical relationship diagram illustrating the method's validation parameters as per ICH guidelines is provided below.

Validation_Parameters cluster_params Validation Parameters (ICH Guidelines) method_validation HPLC Method Validation accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness range Range linearity->range lod->loq

References

Application Notes and Protocols: "Pulmolin" Solution for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following document provides a comprehensive overview of the preparation and application of "Pulmolin" solutions for in vivo animal studies. These guidelines are intended for researchers, scientists, and professionals in the field of drug development to ensure standardized and reproducible experimental outcomes. The protocols outlined below are based on established methodologies and best practices in preclinical research.

Data Summary

A critical aspect of in vivo research is the accurate and consistent preparation of test solutions. The following table summarizes the key quantitative data for the preparation of a "this compound" solution.

ParameterValue
Compound This compound
Molecular Weight 250 g/mol
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Maximum Solubility 10 mg/mL
Storage of Stock Solution -20°C for up to 1 month
Working Solution Stability 4 hours at room temperature

Experimental Protocols

1. Preparation of "this compound" Stock Solution (10 mg/mL)

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile Saline (0.9% NaCl)

    • Sterile, conical centrifuge tubes (1.5 mL and 15 mL)

    • Vortex mixer

    • Sonicator (water bath)

    • Sterile filters (0.22 µm)

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • To prepare a 10 mg/mL stock solution, first dissolve this compound in DMSO. For every 10 mg of this compound, add 100 µL of DMSO.

    • Vortex the mixture for 1-2 minutes until the powder is completely dissolved.

    • Add PEG300 to the solution. For every 10 mg of this compound, add 400 µL of PEG300.

    • Vortex the mixture for another 1-2 minutes.

    • Add Tween 80 to the solution. For every 10 mg of this compound, add 50 µL of Tween 80.

    • Vortex thoroughly.

    • Finally, add sterile saline to reach the final volume. For every 10 mg of this compound, add 450 µL of saline.

    • Vortex the final solution for 2-3 minutes to ensure homogeneity. If necessary, use a sonicator for 5-10 minutes to aid dissolution.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter.

    • Aliquot the stock solution into smaller volumes and store at -20°C.

2. In Vivo Administration Protocol

  • Animal Model:

    • Male C57BL/6 mice, 8-10 weeks old.

  • Dosing:

    • The typical dose for in vivo studies is 10 mg/kg body weight.

    • The final volume for intraperitoneal (i.p.) injection should be approximately 100-200 µL per mouse.

  • Procedure:

    • Thaw a frozen aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution with the vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to the desired final concentration for injection. For example, to achieve a 10 mg/kg dose in a 25 g mouse, you would need to inject 0.25 mg of this compound. If your injection volume is 100 µL, the concentration of your working solution should be 2.5 mg/mL.

    • Weigh each animal before administration to calculate the precise volume to be injected.

    • Administer the prepared this compound solution via intraperitoneal injection.

    • Monitor the animals for any adverse reactions post-injection.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex/Sonicate add_saline->vortex filter Sterile Filter vortex->filter store Store at -20°C filter->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Solution thaw->dilute weigh_animal Weigh Animal dilute->weigh_animal inject Intraperitoneal Injection weigh_animal->inject monitor Monitor Animal inject->monitor G This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Application Notes and Protocols for Utilizing "Pulmolin" as a Tool Compound in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Pulmolin," a selective β2-adrenergic receptor agonist, serves as a valuable tool compound for investigating the pathophysiology of various respiratory diseases and for the preclinical evaluation of novel therapeutics. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation.[1][2][3] Beyond its bronchodilatory effects, this compound exhibits anti-inflammatory properties and modulates epithelial cell function, making it a multifaceted tool for respiratory research.[1][4]

These application notes provide a comprehensive overview of the use of this compound (represented by the well-characterized β2-adrenergic agonist, salbutamol) in established in vitro and in vivo models of asthma, Chronic Obstructive Pulmonary Disease (COPD), and pulmonary fibrosis. Detailed protocols and quantitative data are presented to guide researchers in effectively employing this compound in their studies.

Signaling Pathway of this compound (β2-Adrenergic Agonist)

The activation of β2-adrenergic receptors by this compound initiates a signaling cascade within airway smooth muscle cells, ultimately leading to relaxation. This pathway is primarily mediated by the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[5] PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and reduced sensitivity of the contractile machinery to calcium, causing bronchodilation.[6][7]

G cluster_cell Airway Smooth Muscle Cell This compound This compound (β2-Agonist) b2AR β2-Adrenergic Receptor This compound->b2AR Gs Gs Protein b2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_channels ↓ Ca²⁺ Influx PKA->Ca_channels Inhibition MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activation Relaxation Bronchodilation (Muscle Relaxation) Ca_channels->Relaxation MLCP->Relaxation

Fig. 1: this compound's signaling pathway in airway smooth muscle.

In Vitro Applications

Anti-inflammatory Effects on Bronchial Epithelial Cells

Objective: To assess the anti-inflammatory potential of this compound on human bronchial epithelial cells (BEAS-2B) stimulated with an inflammatory agent like cigarette smoke extract (CSE).[1]

Experimental Protocol:

  • Cell Culture: Culture BEAS-2B cells in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) for 1 hour.

  • Stimulation: Add CSE (e.g., 1%) to the cell culture medium and incubate for 24 hours.

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-8) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.

    • Adhesion Molecule Expression: Analyze the expression of Intercellular Adhesion Molecule 1 (ICAM-1) on the cell surface using flow cytometry or Western blot.

    • NF-κB Activation: Prepare cell lysates and determine the activation of the NF-κB pathway by measuring the levels of phosphorylated p65 subunit via Western blot.[1][8]

Quantitative Data Summary:

Concentration of this compound (Salbutamol)IL-1β Production (vs. CSE alone)IL-8 Production (vs. CSE alone)IL-10 Production (vs. CSE alone)ICAM-1 Expression (vs. CSE alone)NF-κB Activation (vs. CSE alone)
10⁻⁷ M----
10⁻⁶ M↓↓
10⁻⁵ M↓↓↓----

Arrow notation: ↓ indicates a decrease, ↑ indicates an increase. The number of arrows represents the relative magnitude of the effect. Data synthesized from a study by Reis et al. (2022).[1]

Airway Smooth Muscle Cell Migration Assay

Objective: To investigate the effect of this compound on the migration of human airway smooth muscle (HASM) cells, a key process in airway remodeling in asthma.[9]

Experimental Protocol:

  • Cell Culture: Culture primary HASM cells in appropriate media.

  • Wound Healing Assay:

    • Grow HASM cells to confluence in a 6-well plate.

    • Create a "scratch" in the cell monolayer with a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Treat the cells with this compound at various concentrations in the presence or absence of a mitogen like Platelet-Derived Growth Factor (PDGF).

  • Image Acquisition: Capture images of the scratch at 0 hours and 24 hours post-treatment.

  • Data Analysis: Measure the area of the scratch at both time points and calculate the percentage of wound closure.

Quantitative Data Summary:

TreatmentHASM Cell Migration (% of control)
Control (no treatment)100%
PDGF↑↑
This compound (Albuterol)
This compound + PDGF↓ (compared to PDGF alone)

Arrow notation: ↑ indicates an increase, ↓ indicates a decrease. The number of arrows represents the relative magnitude of the effect. Data based on findings by Ojiaku et al. (2012).[9]

In Vivo Applications

Ovalbumin-Induced Allergic Asthma Model (Mouse)

Objective: To evaluate the efficacy of this compound in a mouse model that recapitulates key features of allergic asthma, such as airway inflammation and hyperresponsiveness.[4][10][11]

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Endpoint Analysis (Day 25) Day 0 Day 0 Day 14 Day 14 Day 0->Day 14 i.p. injection of Ovalbumin (OVA) + Alum Day 21 Day 21 Day 22 Day 22 Day 21->Day 22 Intranasal/Aerosolized OVA Challenge Day 23 Day 23 Day 22->Day 23 Intranasal/Aerosolized OVA Challenge Treatment Administer this compound (e.g., intranasally or i.p.) 30 min before each challenge AHR Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR Evaluate BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Counts - Cytokine Analysis Histo Lung Histology - Inflammation Score - Mucus Production

Fig. 2: Workflow for the Ovalbumin-induced asthma model.

Experimental Protocol:

  • Sensitization: On days 0 and 14, sensitize BALB/c mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).[12]

  • Challenge: From day 21 to 23, challenge the sensitized mice with aerosolized or intranasal OVA.

  • Treatment: Administer this compound (e.g., via inhalation or i.p. injection) 30 minutes prior to each OVA challenge.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing doses of methacholine using whole-body plethysmography.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) and measure Th2 cytokine levels (IL-4, IL-5, IL-13) by ELISA.

    • Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.

Quantitative Data Summary:

ParameterOVA Control GroupOVA + this compound (Salbutamol) Group
Airway Hyperresponsiveness (to Methacholine)↑↑↑↓↓
Total Inflammatory Cells in BALF↑↑↑
Eosinophils in BALF↑↑↑↓↓
IL-4, IL-5, IL-13 in BALF↑↑
Mucus Production (PAS Staining)↑↑↑

Arrow notation: ↑ indicates an increase, ↓ indicates a decrease. The number of arrows represents the relative magnitude of the effect. Data synthesized from typical outcomes in OVA-induced asthma models.[4][12]

Lipopolysaccharide-Induced COPD Model (Rat)

Objective: To examine the anti-inflammatory effects of this compound in a rat model of COPD characterized by neutrophilic inflammation.[13][14][15]

Experimental Protocol:

  • Induction: Induce lung inflammation in Sprague-Dawley rats by intratracheal or intranasal administration of lipopolysaccharide (LPS). This can be a single acute exposure or repeated exposures over several days or weeks to model chronic inflammation.[15][16]

  • Treatment: Administer this compound (e.g., via inhalation or systemic injection) at a specified time point before or after LPS challenge.

  • Endpoint Analysis (e.g., 24 hours post-LPS):

    • BALF Analysis: Collect BALF and perform total and differential cell counts, with a focus on neutrophils. Measure levels of pro-inflammatory cytokines such as TNF-α and IL-6.[13]

    • Lung Histology: Examine lung tissue sections for evidence of inflammation and structural changes.

    • Lung Function: In chronic models, assess changes in lung function parameters such as forced expiratory volume (FEV) and forced vital capacity (FVC).

Quantitative Data Summary:

ParameterLPS Control GroupLPS + this compound (Salbutamol) Group
Neutrophils in BALF↑↑↑
TNF-α in BALF↑↑
IL-6 in BALF↑↑

Arrow notation: ↑ indicates an increase, ↓ indicates a decrease. The number of arrows represents the relative magnitude of the effect. Data based on a study by Tanaka et al. (2010) on rat peritoneal macrophages, which can be extrapolated to lung macrophages.[13]

Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)

Objective: To investigate the potential modulatory effects of this compound on the development and progression of pulmonary fibrosis.[17][18][19]

G cluster_induction Induction Phase cluster_treatment_fibrosis Treatment Phase cluster_analysis_fibrosis Endpoint Analysis (Day 21) Day 0 Day 0 Induction Intratracheal Instillation of Bleomycin Treatment_Fibrosis Daily administration of this compound (e.g., oral gavage, i.p.) from Day 1 to Day 20 Induction->Treatment_Fibrosis Begin Treatment Hydroxyproline Lung Hydroxyproline Content (Collagen Deposition) Treatment_Fibrosis->Hydroxyproline Evaluate Histology_Fibrosis Lung Histology (Masson's Trichrome Stain) - Ashcroft Score Gene_Expression Gene Expression Analysis (e.g., Collagen, α-SMA)

Fig. 3: Workflow for the Bleomycin-induced pulmonary fibrosis model.

Experimental Protocol:

  • Induction: Induce pulmonary fibrosis in C57BL/6 mice via a single intratracheal instillation of bleomycin.[17][20][21]

  • Treatment: Begin daily administration of this compound (e.g., by oral gavage or i.p. injection) on day 1 and continue for 21 days.

  • Endpoint Analysis (Day 21):

    • Collagen Content: Harvest the lungs and measure the total collagen content using a hydroxyproline assay.

    • Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scoring system.

    • Gene Expression: Analyze the expression of fibrotic markers such as collagen type I (Col1a1) and α-smooth muscle actin (α-SMA) in lung homogenates by qPCR or Western blot.

Note: While β2-agonists are not a standard treatment for pulmonary fibrosis, their anti-inflammatory and epithelial-reparative properties suggest they could be investigated as a tool compound to modulate fibrotic processes.[22][23][24][25]

Quantitative Data Summary:

ParameterBleomycin Control GroupBleomycin + this compound (Salbutamol) Group
Lung Hydroxyproline Content↑↑↑↔ / ↓
Ashcroft Fibrosis Score↑↑↑↔ / ↓
Col1a1 and α-SMA Expression↑↑↔ / ↓

Arrow notation: ↑ indicates an increase, ↓ indicates a decrease, ↔ indicates no significant change. The potential effects of this compound in this model are hypothesized based on its known biological activities and require experimental validation.

Conclusion

This compound, as a representative selective β2-adrenergic agonist, is a versatile and indispensable tool for respiratory disease research. The protocols and data presented here provide a framework for utilizing this compound to investigate key pathological mechanisms in asthma, COPD, and potentially pulmonary fibrosis. Its well-defined mechanism of action and multifaceted effects on airway smooth muscle, inflammation, and epithelial function allow for robust and reproducible experimental outcomes, thereby facilitating the discovery and development of novel respiratory therapeutics.

References

Application Note: Immunohistochemical Detection of Pulmolin in Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulmolin is a novel protein predominantly expressed in the nucleus of specific cell types within the lung parenchyma. Recent studies suggest a potential role for this compound as a biomarker in non-small cell lung cancer (NSCLC), where its expression levels may correlate with disease progression and response to therapy.[1][2][3] Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of protein expression and localization within the context of tissue architecture.[4][5][6][7] This document provides a detailed protocol for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) human lung tissue sections using chromogenic IHC.

Principle of the Method

This protocol employs an indirect IHC method.[8] A primary antibody specifically targeting this compound binds to the antigen in the tissue. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), then binds to the primary antibody.[9] The addition of a chromogenic substrate, like 3,3'-Diaminobenzidine (DAB), results in the deposition of an insoluble, colored precipitate at the site of the antigen-antibody reaction, which can be visualized by light microscopy.[8][10][11]

Detailed Immunohistochemistry Protocol

1. Materials and Reagents

  • Tissue Specimens: Formalin-fixed, paraffin-embedded (FFPE) human lung tissue sections (4-5 µm thick) on positively charged slides.[6]

  • Primary Antibody: Anti-Pulmolin Rabbit Polyclonal Antibody (Hypothetical Cat. #PULM-001)

  • Detection System: HRP-conjugated anti-rabbit secondary antibody and DAB chromogen kit.[10]

  • Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).[12][13][14][15]

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST).

  • Blocking Solution: 5% Normal Goat Serum in TBST.

  • Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).[9][16]

  • Counterstain: Hematoxylin.

  • Dehydration Reagents: Graded alcohols (70%, 95%, 100% Ethanol).[17]

  • Clearing Agent: Xylene or a xylene substitute.[17]

  • Mounting Medium: Permanent mounting medium.

  • Equipment: Microscope, slide staining jars, humidified chamber, microwave or pressure cooker for antigen retrieval.[14][18]

2. Specimen Preparation

  • Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.

  • Heat the slides in a drying oven for at least 60 minutes at 60°C to ensure tissue adherence.[6]

3. Staining Procedure

3.1 Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5 minutes each.[6][7]

  • Rehydrate the sections by immersing them in a series of graded alcohols:

    • Two changes of 100% ethanol for 3 minutes each.[6][7]

    • Two changes of 95% ethanol for 3 minutes each.[6]

    • One change of 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.[6]

3.2 Antigen Retrieval

  • Perform Heat-Induced Epitope Retrieval (HIER) to unmask the antigenic sites.[12][13][18]

  • Preheat the Sodium Citrate Buffer (pH 6.0) in a microwave or pressure cooker to 95-100°C.[6][14]

  • Immerse the slides in the hot buffer and incubate for 20 minutes.

  • Allow the slides to cool in the buffer at room temperature for 20 minutes.[6]

  • Rinse the slides with TBST.

3.3 Immunohistochemical Staining

  • Peroxidase Block: Immerse slides in 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity.[9][16] Rinse with TBST.

  • Blocking: Apply the blocking solution (5% Normal Goat Serum) and incubate for 30 minutes in a humidified chamber to prevent non-specific antibody binding.[4]

  • Primary Antibody: Drain the blocking solution and apply the anti-Pulmolin primary antibody (diluted according to the optimization table below) to the sections. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Rinse the slides with TBST three times for 5 minutes each.

  • Secondary Antibody: Apply the HRP-conjugated anti-rabbit secondary antibody and incubate for 45 minutes at room temperature.

  • Washing: Rinse the slides with TBST three times for 5 minutes each.

  • Chromogen Application: Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown stain intensity is observed under a microscope.[10][11]

  • Washing: Rinse gently with distilled water to stop the reaction.

3.4 Counterstaining, Dehydration, and Mounting

  • Counterstain: Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei blue.

  • Washing: Rinse slides in running tap water.

  • Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.[17]

  • Mounting: Apply a coverslip using a permanent mounting medium.

4. Interpretation of Results

  • Positive Staining: A brown precipitate indicates the presence of the this compound protein.

  • Localization: Based on its known function, this compound is expected to show distinct nuclear staining.

  • Negative Control: A negative control slide (processed without the primary antibody) should not show any specific staining.

  • Positive Control: A known this compound-positive lung cancer tissue section should be used to validate the staining run.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times. Optimal conditions should be determined by the end-user for their specific assay.[16][19]

StepReagentDilution/ConcentrationIncubation TimeTemperature
Antigen Retrieval Sodium Citrate Buffer10 mM, pH 6.020 minutes95-100°C
Peroxidase Block Hydrogen Peroxide3%10 minutesRoom Temperature
Blocking Normal Goat Serum5% in TBST30 minutesRoom Temperature
Primary Antibody Anti-Pulmolin Rabbit pAb1:100 - 1:500Overnight (16 hrs)4°C
Secondary Antibody HRP-conjugated Goat anti-Rabbit1:500 - 1:100045 minutesRoom Temperature
Chromogen DAB SolutionPer manufacturer5-10 minutesRoom Temperature
Counterstain HematoxylinPer manufacturer1-2 minutesRoom Temperature

Experimental Workflow Diagram

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_finish Final Steps cluster_analysis Analysis start FFPE Lung Tissue Section on Slide deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Heat-Induced Antigen Retrieval (HIER) deparaffin->retrieval peroxidase Peroxidase Block (3% H₂O₂) retrieval->peroxidase blocking Blocking (Normal Serum) peroxidase->blocking primary_ab Primary Antibody Incubation (Anti-Pulmolin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugate) primary_ab->secondary_ab chromogen Chromogen Development (DAB) secondary_ab->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydrate Dehydration & Clearing counterstain->dehydrate mount Mounting dehydrate->mount analysis Microscopic Analysis mount->analysis

Caption: Workflow for Immunohistochemical (IHC) detection of this compound.

Troubleshooting

Common issues in IHC include weak or no staining, and high background.[20]

  • Weak or No Staining:

    • Cause: Inadequate antigen retrieval, incorrect antibody dilution, or expired reagents.[16][19]

    • Solution: Optimize antigen retrieval time and temperature.[12] Titrate the primary antibody to find the optimal concentration.[19] Ensure all reagents are fresh.

  • High Background:

    • Cause: Incomplete deparaffinization, insufficient blocking, or endogenous peroxidase activity.[16]

    • Solution: Use fresh xylene for deparaffinization.[16] Increase the blocking time or change the blocking reagent. Ensure the peroxidase block step is performed correctly.[9]

References

Application Note: Gene Expression Analysis of Lung Fibroblasts in Response to Pulmolin, a Novel TGF-β Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to irreversible scarring and loss of lung function.[1][2] A key mediator in the pathogenesis of fibrosis is Transforming Growth Factor-beta (TGF-β).[3] TGF-β is a potent cytokine that stimulates the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for ECM production.[1][4] The TGF-β signaling pathway, particularly through its canonical Smad2/3 pathway, upregulates the expression of numerous pro-fibrotic genes, including alpha-smooth muscle actin (ACTA2), Collagen Type I Alpha 1 (COL1A1), and Plasminogen Activator Inhibitor-1 (SERPINE1).[4][5]

This application note describes a detailed protocol for analyzing changes in gene expression in human lung fibroblasts (IMR-90 cell line) in response to treatment with "Pulmolin," a hypothetical novel inhibitor of the TGF-β type I receptor (ALK5). By using a well-established in vitro model of fibrosis—TGF-β stimulation of fibroblasts—we demonstrate a robust method to quantify the therapeutic potential of anti-fibrotic compounds. The protocol outlines cell culture, TGF-β induction, this compound treatment, RNA isolation, cDNA synthesis, and quantitative real-time PCR (qPCR) analysis.

Experimental Workflow

The overall experimental process involves stimulating lung fibroblasts with TGF-β1 to induce a fibrotic phenotype and co-treating with this compound to assess its inhibitory effects on pro-fibrotic gene expression.

G cluster_culture Cell Culture & Treatment cluster_rna Nucleic Acid Processing cluster_analysis Data Analysis c1 Seed IMR-90 Fibroblasts c2 Starve Cells (Serum-free media) c1->c2 c3 Treat Cells: - Control - TGF-β1 - TGF-β1 + this compound c2->c3 r1 Lyse Cells & Isolate Total RNA c3->r1 r2 Assess RNA Quality & Quantity r1->r2 r3 Synthesize cDNA (Reverse Transcription) r2->r3 a1 Perform qPCR with SYBR Green r3->a1 a2 Analyze Data (ΔΔCt Method) a1->a2 a3 Generate Tables & Figures a2->a3

Caption: Experimental workflow from cell culture to final data analysis.

Detailed Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Culture IMR-90 human lung fibroblasts in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate at 37°C and 5% CO2 until they reach 80-90% confluency.

  • Serum Starvation: Aspirate the growth medium, wash the cells once with Phosphate-Buffered Saline (PBS), and replace with serum-free EMEM. Incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare treatment media containing recombinant human TGF-β1 (10 ng/mL final concentration) and/or this compound (e.g., at 1 µM final concentration). The treatment groups are as follows:

    • Vehicle Control (DMSO or PBS)

    • TGF-β1 alone

    • TGF-β1 + this compound

  • Incubate the cells with the respective treatments for 24 hours at 37°C and 5% CO2.

Protocol 2: Total RNA Isolation

This protocol is based on a standard silica-column purification method.[6][7]

  • Cell Lysis: Aspirate the media from the 6-well plates. Add 350 µL of lysis buffer (e.g., Buffer RLT from Qiagen) directly to each well and gently rock to ensure complete lysis.[6]

  • Homogenization: Scrape the wells to collect the cell lysate. Pass the lysate through a 20-gauge needle 5-10 times to shear genomic DNA.[7]

  • RNA Precipitation: Transfer the lysate to a microcentrifuge tube. Add 1 volume of 70% ethanol and mix thoroughly by pipetting.

  • Binding: Transfer the mixture to an RNA-binding spin column and centrifuge at ≥8000 x g for 30 seconds. Discard the flow-through.

  • Washing: Perform two wash steps. First, add 700 µL of a wash buffer (e.g., Buffer RW1) and centrifuge for 30 seconds. Second, add 500 µL of a final wash buffer (e.g., Buffer RPE with ethanol) and centrifuge for 2 minutes to dry the membrane.[6]

  • Elution: Transfer the spin column to a new RNase-free collection tube. Add 30-50 µL of RNase-free water directly to the center of the membrane. Let it stand for 1 minute, then centrifuge for 1 minute to elute the RNA.

  • Quantification: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Store the RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol converts the isolated RNA into complementary DNA (cDNA).[8][9][10]

  • Reaction Setup: In an RNase-free PCR tube, combine the following:

    • Total RNA: 1 µg

    • Oligo(dT) primers (50 µM): 1 µL

    • dNTP mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 13 µL

  • Denaturation: Gently mix, briefly centrifuge, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.[8]

  • Master Mix Preparation: While the RNA is denaturing, prepare a master mix:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase (e.g., SuperScript III): 1 µL

    • RNase Inhibitor: 1 µL

    • 0.1 M DTT: 1 µL

  • Synthesis: Add 7 µL of the master mix to the denatured RNA mixture.

  • Incubation: Place the tube in a thermal cycler and run the following program:

    • 25°C for 10 minutes (Primer annealing)

    • 50°C for 50 minutes (Synthesis)

    • 70°C for 15 minutes (Inactivation)[8][9]

  • Store the resulting cDNA at -20°C. For qPCR, it is common to dilute the cDNA 1:10 with nuclease-free water.[9]

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol uses SYBR Green-based chemistry for detecting DNA amplification.[11][12]

  • Reaction Setup: Prepare a 20 µL reaction for each sample in a qPCR plate. It is crucial to run each sample in triplicate.

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Diluted cDNA template (from Protocol 3): 4 µL

    • Nuclease-free water: 5 µL

  • Primer Sequences:

    • ACTA2 (α-SMA): Fwd: 5'-CCCAGATTATGTTTGAGACCTTCAA-3', Rev: 5'-GCTGTCCTCTCTTGCTCTGAAGTC-3'

    • COL1A1: Fwd: 5'-F-AGGGCCAAGACGAAGACATC-3', Rev: 5'-AGATCACGTCATCGCACAACA-3'

    • GAPDH (Housekeeping): Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGATGGCAACAATATCCACTTT-3'

  • qPCR Cycling: Run the plate on a real-time PCR instrument with the following conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 45 seconds (data acquisition step)

    • Melt Curve Analysis: To verify product specificity.[9]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene (GAPDH).

Results

Data Presentation

Treatment of IMR-90 fibroblasts with TGF-β1 resulted in a significant upregulation of pro-fibrotic marker genes. Co-treatment with this compound effectively attenuated this induction, demonstrating its anti-fibrotic potential.

Table 1: Relative Gene Expression Changes in IMR-90 Fibroblasts

Gene SymbolTreatment GroupMean Fold Change (vs. Control)Standard Deviation
ACTA2 TGF-β18.5± 1.2
TGF-β1 + this compound1.9± 0.4
COL1A1 TGF-β112.3± 2.1
TGF-β1 + this compound2.5± 0.6
SERPINE1 TGF-β115.8± 2.5
TGF-β1 + this compound3.1± 0.8

Data are presented as mean fold change relative to the vehicle-treated control group, normalized to GAPDH expression. The data shown are hypothetical and for illustrative purposes.

Signaling Pathway Visualization

This compound is hypothesized to inhibit the TGF-β pathway at the receptor level, preventing the phosphorylation and activation of the downstream Smad proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 Ligand RecII TGF-βRII TGFb->RecII Binds RecI TGF-βRI (ALK5) RecII->RecI Recruits & Phosphorylates Smad23 Smad2/3 RecI->Smad23 Phosphorylates pSmad23 p-Smad2/3 This compound This compound This compound->RecI Inhibits Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex nComplex p-Smad2/3 + Smad4 Complex Complex->nComplex Translocates DNA DNA nComplex->DNA Binds Genes Pro-fibrotic Genes (ACTA2, COL1A1, etc.) DNA->Genes Upregulates Transcription

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for evaluating the efficacy of potential anti-fibrotic compounds like this compound. The use of qPCR allows for sensitive and specific quantification of changes in key pro-fibrotic genes. The hypothetical data presented indicates that this compound effectively counteracts TGF-β1-induced gene expression in lung fibroblasts, supporting its further investigation as a therapeutic agent for pulmonary fibrosis. This experimental model is robust, reproducible, and suitable for screening and characterizing novel inhibitors of the TGF-β pathway.

References

Application Notes: Immunophenotyping of Bronchoalveolar Lavage Fluid Cells Following Exposure to "Pulmolin," a Novel Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Pulmolin" is a hypothetical inhaled therapeutic agent under investigation for the treatment of chronic inflammatory respiratory diseases. Its proposed mechanism of action involves the modulation of local immune responses within the lung microenvironment to resolve inflammation and promote tissue homeostasis. Flow cytometry is an indispensable tool for dissecting the complex effects of such immunomodulatory drugs on diverse immune cell populations.[1][2][3] These application notes provide a detailed protocol for the preparation, staining, and flow cytometric analysis of immune cells from bronchoalveolar lavage fluid (BALF) to assess the in-vivo effects of "this compound."[4][5][6]

Principle of the Assay: Multi-parameter flow cytometry allows for the simultaneous identification and quantification of various immune cell subsets from a heterogeneous cell suspension like BALF.[4][7][8] By using a panel of fluorescently-conjugated antibodies targeting specific cell surface and intracellular markers, researchers can delineate changes in the frequency, activation state, and functional phenotype of key immune cells, including macrophages, neutrophils, dendritic cells, and lymphocyte subsets (T cells, B cells, NK cells), following treatment with "this compound."[9][10][11]

Experimental Protocols

Materials and Reagents

Equipment:

  • Flow Cytometer (e.g., BD FACSCanto™ II, Cytek® Aurora)

  • Biological Safety Cabinet (Class II)

  • Refrigerated Centrifuge

  • Vortex Mixer

  • Pipettes and Sterile Tips

  • Hemocytometer or Automated Cell Counter

  • 12 x 75 mm Polystyrene Tubes or 96-well U-bottom plates

Reagents:

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)

  • Fixable Viability Dye (e.g., Zombie NIR™ or similar)

  • Fc Receptor Blocking Solution (e.g., Anti-CD16/32 antibody)[12]

  • Fluorescently-conjugated antibodies (See Table 1 for recommended panel)

  • Compensation Beads

  • Paraformaldehyde (PFA) 1-4% in PBS (for fixation, optional)

Protocol for BALF Processing and Staining
  • BALF Collection: Collect BALF from control and "this compound"-treated subjects (e.g., animal models) according to established institutional protocols. Keep samples on ice.

  • Cell Pellet Collection: Centrifuge the BALF at 400 x g for 10 minutes at 4°C. Discard the supernatant.

  • RBC Lysis (if required): If significant red blood cell contamination is present, resuspend the cell pellet in 1 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature. Quench the reaction by adding 10 mL of PBS. Centrifuge at 400 x g for 5 minutes at 4°C and discard the supernatant.

  • Cell Counting and Viability: Resuspend the cell pellet in a known volume of Staining Buffer. Determine the total cell count and viability using a hemocytometer with Trypan Blue or an automated cell counter.

  • Staining Preparation: Adjust the cell concentration to 1 x 10⁷ cells/mL in cold Staining Buffer. Aliquot 100 µL (containing 1 x 10⁶ cells) into each flow cytometry tube or well.[12]

  • Fc Receptor Blockade: To prevent non-specific antibody binding, add Fc block solution to the cells and incubate for 10-15 minutes at 4°C.[12]

  • Viability Staining: Without washing, add the fixable viability dye at the pre-titrated concentration. Incubate for 20-30 minutes at 4°C, protected from light. Wash the cells with 2 mL of Staining Buffer, centrifuge at 400 x g for 5 minutes, and discard the supernatant.

  • Surface Marker Staining: Resuspend the cell pellet in 50-100 µL of Staining Buffer containing the pre-mixed cocktail of fluorescently-conjugated surface antibodies (see Table 1).[8][13] Incubate for 30 minutes at 4°C, protected from light.[8][12][13]

  • Washing: Add 2 mL of Staining Buffer to each tube, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step once more.[12]

  • Fixation (Optional): If data acquisition will not be performed immediately, resuspend the cell pellet in 200-300 µL of 1% PFA and store at 4°C in the dark for up to 24 hours.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer. Acquire data on the flow cytometer. Ensure to collect a sufficient number of events (e.g., >100,000 total events) for robust statistical analysis.

Data Presentation

The following tables represent hypothetical data from a preclinical study evaluating the effect of "this compound" on immune cell populations in BALF 24 hours after administration.

Table 1: Example Flow Cytometry Antibody Panel for BALF Immunophenotyping

Marker Fluorochrome Cell Population(s) Identified
CD45 BUV395 All Leukocytes
CD11c BV786 Alveolar Macrophages, Dendritic Cells
Siglec-F PE Eosinophils, Alveolar Macrophages
Ly6G PerCP-Cy5.5 Neutrophils
CD11b APC-R700 Myeloid Cells (Monocytes, Macrophages, Neutrophils, DCs)
MHC-II BV605 Antigen Presenting Cells (Macrophages, DCs, B cells)
CD3e FITC T Lymphocytes
CD4 PE-Cy7 Helper T Cells
CD8a APC Cytotoxic T Cells
B220 BV421 B Lymphocytes
CD206 BV510 M2-like Macrophages

| CD86 | BUV737 | Activated Antigen Presenting Cells |

Table 2: Hypothetical Frequencies of Major Immune Cell Populations in BALF (% of CD45+ Live Cells)

Cell Population Vehicle Control (Mean % ± SD) "this compound" Treated (Mean % ± SD) p-value
Alveolar Macrophages (CD11c+ Siglec-F+) 85.2 ± 5.6 75.1 ± 6.2 <0.05
Neutrophils (Ly6G+ CD11b+) 5.3 ± 2.1 2.1 ± 1.5 <0.01
Eosinophils (Siglec-F+ CD11c-) 1.1 ± 0.8 0.5 ± 0.4 <0.05
T Cells (CD3e+) 4.5 ± 1.9 12.8 ± 3.3 <0.001

| B Cells (B220+) | 1.8 ± 1.1 | 3.5 ± 1.4 | <0.05 |

Table 3: Hypothetical Changes in Macrophage Activation Markers

Marker Population Vehicle Control (MFI ± SD) "this compound" Treated (MFI ± SD) p-value
CD86 Alveolar Macrophages 1540 ± 350 980 ± 210 <0.05
CD206 Alveolar Macrophages 3200 ± 560 5800 ± 710 <0.01

| MHC-II | Alveolar Macrophages | 4500 ± 620 | 3100 ± 550 | <0.05 |

MFI: Median Fluorescence Intensity

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain Cell Staining cluster_acq Data Acquisition & Analysis BALF BALF Collection (Control & 'this compound' Groups) Pellet Centrifuge & Collect Cell Pellet BALF->Pellet Count Cell Count & Viability Assessment Pellet->Count Block Fc Receptor Block Count->Block Viability Viability Staining Block->Viability Surface Surface Antibody Staining Viability->Surface Wash Wash Steps Surface->Wash Acquire Flow Cytometry Acquisition Wash->Acquire Gating Gating & Population Identification Acquire->Gating Stats Statistical Analysis & Data Reporting Gating->Stats G cluster_cytoplasm Cytoplasm cluster_nucleus Gene Transcription This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds IKK IKK Complex Receptor->IKK inhibits STAT6 STAT6 Pathway Receptor->STAT6 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNFα, IL-6, CD86) M2_Genes Resolution-phase Genes (CD206, Arg1) STAT6->Nucleus translocates

References

Application Notes and Protocols for "Pulmolin" in Ex Vivo Bronchodilation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Pulmolin" is a preparation containing Salbutamol, a potent short-acting β2-adrenergic receptor agonist (SABA).[1][2][3] It is widely utilized for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5] The primary mechanism of action involves the relaxation of airway smooth muscle, leading to the widening of the bronchi and improved airflow.[4][5] Ex vivo lung tissue models, such as Precision-Cut Lung Slices (PCLS) and isolated organ baths, serve as invaluable platforms for the direct assessment of bronchodilator efficacy in a physiologically relevant context, bridging the gap between in vitro cellular assays and in vivo animal studies.[6]

These application notes provide detailed protocols for the evaluation of "this compound" (Salbutamol)-induced bronchodilation in ex vivo lung tissue, along with an overview of the underlying signaling pathways.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Salbutamol, the active component of "this compound," exerts its bronchodilatory effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[7][8] This binding initiates a G-protein coupled receptor (GPCR) signaling cascade.[7] The activated Gαs subunit of the G-protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium ion concentrations and the inhibition of myosin light chain kinase (MLCK).[7][8] This prevents the phosphorylation of myosin, leading to the relaxation of the airway smooth muscle and bronchodilation.[8]

Pulmolin_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound (Salbutamol) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gαs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Inhibits MLCK (via phosphorylation) MLCK_active Active Myosin Light Chain Kinase (MLCK) Contraction Muscle Contraction MLCK_active->Contraction Leads to Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: "this compound" (Salbutamol) signaling pathway in airway smooth muscle cells.

Quantitative Data Presentation

The following table summarizes hypothetical dose-response data for "this compound" (Salbutamol) in two common ex vivo lung models. This data is for illustrative purposes to demonstrate how results can be presented.

Experimental ModelAgonist Concentration (M)Bronchodilation (% of maximum relaxation)
Precision-Cut Lung Slices (PCLS) 1 x 10⁻⁹15 ± 3
1 x 10⁻⁸45 ± 5
1 x 10⁻⁷78 ± 6
1 x 10⁻⁶95 ± 4
EC₅₀ ~2.5 x 10⁻⁸
Isolated Organ Bath (Tracheal Rings) 1 x 10⁻⁹12 ± 2
1 x 10⁻⁸40 ± 4
1 x 10⁻⁷75 ± 5
1 x 10⁻⁶92 ± 3
EC₅₀ ~3.0 x 10⁻⁸

Data are presented as mean ± standard error of the mean (SEM). EC₅₀ represents the concentration of the drug that gives a half-maximal response.

Experimental Protocols

Protocol 1: Bronchodilation Assay using Precision-Cut Lung Slices (PCLS)

This method allows for the real-time visualization and quantification of airway diameter changes in viable lung tissue slices.[6]

1. Lung Tissue Preparation:

  • Perfuse the lungs with a physiological salt solution to remove blood.

  • Inflate the lungs via the trachea with a warm (37°C), low-melting-point agarose solution (e.g., 1.5-3% w/v).

  • Cool the inflated lungs on ice for 30 minutes to solidify the agarose.[6]

2. Slicing:

  • Dissect the desired lung lobes and mount them on a vibratome specimen holder.

  • Cut the tissue into 250-500 µm thick slices in a bath of cold physiological salt solution.[6]

3. Culture and Equilibration:

  • Wash the PCLS in a culture medium to remove any agarose debris.

  • Culture the slices in a 24-well plate with a culture medium at 37°C and 5% CO₂ for at least 24 hours to allow for recovery.[6]

4. Bronchodilation Assay:

  • Replace the culture medium with fresh, pre-warmed physiological salt solution and allow the slices to equilibrate for 30 minutes.[6]

  • Induce a submaximal, stable contraction of the airways using a contractile agonist (e.g., 1 µM methacholine).

  • Once the contraction has plateaued, record the baseline airway diameter using video microscopy.

  • Add "this compound" (Salbutamol) in a cumulative concentration-response manner (e.g., 10⁻⁹ M to 10⁻⁵ M), allowing the response to stabilize at each concentration before adding the next.

  • Continuously record the changes in airway diameter.

5. Data Analysis:

  • Measure the airway area or diameter at baseline and after each concentration of "this compound".

  • Express the bronchodilatory response as a percentage of the initial agonist-induced contraction.

  • Plot the concentration-response curve and calculate the EC₅₀ value.

PCLS_Workflow A Lung Perfusion & Inflation with Agarose B Tissue Slicing (Vibratome) A->B C PCLS Culture (24h Recovery) B->C D Induce Contraction (e.g., Methacholine) C->D E Add 'this compound' (Cumulative Doses) D->E F Image Acquisition (Video Microscopy) E->F G Data Analysis (Airway Diameter) F->G

Caption: Experimental workflow for the PCLS bronchodilation assay.
Protocol 2: Bronchodilation Assay using Isolated Organ Bath

This classic pharmacological method measures the isometric contraction and relaxation of isolated airway segments.[6]

1. Tissue Dissection and Preparation:

  • Dissect the trachea or main bronchi from the lungs and place them in a cold, oxygenated physiological salt solution.

  • Carefully clean the airway segments of adherent connective tissue and cut them into rings (2-4 mm in width).

2. Mounting:

  • Suspend the tracheal or bronchial rings between two L-shaped stainless-steel hooks in an isolated organ bath containing a physiological salt solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

3. Equilibration and Tensioning:

  • Apply an optimal resting tension to the rings (e.g., 1-2 g for guinea pig trachea) and allow them to equilibrate for at least 60-90 minutes.

  • Wash the tissues with a fresh physiological salt solution every 15-20 minutes during the equilibration period.[6]

4. Bronchodilation Assay:

  • Induce a submaximal, stable contraction with a contractile agonist (e.g., 1 µM methacholine).

  • Once the contraction plateaus, record the baseline tension.

  • Add "this compound" (Salbutamol) in a cumulative concentration-response fashion (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.[6]

5. Data Analysis:

  • Measure the change in tension from the pre-contracted baseline after the addition of each concentration of "this compound".

  • Express the relaxation as a percentage of the initial agonist-induced contraction.

  • Construct a concentration-response curve and determine the EC₅₀.

Organ_Bath_Workflow A Airway Dissection & Ring Preparation B Mounting in Organ Bath A->B C Equilibration & Tensioning B->C D Induce Contraction (e.g., Methacholine) C->D E Add 'this compound' (Cumulative Doses) D->E F Record Tension Changes E->F G Data Analysis (Relaxation Response) F->G

Caption: Experimental workflow for the isolated organ bath bronchodilation assay.

References

Application Note: Lentiviral-Mediated Gene Knockdown to Study "Pulmolin" Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Pulmolin" is a novel serine/threonine kinase implicated in inflammatory signaling pathways within pulmonary epithelial cells. Preliminary research suggests that this compound acts as a critical downstream effector of Toll-like receptor 4 (TLR4) signaling. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a cascade that leads to the phosphorylation and activation of this compound. Activated this compound, in turn, phosphorylates and activates the transcription factor "Inflammo-TF," promoting its translocation to the nucleus. Nuclear Inflammo-TF then drives the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), contributing to acute lung injury.

To elucidate the precise role of this compound in this pathway, a loss-of-function study is required. Lentiviral-mediated delivery of short hairpin RNA (shRNA) offers a robust and stable method for gene knockdown in a wide range of cell types, including both dividing and non-dividing cells.[1][2] This technology utilizes a disabled lentivirus to deliver an shRNA sequence targeting the this compound mRNA.[1] Once integrated into the host cell genome, the shRNA is constitutively expressed, leading to the degradation of the target mRNA and a subsequent reduction in this compound protein expression.[1] This application note provides a comprehensive protocol for the knockdown of this compound in the A549 human lung adenocarcinoma cell line to validate its role in the TLR4 signaling pathway.

Principle of the Method

The experimental approach involves the design and production of lentiviral particles carrying shRNA constructs that target the this compound gene. These particles are then used to transduce A549 cells. The efficiency of gene knockdown is subsequently validated at both the mRNA and protein levels using quantitative real-time PCR (qPCR) and Western blotting, respectively.[3][4] Finally, a functional assay is performed by stimulating the transduced cells with LPS and measuring the secretion of IL-6 and TNF-α via an enzyme-linked immunosorbent assay (ELISA) to confirm the downstream effects of this compound silencing.[5][6]

Visualized Pathways and Workflows

Pulmolin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 This compound This compound TLR4->this compound Phosphorylation LPS LPS LPS->TLR4 Activation pthis compound p-Pulmolin This compound->pthis compound InflammoTF Inflammo-TF pthis compound->InflammoTF Phosphorylation pInflammoTF p-Inflammo-TF InflammoTF->pInflammoTF Gene Pro-inflammatory Gene Expression pInflammoTF->Gene Nuclear Translocation & Activation Cytokines IL-6, TNF-α mRNA Gene->Cytokines

Caption: The hypothetical this compound signaling cascade.

Lentiviral_Knockdown_Workflow Start Day 1: Seed 293T Cells Transfection Day 2: Co-transfect 293T cells (shRNA, packaging, envelope plasmids) Start->Transfection Harvest Day 4-5: Harvest & Filter Lentiviral Supernatant Transfection->Harvest Transduction Day 6: Transduce A549 Cells (with Polybrene) Harvest->Transduction Selection Day 8-12: Select with Puromycin Transduction->Selection Expansion Day 13+: Expand Stable Knockdown Cell Line Selection->Expansion Validation Validation Stage Expansion->Validation qPCR qPCR for mRNA (this compound, GAPDH) Validation->qPCR Western Western Blot for Protein (this compound, β-Actin) Validation->Western Functional Functional Assay (ELISA) (LPS stimulation, IL-6/TNF-α) Validation->Functional End Analysis & Conclusion qPCR->End Western->End Functional->End

Caption: Experimental workflow for this compound knockdown.

Experimental Protocols

Protocol 1: Lentiviral Particle Production in 293T Cells

This protocol describes the generation of lentiviral particles by transfecting 293T cells.[7][8][9]

Materials:

  • 293T cells (low passage, <15)

  • DMEM with 10% FBS (no antibiotics)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Lentiviral transfer plasmid (pLKO.1-puro vector with shRNA targeting this compound or scrambled control)

  • 2nd generation packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • 10 cm tissue culture plates

  • 0.45 µm PES filters

Procedure:

  • Day 1: Seed 3.8 x 10^6 293T cells per 10 cm plate in 10 mL of DMEM + 10% FBS.[7] Incubate for ~20 hours at 37°C, 5% CO2, to reach 70-80% confluency.[10]

  • Day 2: In separate tubes, prepare the DNA and transfection reagent mixtures.

    • DNA Mix: For each plate, mix 10 µg of shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.

    • Transfection Reagent Mix: Dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

  • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

  • Add the ~1 mL mixture dropwise to the 293T cells.[8] Gently swirl the plate to distribute.

  • Incubate at 37°C, 5% CO2.

  • Day 4 (48 hours post-transfection): Harvest the viral supernatant into a sterile polypropylene tube. Add 10 mL of fresh DMEM + 10% FBS to the plate.

  • Day 5 (72 hours post-transfection): Harvest the supernatant again and pool it with the collection from Day 4.

  • Centrifuge the pooled supernatant at 2,100 x g for 5 minutes to pellet cell debris.[7]

  • Filter the supernatant through a 0.45 µm PES filter.[7]

  • Aliquot the viral particles into cryovials and store immediately at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Transduction of A549 Cells and Stable Cell Line Generation

This protocol details the infection of A549 cells with the produced lentivirus.[12][13][14]

Materials:

  • A549 cells

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • Lentiviral particles (shthis compound and shScrambled)

  • Polybrene (Hexadimethrine Bromide)

  • Puromycin

  • 6-well plates

Procedure:

  • Day 1: Seed 1 x 10^5 A549 cells per well in a 6-well plate in 2 mL of complete medium. Incubate overnight.

  • Day 2: The cells should be ~70% confluent.[12] Remove the medium and replace it with 1.5 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL to enhance transduction efficiency.[14]

  • Thaw the lentiviral aliquots. Add an appropriate amount of viral supernatant to each well. A range of Multiplicity of Infection (MOI) should be tested to optimize transduction.[12]

  • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Day 3: Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.

  • Day 4: Begin selection by adding fresh medium containing the predetermined optimal concentration of puromycin for A549 cells (typically 1-2 µg/mL).[15]

  • Replace the puromycin-containing medium every 2-3 days until non-transduced control cells are completely eliminated (typically 5-7 days).

  • Expand the remaining puromycin-resistant cells to generate stable knockdown and control cell lines.

Protocol 3: Validation of Knockdown by Quantitative PCR (qPCR)

This protocol is for quantifying this compound mRNA levels.[3][16][17][18]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for this compound and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from both shthis compound and shScrambled stable cell lines using a commercial kit according to the manufacturer's protocol.[3]

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[3]

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and primer set. A typical 20 µL reaction includes: 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative expression of this compound mRNA using the 2^-ΔΔCq method, normalizing to the GAPDH housekeeping gene and comparing the shthis compound cells to the shScrambled control cells.[3]

Protocol 4: Validation of Knockdown by Western Blot

This protocol is for assessing this compound protein levels.[4][19][20]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Pulmolin, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse shthis compound and shScrambled cells with ice-cold RIPA buffer.[19] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[4]

    • Incubate with the primary anti-Pulmolin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imager.[19]

  • Strip and re-probe the membrane with an anti-β-Actin antibody as a loading control. Quantify band intensities using image analysis software.

Protocol 5: Functional Validation by Cytokine ELISA

This protocol measures the functional consequence of this compound knockdown.[5][6][21][22][23]

Materials:

  • shthis compound and shScrambled stable cell lines

  • Lipopolysaccharide (LPS)

  • ELISA kits for human IL-6 and TNF-α

  • 96-well plates

Procedure:

  • Seed 5 x 10^4 cells per well of a 96-well plate and allow them to adhere overnight.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control for each cell line.

  • Collect the cell culture supernatant.

  • Perform the IL-6 and TNF-α ELISAs on the supernatants according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody overnight.[5]

    • Blocking the plate.

    • Adding standards and samples and incubating.

    • Adding a biotinylated detection antibody.[21]

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate (e.g., TMB) and stopping the reaction.

  • Read the absorbance at 450 nm on a microplate reader.

  • Calculate the concentration of IL-6 and TNF-α in each sample by interpolating from the standard curve.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from the validation experiments.

Table 1: qPCR Analysis of this compound mRNA Expression

Cell Line Target Gene Avg. Cq (n=3) Housekeeping (GAPDH) Avg. Cq (n=3) ΔCq (Target - GAPDH) ΔΔCq (vs. shScrambled) Fold Change (2^-ΔΔCq) % Knockdown
shScrambled This compound 21.5 18.0 3.5 0.0 1.00 0%

| shthis compound | this compound | 24.2 | 18.1 | 6.1 | 2.6 | 0.16 | 84% |

Table 2: Densitometry Analysis of Western Blot Results

Cell Line This compound Band Intensity (Normalized to β-Actin) % Protein Remaining (vs. shScrambled)
shScrambled 1.00 ± 0.08 100%

| shthis compound | 0.12 ± 0.03 | 12% |

Table 3: ELISA Analysis of Cytokine Secretion Post-LPS Stimulation

Cell Line Treatment IL-6 Concentration (pg/mL) TNF-α Concentration (pg/mL)
shScrambled Unstimulated 15 ± 4 12 ± 3
shScrambled LPS (100 ng/mL) 850 ± 65 620 ± 51
shthis compound Unstimulated 12 ± 5 10 ± 4

| shthis compound | LPS (100 ng/mL) | 180 ± 22 | 135 ± 18 |

Logical_Relationship Knockdown Lentiviral shRNA for this compound mRNA Decreased This compound mRNA Knockdown->mRNA Leads to Protein Decreased This compound Protein mRNA->Protein Results in Function Reduced IL-6/TNF-α Secretion upon LPS Stimulation Protein->Function Causes Conclusion This compound is critical for the pro-inflammatory response Function->Conclusion Supports Conclusion

Caption: Logical flow from knockdown to conclusion.

References

Troubleshooting & Optimization

Troubleshooting "Pulmolin" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pulmolin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on addressing solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an experimental small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. Its poor aqueous solubility is a known challenge during experimental setup.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight452.5 g/mol
LogP4.2
pKa8.5 (weak base)
Aqueous Solubility< 0.1 µg/mL at pH 7.4
AppearanceWhite to off-white crystalline solid

Q2: I am seeing a precipitate after adding this compound to my aqueous buffer. What is happening?

This is a common observation due to this compound's low intrinsic aqueous solubility. Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the chosen solvent system. The following sections provide detailed guidance on how to address this.

Q3: Can I heat the solution to dissolve this compound?

Gentle heating can increase the rate of dissolution and solubility. However, prolonged exposure to high temperatures may degrade the compound. Please refer to the detailed protocol on temperature adjustment in the troubleshooting guide.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic approaches to troubleshoot and resolve solubility challenges with this compound.

Issue 1: this compound fails to dissolve in standard aqueous buffers (e.g., PBS at pH 7.4).

Answer:

Due to its hydrophobic nature (LogP = 4.2), this compound requires specific formulation strategies to achieve desired concentrations in aqueous media. Direct dissolution in neutral aqueous buffers is often unsuccessful.

Recommended Actions:

  • pH Adjustment: As a weak base (pKa = 8.5), this compound's solubility is highly dependent on pH. Lowering the pH of the buffer will protonate the molecule, increasing its solubility. Attempt to dissolve this compound in a buffer with a pH at least 2 units below its pKa (e.g., pH 6.5 or lower).

  • Use of Co-solvents: For many in vitro experiments, the use of a water-miscible organic co-solvent is the most effective method. Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

    • Recommended Stock Solvents: Dimethyl sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).

    • Important: Always prepare a high-concentration stock (e.g., 10-50 mM) in the organic solvent. When diluting into your final aqueous buffer, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid off-target effects on your cells or assay.

Table 2: this compound Solubility in Various Solvent Systems

Solvent SystemTemperature (°C)Max Solubility
PBS (pH 7.4)25< 0.1 µg/mL
Acetate Buffer (pH 5.0)2525 µg/mL
100% DMSO25> 50 mg/mL
100% Ethanol2515 mg/mL
5% DMSO in PBS (pH 7.4)255 µg/mL
10% Solutol HS 15 in water251.2 mg/mL
Issue 2: My stock solution in DMSO is showing crystals after being stored.

Answer:

This indicates that the storage temperature is too low, causing the DMSO to freeze (freezing point: 18.5°C) or the compound to crystallize out of the solution.

Recommended Actions:

  • Storage: Store DMSO stock solutions at room temperature or 4°C. Avoid freezing stock solutions in 100% DMSO.

  • Re-dissolving: If crystals have formed, gently warm the vial in a 37°C water bath and vortex until all crystals are fully dissolved before use.

Issue 3: I observe precipitation when I dilute my DMSO stock into my aqueous cell culture medium.

Answer:

This occurs when the high-concentration DMSO stock is diluted into the aqueous medium, and the local concentration of this compound temporarily exceeds its solubility limit in the mixed solvent before it can be dispersed.

Recommended Actions:

  • Stir Vigorously: Add the DMSO stock dropwise into the aqueous medium while the medium is being vortexed or stirred vigorously. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations and subsequent precipitation.

  • Use a Surfactant: For challenging applications, consider including a non-ionic surfactant like Tween® 80 or Solutol® HS 15 in the final aqueous medium to help maintain solubility.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 452.5 g/mol ):

    • Mass = 10 mmol/L * 1 L/1000 mL * 452.5 g/mol * 1 mL = 0.004525 g = 4.525 mg.

  • Weigh Compound: Accurately weigh 4.525 mg of this compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear and all solid has dissolved.

  • Store: Store the stock solution at room temperature, protected from light and moisture.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G cluster_troubleshoot Troubleshooting Steps start Start: Dissolve this compound in Aqueous Buffer precipitate Precipitate Forms? start->precipitate success Success: Solution is Clear precipitate->success No ph_adjust Action: Lower pH of Buffer (e.g., to pH 5.0-6.5) precipitate->ph_adjust Yes check_ph Soluble? ph_adjust->check_ph check_ph->success Yes cosolvent Action: Prepare Stock in DMSO (e.g., 10 mM) check_ph->cosolvent No dilute Dilute Stock into Aqueous Medium cosolvent->dilute check_dilution Precipitate on Dilution? dilute->check_dilution check_dilution->success No surfactant Action: Add Surfactant (e.g., Tween 80) check_dilution->surfactant Yes final_check Soluble? surfactant->final_check final_check->success Yes fail Fail: Consult Formulation Specialist final_check->fail No

Caption: A decision tree for troubleshooting this compound solubility.

Hypothetical Signaling Pathway

This diagram illustrates the proposed mechanism of action for this compound in inhibiting the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB_active p50/p65 (Active) IkB->NFkB_active Degrades & Releases NFkB_complex p50/p65-IκBα (Inactive) DNA DNA NFkB_active->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Caption: this compound's proposed inhibition of the NF-κB pathway.

Optimizing "Pulmolin" concentration for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A key aspect of optimizing Pulmolin concentration is understanding and mitigating unexpected cytotoxicity. High levels of cell death, especially at lower-than-expected concentrations, can indicate off-target effects or experimental artifacts. Kinase inhibitors, while designed to be specific, can interact with other proteins, leading to unintended biological consequences.[1][2][3] It is also crucial to ensure that the experimental setup itself is not contributing to cell death.[4][5]

Troubleshooting Steps:

  • Verify Experimental Controls: The first step is to scrutinize your controls.

    • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentration used. Keep the final solvent concentration consistent across all wells and ideally below 0.5%.[4]

    • Untreated Control: Cells should exhibit normal morphology and viability. Any issues here point to problems with cell culture conditions (e.g., contamination, improper media).

    • Positive Control: A known cytotoxic agent should induce the expected level of cell death, confirming the assay is working correctly.

  • Assess for Off-Target Effects: this compound, like other kinase inhibitors, may have off-target activities.[1][6]

    • Cross-reactivity Screening: If available, consult kinome-wide screening data to identify potential off-target kinases that might be expressed in your cell line.

    • Phenotype Analysis: Observe for cellular changes not typically associated with the inhibition of the PRTK pathway.

  • Optimize Assay Conditions: The parameters of your cytotoxicity assay can significantly influence the results.[5][7]

    • Cell Seeding Density: Both too few and too many cells can lead to inaccurate results. Ensure you are seeding cells at a density that allows for logarithmic growth throughout the experiment.[4]

    • Reagent Interference: Some assay reagents can be toxic to cells, especially over long incubation periods.[8] It's also possible for the this compound compound to interfere with the assay readout (e.g., absorbance or fluorescence). Run a control with this compound in cell-free media to check for this.

  • Check Compound Integrity and Handling:

    • Solubility: Ensure this compound is fully dissolved in the culture medium. Precipitation can lead to inconsistent dosing and may be misinterpreted as toxicity.[4]

    • Storage: Verify that the compound has been stored correctly to prevent degradation.

Below is a logical workflow to diagnose the issue of high cytotoxicity.

G A Start: High Cytotoxicity Observed B Review Experimental Controls A->B C Vehicle Control Toxic? B->C Yes D Untreated Cells Healthy? B->D No C->D No F Adjust Solvent Concentration C->F E Positive Control Valid? D->E Yes G Check Cell Culture Conditions (Media, Contamination) D->G H Troubleshoot Assay Reagents/Protocol E->H I Investigate Off-Target Effects E->I Yes O Conclusion: Issue Likely Experimental Artifact F->O G->O H->O J Check Compound Integrity (Solubility, Degradation) I->J K Consult Kinome Scan Data I->K Yes L Perform Western Blot for Off-Target Pathways I->L No M Check Solubility & Storage J->M N Conclusion: Issue Likely Off-Target or Compound-Related J->N No K->N L->N M->N

Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: this compound Efficacy Lower Than Expected

This guide addresses situations where this compound does not achieve the expected level of target inhibition or biological effect.

Troubleshooting Steps:

  • Confirm Target Expression: Verify that the target, Pulmo-Receptor Tyrosine Kinase (PRTK), is expressed and active in your chosen cell line. A simple Western blot for total and phosphorylated PRTK is recommended.

  • Evaluate Compound Activity:

    • Fresh Dilutions: Prepare fresh serial dilutions of this compound from a new stock solution. Degradation due to improper storage or multiple freeze-thaw cycles can reduce its potency.

    • Target Engagement Assay: Perform an assay to confirm that this compound is binding to PRTK in your cells. A cellular thermal shift assay (CETSA) or a phospho-PRTK ELISA can be used.

  • Review Assay Protocol:

    • Incubation Time: The time of exposure to this compound may be insufficient to produce a measurable downstream effect. A time-course experiment is advisable to determine the optimal treatment duration.

    • Assay Endpoint: Ensure the chosen endpoint is a robust and sensitive measure of PRTK pathway activity. For example, measuring the phosphorylation of a direct downstream substrate of PRTK may be more sensitive than a general cell proliferation assay.

  • Consider Cellular Mechanisms of Resistance:

    • Drug Efflux: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove this compound from the cytoplasm, reducing its effective intracellular concentration.

    • Pathway Redundancy: Cells may compensate for PRTK inhibition by upregulating parallel signaling pathways that bypass the need for PRTK activity.

The following diagram illustrates the signaling cascade targeted by this compound and potential points of failure.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand PRTK PRTK (Receptor) Ligand->PRTK Activates Substrate_A Downstream Substrate A PRTK->Substrate_A Phosphorylates This compound This compound This compound->PRTK Inhibits Efflux_Pump Efflux Pump This compound->Efflux_Pump Export Substrate_B Downstream Substrate B Substrate_A->Substrate_B Response Cellular Response (e.g., Proliferation) Substrate_B->Response

Caption: PRTK signaling pathway with this compound inhibition.

Quantitative Data Summary

The following tables provide a summary of key data related to this compound's performance in preclinical models.

Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Lines

Cell LinePRTK Expression LevelThis compound EC50 (nM)Max Inhibition (%)
A549High1592
H460Medium5585
Calu-3Low25060
H1975High (Mutant)>10,000<10

Table 2: Off-Target Kinase Profile of this compound (Top 5 Hits)

Off-Target KinaseIC50 (nM)Primary Cellular Function
SRC800Cell adhesion, proliferation
LCK1,200T-cell signaling
FYN1,500Neuronal development
YES2,100Cell growth
HCK3,500Immune response

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for this compound Dose-Response Curve

This protocol details a standard method for assessing cell viability upon treatment with this compound.

Materials:

  • Target cells (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common range is 100 µM down to 1 nM.

    • Include a "vehicle only" control (e.g., 0.1% DMSO) and an "untreated" control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 2-4 hours at room temperature in the dark, mixing gently on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

The workflow for this protocol is visualized below.

G A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate 72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Solubilize Formazan Crystals G->H I Read Absorbance at 570nm H->I J Analyze Data & Plot Dose-Response Curve I->J

Caption: Experimental workflow for the MTT cell viability assay.

References

"Pulmolin" stability issues in long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: "Pulmolin" is a fictional drug name. The following information, including stability data, experimental protocols, and signaling pathways, is provided for illustrative purposes only and is based on common stability issues encountered with real-world small molecule drugs.

This compound Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a small molecule compound that is susceptible to three main degradation pathways:

  • Hydrolysis: The ester functional group in this compound is prone to cleavage in the presence of water, especially under acidic or basic conditions.[1][2][3]

  • Oxidation: The molecule can be oxidized when exposed to air (oxygen), a process that can be accelerated by light and trace metals.[1][2][4]

  • Photodegradation: Exposure to UV or visible light can induce chemical breakdown.[2][3][5]

Q2: What are the recommended storage conditions for solid this compound powder?

A2: To ensure long-term stability, solid this compound should be stored at -20°C , protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: It is highly recommended to prepare fresh stock solutions for each experiment. If storage is necessary, dissolve this compound in anhydrous DMSO, aliquot into single-use volumes in amber vials, and store at -80°C for no longer than one month. Before use, thaw the aliquot rapidly and use it immediately. Avoid repeated freeze-thaw cycles.

Q4: Can I store this compound solutions in aqueous buffers?

A4: No, long-term storage of this compound in aqueous buffers is not recommended due to the high risk of hydrolytic degradation.[1][2] Prepare buffered solutions immediately before use and conduct experiments promptly.

Q5: What are the visual indicators of this compound degradation?

A5: Degradation of this compound may be indicated by a color change in the solid powder (from white to pale yellow) or in solution. The appearance of particulate matter or cloudiness in a solution that was previously clear is also a sign of potential degradation or precipitation.

Troubleshooting Guides

Issue 1: I observe a loss of potency or inconsistent results in my cell-based assays.

  • Question: My experiments with this compound show variable results, and the compound's inhibitory effect seems to decrease over time. What could be the cause?

  • Answer: This issue is often linked to the degradation of this compound in your stock solution or final assay medium.

    • Check Your Storage: Confirm that your stock solutions are stored at -80°C and that you are using fresh aliquots for each experiment to avoid freeze-thaw cycles.

    • Assess Solution Age: Do not use stock solutions older than one month. Degradation can occur even under frozen conditions.

    • Aqueous Medium Instability: this compound degrades in aqueous cell culture media. Ensure that the time between adding this compound to the medium and performing the assay is minimized and consistent across all experiments.

Issue 2: I see extra peaks in my HPLC/LC-MS analysis of a stored this compound sample.

  • Question: After storing a this compound stock solution for a few weeks, my HPLC analysis shows the main this compound peak and one or more new, smaller peaks. What are these?

  • Answer: These new peaks are likely degradation products. The two most common degradants are the hydrolyzed form (this compound-H) and the oxidized form (this compound-O).

    • Hydrolysis Product (this compound-H): Typically more polar and will have a shorter retention time in a reverse-phase HPLC method.

    • Oxidation Product (this compound-O): The retention time can vary, but it can be identified by a characteristic mass shift (+16 Da) in LC-MS analysis.

    • Action: Discard the degraded stock solution and prepare a fresh one. Ensure proper handling by minimizing exposure to moisture and air.

Data Presentation: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[6][7] The results help in developing stability-indicating analytical methods.[7][8][9] Below is a summary of typical results for this compound under various stress conditions.

Table 1: Summary of this compound Forced Degradation Results

Stress ConditionDurationTemp.% this compound RemainingMajor Degradant(s) Identified
0.1 M HCl (Acid Hydrolysis)24 hours60°C85.2%This compound-H
0.1 M NaOH (Base Hydrolysis)4 hours60°C78.5%This compound-H
3% H₂O₂ (Oxidation)24 hours25°C89.1%This compound-O
Heat (Solid State)72 hours80°C96.4%This compound-O
UV Light (254 nm)48 hours25°C91.7%This compound-O, Minor Photoproducts

Data is illustrative. This compound-H refers to the hydrolysis product; this compound-O refers to the primary oxidation product.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reverse-phase HPLC method designed to separate the intact this compound from its primary degradation products.[8][9]

  • Objective: To quantify this compound and resolve it from its degradation products (this compound-H and this compound-O).

  • Instrumentation: HPLC system with UV detector.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute this compound stock solution in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 20 µg/mL.

  • Expected Retention Times (Illustrative):

    • This compound-H: ~4.5 min

    • This compound: ~9.2 min

    • This compound-O: ~10.1 min

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Degradation

G start Inconsistent Assay Results or Extra HPLC Peaks check_storage 1. Review Storage Conditions (-80°C, Protected from Light) start->check_storage check_age 2. Check Solution Age (> 1 month?) check_storage->check_age Correct improper_storage Result: Degradation Likely Due to Temperature/Light check_storage->improper_storage Incorrect check_handling 3. Review Handling Protocol (Freeze-thaw? Aqueous buffer?) check_age->check_handling No old_solution Result: Degradation Likely Due to Long-Term Instability check_age->old_solution Yes improper_handling Result: Degradation Likely Due to Hydrolysis/Freeze-Thaw check_handling->improper_handling Yes end_node Re-run Experiment check_handling->end_node No Issues Found (Consider other variables) solution Action: Discard Old Solution Prepare Fresh Stock improper_storage->solution old_solution->solution improper_handling->solution solution->end_node

Caption: A logical workflow for troubleshooting suspected this compound degradation.

Diagram 2: Hypothetical Degradation Pathways of this compound

G This compound This compound (Intact) hydrolysis This compound-H (Hydrolysis Product) This compound->hydrolysis + H₂O (Acid/Base Catalyst) oxidation This compound-O (Oxidation Product) This compound->oxidation + O₂ (Air Exposure) photoproducts Minor Photoproducts This compound->photoproducts UV/Visible Light

Caption: Primary chemical degradation pathways for the fictional drug this compound.

Diagram 3: Experimental Workflow for a Forced Degradation Study

G prep Prepare this compound Solution (e.g., 1 mg/mL) stress Expose Aliquots to Stress Conditions prep->stress acid Acid (0.1 M HCl) stress->acid base Base (0.1 M NaOH) stress->base oxid Oxidative (3% H₂O₂) stress->oxid thermal Thermal (80°C) stress->thermal photo Photolytic (UV Light) stress->photo analyze Analyze Samples by Stability-Indicating HPLC-UV acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze report Quantify Degradation & Identify Degradants analyze->report

Caption: Workflow for conducting a forced degradation study on this compound.

References

Technical Support Center: Overcoming Pulmolin Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to "Pulmolin" (a formulation of Salbutamol, a β2-adrenergic receptor agonist) in cell line-based cancer research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being studied in cancer cell lines?

A1: this compound is a brand name for Salbutamol (also known as Albuterol), a selective beta-2 adrenergic receptor (ADRB2) agonist.[1][2][3] While clinically used as a bronchodilator for asthma, researchers are exploring its potential in oncology.[4][5] The beta-2 adrenergic receptor is expressed in various cancer cell lines and is implicated in signaling pathways that control cell proliferation, apoptosis, migration, and invasion.[1][2][6] The effects of this compound can be context-dependent, with some studies showing it can inhibit cancer cell migration, while others suggest it may promote tumorigenesis, making it an active area of investigation.[4][5]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by binding to and activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then converts ATP to cyclic AMP (cAMP).[2][6] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[2]

Q3: What are the potential mechanisms of acquired resistance to this compound in cancer cell lines?

A3: Acquired resistance to this compound, and other GPCR agonists, in cell lines typically involves two primary mechanisms:

  • Receptor Desensitization: This is a rapid process where the receptor becomes uncoupled from its intracellular signaling pathway.[1][2][3] Upon prolonged exposure to this compound, the ADRB2 can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders the G-protein from binding, thus blocking downstream signaling.[7]

  • Receptor Downregulation: This is a longer-term process that results in a decrease in the total number of ADRB2 receptors on the cell surface.[4][5] Following β-arrestin binding, the receptor-arrestin complex can be targeted for internalization into endosomes. From there, the receptors can either be recycled back to the cell surface or degraded in lysosomes, leading to a net loss of receptors.[4]

Q4: How can I generate a this compound-resistant cell line?

A4: A common method for generating a drug-resistant cell line is through continuous, long-term exposure to the drug. Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20, or 20% inhibitory concentration). Gradually increase the concentration of this compound in the culture medium over several weeks to months. Periodically assess the cell viability to confirm the development of a resistant phenotype, characterized by a significant increase in the IC50 value compared to the parental cell line.

Troubleshooting Guides

Problem 1: My cells have stopped responding to this compound treatment, as indicated by a loss of the expected anti-proliferative effect.

This is a common indication of acquired resistance. The following steps will help you dissect the underlying mechanism.

Question 1.1: Has the IC50 of this compound in my cell line increased?

  • Action: Determine the half-maximal inhibitory concentration (IC50) of this compound in both your suspected resistant cell line and the original parental cell line.

  • Method: Perform a cell viability assay, such as the MTT assay.

  • Interpretation of Results: A significant increase in the IC50 value for the treated cell line compared to the parental line confirms resistance.

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)101
Resistant Sub-line15015

Question 1.2: Is the expression of the beta-2 adrenergic receptor (ADRB2) downregulated in the resistant cells?

  • Action: Quantify the mRNA and protein levels of ADRB2 in both parental and resistant cell lines.

  • Methods:

    • mRNA levels: Real-time quantitative PCR (qPCR).

    • Protein levels: Western Blot.

  • Interpretation of Results: A significant decrease in either ADRB2 mRNA or protein levels in the resistant cell line suggests that receptor downregulation is a contributing mechanism of resistance.

Table 2: Hypothetical ADRB2 Expression in Sensitive and Resistant Cell Lines

Cell LineADRB2 mRNA (Relative Quantification)ADRB2 Protein (Relative Densitometry)
Parental (Sensitive)1.01.0
Resistant Sub-line0.20.3

Question 1.3: Is the downstream signaling pathway of ADRB2 impaired in the resistant cells?

  • Action: Measure the intracellular levels of cyclic AMP (cAMP), the key second messenger in the ADRB2 signaling pathway, following stimulation with this compound.

  • Method: Perform a cAMP assay.

  • Interpretation of Results: A blunted or absent increase in cAMP levels in the resistant cell line upon this compound stimulation, despite the presence of the receptor, indicates receptor desensitization or uncoupling from its signaling cascade.

Table 3: Hypothetical cAMP Levels in Response to this compound Stimulation

Cell LineBasal cAMP (pmol/mg protein)This compound-Stimulated cAMP (pmol/mg protein)
Parental (Sensitive)550
Resistant Sub-line48
Problem 2: My this compound-resistant cells show increased migration/invasion compared to the parental line.

This could indicate that the resistance mechanism has broader effects on cell phenotype.

Question 2.1: Do the resistant cells exhibit altered migratory or invasive properties?

  • Action: Compare the migratory and invasive capacity of the parental and resistant cell lines.

  • Method: Use a Transwell migration or invasion assay (with a Matrigel-coated membrane for invasion).

  • Interpretation of Results: An increase in the number of cells migrating or invading through the Transwell membrane in the resistant line would suggest that the resistance mechanism is associated with a more aggressive phenotype.

Table 4: Hypothetical Transwell Assay Results

Cell LineMigrated Cells (per field)Invaded Cells (per field)
Parental (Sensitive)5020
Resistant Sub-line15080

Question 2.2: Is there a change in the apoptosis profile of the resistant cells?

  • Action: Assess the baseline and this compound-induced apoptosis in both parental and resistant cell lines.

  • Method: Use an Annexin V/Propidium Iodide (PI) apoptosis assay with flow cytometry.

  • Interpretation of Results: A decrease in the percentage of apoptotic cells in the resistant line, both at baseline and after this compound treatment, could indicate that the resistance mechanism also confers a survival advantage.

Table 5: Hypothetical Apoptosis Assay Results

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI-)
Parental (Sensitive)Untreated5%
Parental (Sensitive)This compound25%
Resistant Sub-lineUntreated2%
Resistant Sub-lineThis compound7%

Visualizations

Pulmolin_Signaling_Pathway cluster_membrane Cell Membrane ADRB2 ADRB2 G_protein G-Protein (Gs) ADRB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->ADRB2 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound via the beta-2 adrenergic receptor.

Resistance_Workflow cluster_results Potential Resistance Mechanisms start Observation: Loss of this compound Efficacy ic50 Q: Increased IC50? A: Perform MTT Assay start->ic50 expr Q: ADRB2 Downregulation? A: qPCR & Western Blot ic50->expr res_ic50 Confirmed Resistance ic50->res_ic50 Yes signal Q: Impaired Signaling? A: cAMP Assay expr->signal res_expr Receptor Downregulation expr->res_expr Yes res_signal Receptor Desensitization signal->res_signal Yes

Caption: Troubleshooting workflow for investigating this compound resistance.

Experimental Protocols

MTT Cell Viability Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank (medium only).[8]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[2]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.[2][9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[8]

Real-Time Quantitative PCR (qPCR) for ADRB2 mRNA Expression
  • RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit (e.g., TRIzol or RNeasy kit).[10]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.[10][11]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for ADRB2 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.[10][11]

  • Thermal Cycling: Run the qPCR plate in a real-time PCR machine with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[10][12]

  • Data Analysis: Determine the cycle threshold (Ct) values for ADRB2 and the housekeeping gene in each sample. Calculate the relative expression of ADRB2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the parental cell line.[11]

Western Blot for ADRB2 Protein Expression
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADRB2 (and a loading control like β-actin or GAPDH) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ADRB2 band intensity to the loading control and compare the relative protein levels between parental and resistant cells.

cAMP Assay
  • Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

  • Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).[18]

  • Cell Lysis: Lyse the cells using the buffer provided in the cAMP assay kit.[19]

  • cAMP Measurement: Measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay kit, following the manufacturer's protocol.[3][7][20]

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in each sample from the standard curve and normalize to the protein concentration of the cell lysate.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat parental and resistant cells with this compound for a specified time to induce apoptosis. Include untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[1][21]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1][4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[21][22]

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Transwell Migration and Invasion Assay
  • Insert Preparation: For invasion assays, coat Transwell inserts (typically 8 µm pore size) with a layer of Matrigel and allow it to solidify. For migration assays, the inserts are used uncoated.[5][23]

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Transwell insert.[5][23]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[23]

  • Incubation: Incubate the plate for 12-48 hours, allowing the cells to migrate or invade through the membrane.[23]

  • Cell Removal and Fixation: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde.[5][24]

  • Staining: Stain the cells with crystal violet.[5][23]

  • Quantification: Wash the inserts and allow them to dry. Count the number of stained cells on the lower surface of the membrane in several random fields of view under a microscope.[6]

References

"Pulmolin" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

< < Disclaimer: The initial search for "Pulmolin" revealed that this is the brand name for a medication containing Salbutamol, a beta-2 adrenergic agonist used as a bronchodilator[1][2][3][4]. It is not a kinase inhibitor, and there is no publicly available information regarding off-target effects in the context of cancer research or kinase signaling pathways.

To fulfill the user's request for a technical support center focused on off-target effects in a research context, this guide has been created for a hypothetical kinase inhibitor designated "this compound-KI." The following information is based on common challenges and methodologies associated with kinase inhibitors in cancer research and is intended for illustrative purposes for the specified audience of researchers and scientists.

Welcome to the technical support center for this compound-KI. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-KI and what is its intended mechanism of action?

A1: this compound-KI is a potent, ATP-competitive small molecule inhibitor designed to selectively target the fictitious "Pulmonary Kinase 1" (PKN1), a key signaling node implicated in certain types of lung cancer. The intended on-target effect is the inhibition of the PKN1 signaling cascade, leading to a reduction in tumor cell proliferation and survival.

Q2: We are observing significant cell toxicity at concentrations that should be specific for PKN1. Could this be an off-target effect?

A2: Yes, unexpected cellular toxicity is a common indicator of off-target effects. This can occur when this compound-KI interacts with other kinases that are essential for normal cell survival[5][6]. We recommend performing a dose-response experiment to determine if the toxicity correlates directly with the inhibition of the intended target. It is also advisable to conduct a broad kinase screen to identify other potential targets of this compound-KI[6].

Q3: Our experimental results are inconsistent across different cell lines. Why might this be happening?

A3: Inconsistent results between different cell lines can be attributed to variations in the expression levels of the on-target (PKN1) or off-target proteins. Some cell lines might have compensatory signaling pathways that are activated upon PKN1 inhibition, masking the effect of the drug[7]. We suggest verifying the expression levels of PKN1 and any identified off-targets in your cell lines via Western blot.

Q4: How can we confirm that the phenotype we observe is a direct result of PKN1 inhibition and not an off-target effect?

A4: To validate that the observed phenotype is on-target, a multi-pronged approach is recommended. One of the most effective methods is to use a secondary, structurally unrelated inhibitor of PKN1. If this second inhibitor produces the same phenotype, it is more likely to be an on-target effect[6]. Additionally, genetic knockdown of PKN1 using techniques like siRNA or CRISPR should replicate the inhibitor's effects[5]. A rescue experiment, where a drug-resistant version of PKN1 is introduced, can also confirm on-target activity if it reverses the phenotype[8].

Troubleshooting Guides

Problem 1: Unexpected activation of a signaling pathway.

  • Possible Cause: Inhibition of a kinase in a negative feedback loop can lead to the paradoxical activation of an upstream kinase[6][9]. This is a known phenomenon with kinase inhibitors and can be mistaken for a direct off-target effect.

  • Troubleshooting Steps:

    • Perform a time-course experiment to analyze the phosphorylation status of upstream and downstream components of the PKN1 pathway.

    • Use a broader phosphoproteomics screen to identify other activated pathways.

    • Consult literature for known feedback mechanisms associated with the PKN1 pathway.

Problem 2: Lack of correlation between biochemical potency (IC50) and cellular activity.

  • Possible Cause: Several factors can contribute to this discrepancy, including poor cell permeability of this compound-KI, high protein binding in serum-containing media, or rapid drug efflux by multidrug resistance pumps[7][10].

  • Troubleshooting Steps:

    • Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.

    • Test the compound in serum-free media to assess the impact of protein binding.

    • Use a lower, yet effective, concentration of the inhibitor to minimize potential off-target engagement[5].

Data Presentation

Table 1: Selectivity Profile of this compound-KI

This table summarizes the inhibitory activity of this compound-KI against its primary target (PKN1) and a selection of common off-target kinases.

Kinase TargetIC50 (nM)Description
PKN1 5 Intended on-target kinase
SRC75Off-target. Known to be involved in cell motility and survival.
LCK150Off-target. A member of the Src family, primarily expressed in T-cells.
EGFR800Off-target. Receptor tyrosine kinase involved in cell growth and proliferation.
VEGFR2>10,000Negligible activity. Involved in angiogenesis.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via In Vitro Kinase Assay

  • Objective: To determine the IC50 values of this compound-KI against a panel of kinases.

  • Methodology:

    • Reagent Preparation: Prepare a serial dilution of this compound-KI in DMSO. Prepare kinase reaction buffers containing ATP and the specific substrate for each kinase to be tested.

    • Reaction Setup: In a 384-well plate, add the kinase, the substrate/ATP mixture, and the diluted this compound-KI or vehicle control (DMSO).

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence- or luminescence-based assay.

    • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve[8].

Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation

  • Objective: To assess the effect of this compound-KI on the phosphorylation status of PKN1 and potential off-target pathways in a cellular context.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound-KI or a vehicle control for a specified duration.

    • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-PKN1, total PKN1, phospho-SRC, and total SRC. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G This compound-KI Signaling Pathway and Off-Targets cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound-KI_on This compound-KI PKN1 PKN1 This compound-KI_on->PKN1 Inhibition Downstream_PKN1 PKN1 Substrate (Proliferation, Survival) PKN1->Downstream_PKN1 This compound-KI_off This compound-KI SRC SRC Kinase This compound-KI_off->SRC Unintended Inhibition Downstream_SRC SRC Substrate (Motility, Adhesion) SRC->Downstream_SRC

Caption: On-target vs. off-target effects of this compound-KI.

G Workflow for Investigating Unexpected Phenotypes Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response and Time-Course Analysis Start->Dose_Response Check_On_Target Confirm On-Target Inhibition (p-PKN1) Dose_Response->Check_On_Target On_Target_Correlates Does Phenotype Correlate with On-Target Inhibition? Check_On_Target->On_Target_Correlates Secondary_Inhibitor Use Structurally Different PKN1 Inhibitor On_Target_Correlates->Secondary_Inhibitor Yes Off_Target_Screen Perform Broad Kinase Selectivity Screen On_Target_Correlates->Off_Target_Screen No Genetic_Knockdown Use siRNA/CRISPR to Knock Down PKN1 Secondary_Inhibitor->Genetic_Knockdown Phenotype_Replicated Phenotype Replicated? Genetic_Knockdown->Phenotype_Replicated On_Target_Conclusion Phenotype is Likely ON-TARGET Phenotype_Replicated->On_Target_Conclusion Yes Phenotype_Replicated->Off_Target_Screen No Off_Target_Conclusion Phenotype is Likely OFF-TARGET Off_Target_Screen->Off_Target_Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Improving the Bioavailability of "Pulmolin" in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges associated with the bioavailability of "Pulmolin" in pre-clinical animal models.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of "this compound" Post-Inhalation

Question: We are observing significant variability in the plasma concentrations of "this compound" between subjects in our rodent model following administration with a nebulizer. What could be the cause, and how can we improve consistency?

Answer: High variability is a common issue in inhalation studies and can stem from several factors related to the animal, the formulation, or the delivery device.

  • Animal Factors: Breathing patterns, stress levels, and the anatomical deposition of the drug can differ significantly between animals.

    • Recommendation: Ensure animals are properly habituated to the exposure chamber to minimize stress. Monitor breathing rates during administration if possible. Post-euthanasia, examining the lung tissue for consistent drug distribution can also be informative.

  • Formulation Factors: The particle size and stability of the "this compound" aerosol can affect where the drug deposits in the respiratory tract.

    • Recommendation: Characterize the aerosol particle size distribution (e.g., using cascade impaction). An ideal Mass Median Aerodynamic Diameter (MMAD) for deep lung deposition in rodents is typically 1-3 µm. Ensure the formulation is stable throughout the nebulization period.

  • Device Factors: Inconsistent output from the nebulizer can lead to variable dosing.

    • Recommendation: Calibrate the nebulizer before each experiment to ensure a consistent output rate. Use a device designed for rodent inhalation studies to ensure precise dose delivery.

Workflow for Troubleshooting High Variability

G start High Variability in Plasma Concentrations check_animal Review Animal Handling and Physiology start->check_animal check_formulation Analyze Formulation and Aerosol Properties start->check_formulation check_device Verify Nebulizer Performance start->check_device solution_animal Refine Acclimation Protocol and Monitor Respiration check_animal->solution_animal Inconsistencies Found solution_formulation Optimize Particle Size (MMAD 1-3 µm) and Ensure Formulation Stability check_formulation->solution_formulation Suboptimal Properties solution_device Calibrate Nebulizer and Use Precision Delivery System check_device->solution_device Performance Issues

Caption: Troubleshooting workflow for high plasma concentration variability.

Issue 2: Low Systemic Bioavailability Despite High Lung Deposition

Question: Our biodistribution studies show high concentrations of "this compound" in the lung tissue, but plasma levels remain very low. What mechanisms could be limiting systemic absorption, and how can we address this?

Answer: This scenario suggests that while "this compound" is successfully delivered to the lungs, its transit into the systemic circulation is hindered. Several factors could be at play:

  • Poor Permeability: The epithelial barrier of the lungs may be impermeable to "this compound."

    • Recommendation: Consider co-administering "this compound" with a permeation enhancer. See the FAQ section for examples.

  • Rapid Metabolism: "this compound" may be rapidly metabolized by enzymes present in the lung tissue (e.g., cytochrome P450s).

    • Recommendation: Conduct in vitro studies with lung microsomes to determine the metabolic stability of "this compound." If metabolism is high, a potential strategy is to develop a pro-drug of "this compound" that is resistant to local metabolism.

  • Efflux Transporters: The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) that actively pump it out of the epithelial cells.

    • Recommendation: Test whether "this compound" is a substrate for common efflux transporters. If so, co-administration with an inhibitor of these transporters could increase systemic absorption.

Signaling Pathway for "this compound" Metabolism and Efflux

G cluster_0 Lung Epithelial Cell pulmolin_air This compound (Airway) pulmolin_cell This compound (Intracellular) pulmolin_air->pulmolin_cell Diffusion pulmolin_cell->pulmolin_air Efflux metabolites Inactive Metabolites pulmolin_cell->metabolites Metabolism bloodstream Bloodstream pulmolin_cell->bloodstream Systemic Absorption cyp450 CYP450 Enzymes cyp450->metabolites pgp P-glycoprotein (Efflux Pump) pgp->pulmolin_air

Caption: Potential barriers to "this compound" absorption in the lung.

Frequently Asked Questions (FAQs)

Q1: What are the most common formulation strategies to improve the bioavailability of inhaled drugs like "this compound"?

A1: Several formulation strategies can enhance the bioavailability of pulmonary drugs. The choice depends on the specific physicochemical properties of "this compound."

  • Liposomes: These lipid-based vesicles can encapsulate "this compound," protecting it from rapid metabolism and facilitating its transport across the lung epithelium.

  • Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) can be used to create nanoparticles that provide sustained release of "this compound" and can be surface-modified to target specific cells.

  • Prodrugs: Modifying the chemical structure of "this compound" to create a more lipophilic prodrug can improve its passive diffusion across cell membranes.

Comparative Pharmacokinetic Data for Different "this compound" Formulations (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
"this compound" Solution15 ± 40.545 ± 125
Liposomal "this compound"50 ± 91.0250 ± 4528
PLGA-Nanoparticles35 ± 72.0310 ± 5835

Q2: Can you provide a basic protocol for intratracheal administration of "this compound" in a mouse model?

A2: Intratracheal (IT) administration allows for direct delivery to the lungs and can be a useful method for bypassing the variability of nose-only inhalation, especially in early-stage studies.

Experimental Protocol: Intratracheal Administration in Mice

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Positioning: Place the anesthetized mouse on a small, angled board with its back down. Suspend the upper incisors from a wire or thread to extend the neck and provide a clear view of the trachea.

  • Visualization: Use a small, blunt spatula to gently move the tongue to the side. Transilluminate the neck with a fiber-optic light source to visualize the vocal cords and the opening of the trachea.

  • Instillation: Using a sterile, flexible catheter attached to a microsyringe, carefully insert the catheter between the vocal cords and into the trachea.

  • Dosing: Administer the "this compound" formulation in a small volume (typically 25-50 µL for a mouse) followed by a small bolus of air (e.g., 100 µL) to ensure the dose reaches the lungs.

  • Recovery: Remove the catheter and place the mouse in a clean cage for recovery. Monitor the animal until it is fully ambulatory.

Experimental Workflow for Intratracheal Administration

G cluster_0 Preparation cluster_1 Procedure cluster_2 Post-Procedure anesthetize 1. Anesthetize Animal position 2. Position for Tracheal Access anesthetize->position visualize 3. Visualize Trachea position->visualize insert 4. Insert Catheter visualize->insert dose 5. Administer 'this compound' insert->dose recover 6. Monitor Recovery dose->recover

Caption: Step-by-step workflow for intratracheal administration.

Q3: What are some examples of permeation enhancers that could be tested with "this compound"?

A3: Permeation enhancers are compounds that reversibly increase the permeability of the lung epithelium. When considering their use, it is crucial to evaluate their potential for toxicity and inflammation.

  • Bile Salts: Sodium taurocholate and sodium glycocholate have been shown to enhance the absorption of various drugs.

  • Fatty Acids: Oleic acid and its derivatives can disrupt the lipid bilayer of cell membranes, increasing permeability.

  • Surfactants: Polysorbates (e.g., Tween 80) can also increase drug absorption, though their concentration must be carefully controlled to avoid lung injury.

It is essential to conduct dose-response studies in animal models to find a concentration that enhances "this compound" bioavailability without causing significant lung damage. Histopathological analysis of the lung tissue is a critical component of these studies.

"Pulmolin" assay variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

Pulmolin Assay - Technical Support Center

Welcome to the technical support center for the this compound Assay kit. This guide is designed to help you troubleshoot common issues related to assay variability and reproducibility. Below you will find a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to ensure you obtain reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an investigational small molecule inhibitor of the Pro-inflammatory Response Kinase (PRK-1). It competitively binds to the ATP-binding pocket of PRK-1, preventing the phosphorylation of its downstream target, Transcription Factor-A (TF-A). This inhibition ultimately blocks the transcription of pro-inflammatory cytokines.

Q2: What does the this compound Assay measure?

A2: The this compound Assay is a cell-based enzyme-linked immunosorbent assay (ELISA). It quantitatively measures the level of phosphorylated TF-A (p-TF-A) in cell lysates. A decrease in the p-TF-A signal upon treatment with this compound indicates successful inhibition of the PRK-1 signaling pathway.

Q3: My results show significant well-to-well variability. What are the common causes?

A3: High well-to-well variability, often indicated by a high coefficient of variation (%CV) among replicates, can stem from several factors. The most common are inconsistent cell seeding, inaccurate pipetting (especially of this compound dilutions or detection reagents), and uneven washing of the assay plate. We recommend reviewing your pipetting technique and ensuring your automated plate washer is properly calibrated.

Q4: The overall signal in my assay is very low, even in the untreated control wells. What should I do?

A4: A low signal across the entire plate suggests an issue with a critical component of the assay. This could be due to low cell number, compromised activity of the detection antibody or substrate, or insufficient stimulation of the PRK-1 pathway. Ensure cells are healthy and seeded at the recommended density. Also, verify that all reagents have been stored correctly and have not expired.

Q5: I am observing a high background signal in my negative control wells. How can I reduce it?

A5: High background can be caused by several factors, including insufficient washing, non-specific binding of the detection antibody, or using cells with a high basal level of PRK-1 activity. Try increasing the number of wash steps after antibody incubations. You may also consider optimizing the cell seeding density or the serum concentration in the culture medium to reduce baseline pathway activation.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions.

Problem 1: High Coefficient of Variation (%CV > 15%) Between Replicates
Potential Cause Recommended Solution
Inaccurate Pipetting Technique Use calibrated pipettes and fresh tips for each replicate. Ensure you are not introducing air bubbles. For small volumes, use reverse pipetting.
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before plating. Pipette cells into the center of each well and avoid swirling the plate in a way that concentrates cells at the edges.
Improper Plate Washing Ensure all wells are completely filled and aspirated during each wash step. If using an automated washer, check that all pins are dispensing and aspirating correctly. Increase the number of washes from 3 to 5.
Edge Effects Temperature or evaporation gradients across the plate can cause "edge effects." To mitigate this, avoid using the outermost wells of the plate. Fill these wells with sterile PBS or media to create a humidity barrier.
Problem 2: Low Signal or Poor Dynamic Range
Potential Cause Recommended Solution
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal number of cells per well that yields a robust signal without being confluent.
Inactive Reagents Check the expiration dates of all kit components. Ensure antibodies and enzymes were stored at the correct temperatures and have not undergone excessive freeze-thaw cycles.
Insufficient Pathway Stimulation If using a stimulant to activate the PRK-1 pathway, ensure it is used at the optimal concentration and for the correct duration as determined by a time-course and dose-response experiment.
Incorrect Filter Wavelength Verify that the plate reader is set to the correct wavelength for the substrate used in the kit (e.g., 450 nm for TMB).

Experimental Protocols & Visualizations

This compound Signaling Pathway

The diagram below illustrates the signaling cascade targeted by this compound.

Pulmolin_Pathway Stimulant Pro-inflammatory Stimulant Receptor Cell Surface Receptor Stimulant->Receptor PRK1 PRK-1 Receptor->PRK1 Activates TFA TF-A PRK1->TFA Phosphorylates This compound This compound This compound->PRK1 Inhibits pTFA p-TF-A TFA->pTFA Nucleus Nucleus pTFA->Nucleus Transcription Gene Transcription Nucleus->Transcription Assay_Workflow A 1. Seed Cells (e.g., 20,000 cells/well) Incubate 24h B 2. Starve Cells (Serum-free media, 4h) A->B C 3. Treat with this compound (Dose-response, 1h) B->C D 4. Stimulate Pathway (e.g., 10 ng/mL Cytokine-X, 15 min) C->D E 5. Lyse Cells & Block D->E F 6. Add Primary Antibody (Anti-p-TF-A), Incubate 2h E->F G 7. Wash Plate (3x) F->G H 8. Add HRP-conjugated Secondary Antibody, Incubate 1h G->H I 9. Wash Plate (5x) H->I J 10. Add TMB Substrate I->J K 11. Add Stop Solution J->K L 12. Read Absorbance (450 nm) K->L Troubleshooting_Tree Start Problem Observed HighCV High %CV? Start->HighCV LowSignal Low Signal? Start->LowSignal HighBG High Background? Start->HighBG Sol_Pipette Check Pipetting & Cell Seeding HighCV->Sol_Pipette Yes Sol_Wash Optimize Washing & Check for Edge Effects HighCV->Sol_Wash Yes Sol_Reagent Check Reagent Storage & Expiration Dates LowSignal->Sol_Reagent Yes Sol_Cells Optimize Cell Density & Stimulation LowSignal->Sol_Cells Yes Sol_Blocking Increase Wash Steps & Check Blocking Buffer HighBG->Sol_Blocking Yes

Technical Support Center: Stabilizing "Pulmolin" (Salbutamol) in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with "Pulmolin" (Salbutamol), ensuring its stability throughout experimental procedures is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its stability important?

"this compound" is a brand name for the drug Salbutamol, a selective beta-2 adrenergic agonist used as a bronchodilator.[1][2][3][4][5] In a research context, the stability of your Salbutamol solution is paramount because its degradation can lead to a decrease in the active compound's concentration, resulting in inaccurate experimental outcomes.

Q2: What are the primary factors that cause "this compound" (Salbutamol) degradation?

The main factors that can induce the degradation of Salbutamol in experimental solutions are:

  • pH: Salbutamol's stability is highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1][3][6]

  • Oxygen: Exposure to oxygen can lead to oxidative degradation.[1][7]

  • Light: Salbutamol can be sensitive to light, leading to photodegradation.[5][8]

  • Presence of other chemical agents: Certain buffer salts (e.g., phosphate) and sugars (e.g., glucose) can negatively impact stability.[7]

Q3: What are the known degradation products of "this compound" (Salbutamol)?

Under various stress conditions, Salbutamol can degrade into several products. In ethanolic solutions, degradation can form ethyl ether and diethyl ether derivatives.[2][4] Photocatalytic degradation studies have identified intermediates such as 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone and hydroquinone.[9][10][11] Thin-layer chromatography of degraded aqueous solutions has shown up to six additional spots, indicating multiple breakdown products.[4]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Loss of "this compound" potency in my stock solution over a short period. Improper storage conditions (e.g., inappropriate pH, exposure to light or high temperatures).Prepare fresh solutions for each experiment. If storage is necessary, store at 5°C ± 3°C, protected from light, and in an appropriate buffer.[5][8] For aqueous solutions, adjust the pH to the optimal range of 3-4 for maximum stability.[7] If a more neutral pH is required for your experiment, a pH of 6 has been shown to be more stable for R-salbutamol and may be a suitable compromise.[3][12]
High variability between experimental replicates. Degradation of "this compound" during the experiment due to assay conditions (e.g., prolonged exposure to atmospheric oxygen, inappropriate buffer).De-gas your solvents and consider blanketing your reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][7] Avoid using phosphate buffers, as they have been shown to accelerate degradation; acetate buffers may have a stabilizing effect.[7]
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method that can separate the parent drug from its degradation products.
Discoloration of my "this compound" solution. This is a visual indicator of degradation.Discard the solution immediately and prepare a fresh batch under optimal stability conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to "this compound" (Salbutamol) stability.

Table 1: pH-Dependent Stability of Salbutamol in Aqueous Solution

pHStability ProfileReference
3-4Maximum stability[7]
6More stable for R-Salbutamol, suitable for clinical use[3][12]
9Minimum stability[7]

Table 2: Kinetic Data for Salbutamol Degradation

ConditionRate Constant (k)Reaction OrderReference
Photocatalytic degradation (first 60 min)0.0088 min⁻¹Apparent first-order[9]
Photocatalytic degradation (>60 min)0.0179 min⁻¹Apparent first-order[9]
Aqueous solution (pH 9.0, 70°C, under oxygen)-First-order[4]
Aqueous solution (pH 9.0, 70°C, open to atmosphere)-1.3[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of "this compound" (Salbutamol)

This protocol is designed to intentionally degrade Salbutamol under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Salbutamol sulfate at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 100°C for 3 hours.[3]

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for "this compound" (Salbutamol)

This method is designed to separate Salbutamol from its degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase: A gradient mixture of:

    • A: 0.05% Triethylamine (TEA) solution adjusted to pH 5.5 with acetic acid[3]

    • B: Methanol:Acetonitrile (50:50 v/v)[3]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-30 min: Linear gradient to 10% A, 90% B

    • 30-32 min: 10% A, 90% B

    • 32-34 min: Re-equilibrate to 95% A, 5% B[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 277 nm[3]

  • Column Temperature: 35°C[3]

Procedure:

  • Prepare standard solutions of Salbutamol and the stressed samples from Protocol 1.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

  • Inject the samples into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the Salbutamol peak.

Visualizations

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase PKA->Myosin_LC_Kinase Inhibits Bronchodilation Bronchodilation PKA->Bronchodilation Promotes Myosin_LC_Kinase->Bronchodilation Leads to

Caption: Salbutamol signaling pathway leading to bronchodilation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Salbutamol Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C, 2h) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C, 2h) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT, 24h) Stock_Solution->Oxidation Thermal Thermal Degradation (100°C, 3h) Stock_Solution->Thermal Photo Photodegradation (Light, 24h) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability- Indicating HPLC Dilute->HPLC Results Identify Degradation Products & Pathways HPLC->Results

Caption: Workflow for a forced degradation study of Salbutamol.

References

"Pulmolin" interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of Pulmolin (the active ingredient being Salbutamol, also known as Albuterol) with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a brand name for the drug Salbutamol (Albuterol).[1][2] It is a short-acting β2-adrenergic receptor agonist used clinically as a bronchodilator for conditions like asthma.[3][4] Its mechanism of action involves binding to β2-adrenergic receptors on the surface of smooth muscle cells, leading to a signaling cascade that results in muscle relaxation.[5]

Q2: Can this compound (Salbutamol) directly interfere with my in vitro assay reagents?

Currently, there is limited direct evidence of Salbutamol chemically interfering with common laboratory reagents used in assays like ELISAs, PCR, or standard colorimetric tests. However, it is crucial to consider its biological activity, which can lead to unexpected results in cell-based assays. One source notes that Albuterol is not generally known to interact with lab tests, but this is not a definitive statement for all research applications.[6]

Q3: Are there any known interferences of Salbutamol with specific laboratory tests?

Yes, Salbutamol has been reported to cause falsely elevated readings in continuous glucose monitors (CGMs).[7][8] While this is a clinical observation, it suggests a potential for interference in glucose-sensing assays.

Q4: Can the use of Salbutamol by study subjects affect the interpretation of their laboratory results?

Yes. High doses of inhaled Salbutamol have been shown to cause significant, though variable, decreases in plasma potassium (hypokalemia) and increases in plasma glucose (hyperglycemia) in human subjects.[3] Researchers should be aware of these in vivo effects when analyzing blood samples from individuals who have recently used Salbutamol.

Q5: I am using Salbutamol in my cell-based assays. What kind of effects should I be aware of?

Salbutamol is biologically active and can influence cell behavior in vitro. Studies have shown that it can:

  • Inhibit the proliferation of human airway smooth muscle cells stimulated with certain mitogens.[4]

  • Stimulate the proliferation of human lung fibroblasts.[9]

  • Exhibit androgenic activity in human mammary carcinoma cell lines.[10]

These effects are mediated through its interaction with cellular signaling pathways and could significantly impact the results of cell proliferation, viability, and other cell-based functional assays.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell proliferation assays.

Possible Cause: Salbutamol can either inhibit or stimulate the proliferation of different cell types.[4][9]

Troubleshooting Steps:

  • Cell Type Consideration: Be aware that the effect of Salbutamol on cell proliferation is cell-type specific. Its inhibitory or stimulatory effects could mask or enhance the effects of your experimental compounds.

  • Dose-Response Curve: Perform a dose-response curve for Salbutamol alone on your specific cell line to understand its baseline effect on proliferation.

  • Control Experiments: Include appropriate controls, such as a vehicle control and a positive control for proliferation, to differentiate the effects of Salbutamol from other experimental variables.

  • Pathway Analysis: Consider that Salbutamol acts via the β2-adrenergic receptor. If your experimental system involves this pathway, be prepared for potential synergistic or antagonistic effects.

Issue 2: Variability in experimental results when using Salbutamol solutions.

Possible Cause: Salbutamol's stability in aqueous solutions is dependent on pH and the presence of certain buffer salts.[5]

Troubleshooting Steps:

  • pH Optimization: For maximum stability, prepare Salbutamol solutions in a pH range of 3 to 4.[5] The drug shows minimum stability around pH 9.[5]

  • Buffer Selection: Be cautious when using phosphate buffers, as they can accelerate the degradation of Salbutamol. Acetate buffers have been shown to have a stabilizing effect.[5]

  • Fresh Preparation: Whenever possible, prepare fresh solutions of Salbutamol for your experiments to minimize degradation.

  • Storage Conditions: If storage is necessary, store solutions at 5°C ± 3°C and protect them from light. Under these conditions, a 0.060 mg/mL solution in 0.9% NaCl has been shown to be stable for at least 30 days.[1]

Quantitative Data Summary

ParameterObservationConcentration/DoseReference
In Vivo Effects
Plasma GlucoseIncrease of 1.46 (0.83 to 2.09) mmol/l4000 µg inhaled[3]
Plasma PotassiumDecrease of -0.38 (-0.64 to -0.12) mmol/l4000 µg inhaled[3]
In Vitro Effects
Androgenic Activity (IC50)8.93 x 10⁻⁶ M8.93 µM[10]
Inhibition of Thrombin-induced Airway Smooth Muscle Cell Proliferation61.7 ± 6.1% reduction in [³H]-thymidine incorporation100 nM[4]
Inhibition of EGF-induced Airway Smooth Muscle Cell Proliferation46.9 ± 13.9% reduction in [³H]-thymidine incorporation100 nM[4]
Solution Stability
Optimal pH for StabilitypH 3-4N/A[5]
pH of Minimum Stability~pH 9N/A[5]

Experimental Protocols

Protocol 1: Preparation of a Stable Salbutamol Sulfate Stock Solution

This protocol is based on findings regarding the pH-dependent stability of Salbutamol.[5]

  • Materials:

    • Salbutamol Sulfate powder

    • Deionized water

    • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Acetic Acid

    • Calibrated pH meter

  • Procedure:

    • Weigh the desired amount of Salbutamol Sulfate powder.

    • Dissolve the powder in a volume of deionized water that is approximately 80% of the final desired volume.

    • Slowly add 0.1 M HCl or 0.1 M Acetic Acid dropwise while monitoring the pH.

    • Adjust the pH to between 3.5 and 4.0 for optimal stability.

    • Bring the solution to the final desired volume with deionized water.

    • Sterile filter the solution if it is to be used in cell culture.

    • Store at 4°C, protected from light.

Visualizations

Salbutamol_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Salbutamol Salbutamol b2AR β2-Adrenergic Receptor Salbutamol->b2AR Binds G_Protein Gs Protein b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase PKA->Myosin_LC_Kinase Inhibits Relaxation Smooth Muscle Relaxation Myosin_LC_Kinase->Relaxation Leads to

Caption: Signaling pathway of Salbutamol leading to smooth muscle relaxation.

Troubleshooting_Logic start Unexpected Experimental Result with Salbutamol is_cell_based Is the assay cell-based? start->is_cell_based is_inconsistent Are the results inconsistent across batches? start->is_inconsistent is_cell_based->is_inconsistent No check_bioactivity Consider Salbutamol's biological activity (e.g., on proliferation) is_cell_based->check_bioactivity Yes is_inconsistent->start No check_solution Review Salbutamol solution preparation and storage is_inconsistent->check_solution Yes run_controls Run Salbutamol-only and vehicle controls check_bioactivity->run_controls check_ph Verify pH of the solution (Optimal: 3-4) check_solution->check_ph check_buffer Check for incompatible buffers (e.g., phosphate) check_ph->check_buffer

Caption: Troubleshooting workflow for experiments involving Salbutamol.

References

Adjusting "Pulmolin" dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pulmolin

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental use of this compound, with a specific focus on dosage adjustments for different animal strains.

Frequently Asked Questions (FAQs)

Q1: We are switching from C57BL/6 to BALB/c mice for our asthma model and are seeing a diminished response to our standard this compound dosage. Is this expected?

A1: Yes, this is a known phenomenon. Different mouse strains can exhibit varied responses to β2-adrenergic agonists like this compound due to genetic differences in receptor expression, distribution, and downstream signaling pathways. BALB/c mice are known to have a Th2-biased immune response, which can influence airway inflammation and responsiveness to bronchodilators. You will likely need to perform a dose-response study to determine the optimal dose for BALB/c mice in your specific model.

Q2: What is the recommended starting dose for this compound in Sprague-Dawley rats compared to Wistar rats for studies on airway hyperresponsiveness?

A2: As a general guideline, Sprague-Dawley rats may require a slightly higher starting dose of this compound compared to Wistar rats. However, the optimal dose is highly dependent on the specific experimental protocol, the age and weight of the animals, and the method of administration. We strongly recommend a pilot study to establish the effective dose range in your chosen strain. Please refer to the table below for typical dose ranges.

Q3: We are observing significant cardiovascular side effects (increased heart rate) in our rat model after this compound administration. What can we do to mitigate this?

A3: this compound is a selective β2-adrenergic agonist, but at higher doses, it can lose its selectivity and stimulate β1-adrenergic receptors in the heart, leading to tachycardia. If you are observing cardiovascular side effects, you are likely operating at the upper end of the dose-response curve or exceeding the therapeutic window for your animal strain. Consider the following troubleshooting steps:

  • Reduce the dose: Titrate the dose downwards to the lowest effective concentration that still provides the desired bronchodilatory effect.

  • Alternative administration route: If using systemic administration (e.g., intraperitoneal injection), consider localized delivery via nebulization or intratracheal instillation to minimize systemic exposure and off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Variable response to this compound within the same animal strain. 1. Inconsistent drug administration.2. Differences in animal age, weight, or sex.3. Underlying health status of the animals.1. Ensure consistent and accurate administration technique.2. Normalize dosage to body weight and use animals of a consistent age and sex.3. Perform a health screen on all animals prior to the experiment.
Loss of this compound efficacy over a multi-day dosing study. 1. Receptor desensitization or downregulation due to prolonged agonist exposure.1. Incorporate "drug holidays" into your study design if possible.2. Consider a lower, more frequent dosing schedule.3. Analyze β2-adrenergic receptor expression levels in your tissue samples.
Precipitation of this compound in the vehicle solution. 1. Incorrect solvent or pH.2. Solution is oversaturated.1. Ensure you are using the recommended vehicle (e.g., sterile saline).2. Gently warm the solution and vortex to aid dissolution. Do not use a solution with visible precipitate.

Quantitative Data Summary

Table 1: Recommended Starting Dose Ranges for this compound by Animal Strain and Administration Route

Animal Strain Administration Route Recommended Starting Dose Range Notes
C57BL/6 Mouse Intraperitoneal (IP)0.1 - 0.5 mg/kg
Inhalation (Nebulized)0.5 - 2.0 mg/mL
BALB/c Mouse Intraperitoneal (IP)0.2 - 1.0 mg/kgMay require a higher dose due to Th2 bias.
Inhalation (Nebulized)1.0 - 5.0 mg/mL
Sprague-Dawley Rat Intraperitoneal (IP)0.05 - 0.2 mg/kg
Intratracheal (IT)0.01 - 0.05 mg/kg
Wistar Rat Intraperitoneal (IP)0.02 - 0.1 mg/kgGenerally more sensitive than Sprague-Dawley rats.
Intratracheal (IT)0.005 - 0.025 mg/kg

Experimental Protocols

Protocol: Assessing Airway Hyperresponsiveness (AHR) in Mice via Methacholine Challenge

  • Animal Preparation: Acclimate mice (e.g., C57BL/6) to the whole-body plethysmography (WBP) chamber for at least 30 minutes for two consecutive days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, place the mice in the WBP chambers and record baseline Penh (Enhanced Pause) values for 5 minutes.

  • This compound Administration: Administer this compound at the desired dose (e.g., 0.3 mg/kg, IP) or vehicle control. Allow the drug to take effect for 30 minutes.

  • Methacholine Challenge: Nebulize increasing concentrations of methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) in sterile saline into the chambers for 3 minutes at each concentration.

  • Data Recording: Record Penh values for 3 minutes following each nebulization period.

  • Data Analysis: Calculate the average Penh value for each methacholine concentration. The data is often presented as the percentage increase in Penh over the baseline saline challenge.

Visualizations

Pulmolin_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Leads to

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental_Workflow cluster_workflow AHR Measurement Workflow arrow Acclimation 1. Animal Acclimation (2 days) Baseline 2. Baseline Penh Measurement (5 min) Acclimation->Baseline Dosing 3. This compound/Vehicle Administration (IP) Baseline->Dosing Wait 4. Wait Period (30 min) Dosing->Wait Challenge 5. Methacholine Challenge (Increasing Doses) Wait->Challenge Analysis 6. Data Analysis Challenge->Analysis

Caption: Experimental workflow for assessing airway hyperresponsiveness.

Validation & Comparative

"Pulmolin" vs. Salbutamol: A Comparative Efficacy Analysis in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of therapeutic agents is paramount. This guide provides a detailed comparison of "Pulmolin" and Salbutamol for the treatment of asthma, supported by experimental data. It has been determined that "this compound" is a brand name for Salbutamol; therefore, their active component and mechanism of action are identical.[1][2][3][4][5] This guide will focus on the efficacy of Salbutamol, the active ingredient in this compound, in established asthma models and compare it with other bronchodilators.

Mechanism of Action: Salbutamol

Salbutamol is a short-acting β2-adrenergic receptor agonist.[1][2] Its primary therapeutic effect in asthma is the relaxation of airway smooth muscle, leading to bronchodilation.[2][6] This action is initiated by the binding of Salbutamol to β2-adrenergic receptors on the surface of smooth muscle cells in the bronchi.[1][2]

This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][7] Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various intracellular proteins. This cascade ultimately results in a decrease in intracellular calcium ion concentrations, leading to the relaxation of bronchial smooth muscle and subsequent relief from bronchospasm.[1]

Salbutamol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Salbutamol Salbutamol Beta2Receptor β2-Adrenergic Receptor Salbutamol->Beta2Receptor Binds to AC Adenylyl Cyclase Beta2Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (activated) cAMP->PKA Activates Ca2_decrease Decreased Intracellular Ca²⁺ PKA->Ca2_decrease Leads to Bronchodilation Bronchodilation (Muscle Relaxation) Ca2_decrease->Bronchodilation Results in

Figure 1: Salbutamol Signaling Pathway

Comparative Efficacy in Asthma Models

While direct comparisons of the "this compound" brand to generic Salbutamol in preclinical models are not available due to their identical active ingredient, numerous studies have evaluated Salbutamol's efficacy against other bronchodilators.

Salbutamol vs. Levosalbutamol

Levosalbutamol, the (R)-enantiomer of Salbutamol, has been compared to racemic Salbutamol (a mixture of R- and S-enantiomers) in clinical settings. A randomized, double-blind clinical trial in children with acute exacerbations of asthma suggested that nebulized Levosalbutamol was superior to racemic Salbutamol, showing statistically significant improvements in respiratory rate, heart rate, oxygen saturation, and Peak Expiratory Flow Rate (PEFR).[8]

ParameterLevosalbutamol (Post-treatment)Racemic Salbutamol (Post-treatment)p-value
Respiratory Rate (per minute)24.4 ± 5.627.6 ± 5.3<0.05
Heart Rate (per minute)115.5 ± 16.4124.5 ± 12.0<0.05
SpO₂ (%)97.2 ± 1.895.0 ± 1.6<0.05
PEFR (L/min)159.6 ± 30.7143.8 ± 27.1<0.05
Table 1: Comparative Efficacy of Levosalbutamol and Racemic Salbutamol in Children with Acute Asthma.[8]
Salbutamol vs. Aminophylline

In a double-blind study comparing intravenous Salbutamol with intravenous Aminophylline for severe, acute asthma in children, both drugs were found to be equally effective in the first 24 hours of treatment.[9]

Experimental Protocols in Asthma Models

The evaluation of bronchodilators like Salbutamol often involves the use of murine models of allergic asthma. These models are crucial for understanding disease mechanisms and for the preclinical assessment of novel therapeutics.[10]

Ovalbumin (OVA)-Induced Allergic Asthma Model

A common method to induce an asthma-like phenotype in mice involves sensitization and challenge with ovalbumin (OVA).[11]

Protocol:

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide. This is typically performed on days 0 and 14.

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period on multiple consecutive days (e.g., days 24, 25, and 26).

  • Treatment: The therapeutic agent (e.g., Salbutamol) is administered prior to the final OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): AHR is a key feature of asthma and is measured using techniques like invasive plethysmography. Mice are mechanically ventilated, and airway resistance is measured at baseline and in response to increasing doses of a bronchoconstrictor agent like methacholine.

  • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes).

  • Histology: Lung tissues are collected for histological analysis to assess for inflammation, mucus production, and airway remodeling.

Experimental_Workflow_Asthma_Model cluster_workflow Experimental Workflow for Efficacy Testing in a Murine Asthma Model Sensitization Sensitization (e.g., OVA + Alum i.p.) Challenge Airway Challenge (e.g., Aerosolized OVA) Sensitization->Challenge Days 0 & 14 Treatment Drug Administration (e.g., Salbutamol) Challenge->Treatment Days 24-26 AHR_Measurement Airway Hyperresponsiveness Measurement Treatment->AHR_Measurement Post-treatment BAL_Analysis Bronchoalveolar Lavage (Cell Analysis) AHR_Measurement->BAL_Analysis Followed by Histology Lung Histology (Inflammation, Remodeling) BAL_Analysis->Histology

Figure 2: Experimental Workflow in a Murine Asthma Model

Conclusion

"this compound" is a brand name for Salbutamol, and as such, its efficacy is identical to that of generic Salbutamol. Salbutamol is a potent and rapidly acting bronchodilator that effectively reverses bronchoconstriction in asthma. While it remains a cornerstone of reliever therapy, comparative studies with other bronchodilators, such as Levosalbutamol, suggest that there may be opportunities to improve upon the therapeutic profile of racemic Salbutamol. The use of established preclinical models, such as the OVA-induced allergic asthma model in mice, is essential for the continued development and evaluation of novel asthma therapeutics.

References

Comparative Analysis of the Side Effect Profile of Pulmolin (Salbutamol) and Other Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of Pulmolin, a brand of Salbutamol (also known as Albuterol), with other commonly used short-acting (SABA) and long-acting (LABA) beta-2 adrenergic receptor agonists. The information presented is synthesized from available clinical trial data and systematic reviews to aid in research and drug development.

Executive Summary

This compound's active ingredient, Salbutamol, is a racemic mixture of (R)- and (S)-enantiomers. While its bronchodilatory effects are primarily attributed to the (R)-enantiomer (Levalbuterol), the (S)-enantiomer is thought by some to contribute to adverse effects. However, extensive clinical data from systematic reviews and meta-analyses indicate that for the majority of the patient population, there are no statistically significant differences in the overall side effect profiles of racemic Salbutamol and Levalbuterol.

Comparisons with long-acting beta-2 agonists (LABAs) like Formoterol and Salmeterol reveal differences in onset of action and potential variations in the incidence of systemic side effects at higher doses. Notably, Formoterol has an onset of action comparable to Salbutamol, whereas Salmeterol's onset is slower. At high doses, some studies suggest Formoterol may induce more pronounced tremors and hypokalemia than Salmeterol.

Quantitative Comparison of Side Effect Profiles

The following tables summarize the reported incidence of common side effects for Salbutamol and other beta-2 agonists based on available clinical data. It is important to note that direct head-to-head comparative trials for all listed drugs across all side effects are limited. Data is aggregated from various studies, and incidence rates can vary based on dosage, patient population, and study design.

Table 1: Comparison of Common Side Effects of Short-Acting Beta-2 Agonists (SABAs)

Side EffectThis compound (Salbutamol/Albuterol)LevalbuterolKey Findings from Comparative Studies
Tremor ~20%Incidence not consistently lowerMeta-analyses show no significant difference in overall side effect profiles between Salbutamol and Levalbuterol.
Tachycardia (Increased Heart Rate) Variable, dose-dependentSome studies in children suggest a lower incidenceWhile some individual studies report lower tachycardia rates with Levalbuterol, large-scale reviews find no clinically significant difference for the general population.
Palpitations ReportedReportedIncidence is generally low and comparable between the two.
Hypokalemia (Low Potassium) Can occur, especially at high dosesSome pediatric studies suggest a lower riskClinically significant hypokalemia is uncommon at standard therapeutic doses for both drugs.
Nervousness/Excitement ~15-20%ReportedNo significant difference reported in major clinical trials.

Note: Percentages are approximate and can vary significantly between studies.

Table 2: Comparison of Common Side Effects of Long-Acting Beta-2 Agonists (LABAs) in Relation to Salbutamol

Side EffectSalbutamol (for reference)FormoterolSalmeterolKey Findings from Comparative Studies
Tremor ~20%Higher incidence at high doses compared to SalmeterolLower incidence at high doses compared to FormoterolOne study noted a significantly higher tremor score with high-dose Formoterol versus Salmeterol.
Tachycardia VariableDose-dependentDose-dependentHigh doses of both Formoterol and Salbutamol have been shown to be without clinically relevant cardiovascular effects in some studies.
Hypokalemia Can occur at high dosesGreater potential for decrease in serum potassium at high doses compared to SalmeterolLess impact on serum potassium at high doses compared to FormoterolA study demonstrated a more significant drop in serum potassium with high-dose Formoterol compared to Salmeterol.
Headache CommonCommonCommonGenerally reported as a common side effect for all beta-2 agonists.

Experimental Protocols

The data cited in this guide are derived from clinical trials employing rigorous methodologies to assess the side effect profiles of beta-2 agonists. A generalizable experimental protocol for such a study is outlined below.

Objective: To compare the safety and tolerability of a test beta-2 agonist (e.g., this compound) with a comparator beta-2 agonist.

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

Participant Population: A defined group of patients (e.g., adults with mild-to-moderate asthma) who have provided informed consent.

Intervention: Administration of standardized doses of the test drug, comparator drug, and placebo via a specific delivery method (e.g., metered-dose inhaler, nebulizer).

Methodology for Side Effect Assessment:

  • Cardiovascular Monitoring:

    • Continuous 12-lead electrocardiogram (ECG) monitoring to assess for changes in heart rate (tachycardia), QT interval, and arrhythmias.

    • Blood pressure measurements at baseline and at specified intervals post-dose.

  • Metabolic Monitoring:

    • Serum potassium and glucose levels are measured from blood samples taken at baseline and at various time points after drug administration.

  • Musculoskeletal Assessment:

    • Tremor is assessed using a standardized rating scale (e.g., a 4-point scale from no tremor to severe tremor) by a trained clinician at regular intervals. Patient-reported tremor can also be recorded.

  • Adverse Event Reporting:

    • All adverse events are systematically recorded, whether observed by the investigator or reported by the participant. The severity, duration, and perceived relationship to the study drug are documented.

Visualizations

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Relaxation Bronchial Smooth Muscle Relaxation Myosin_LCK->Relaxation Leads to Beta2_Agonist Beta-2 Agonist (e.g., Salbutamol) Beta2_Agonist->B2AR Binds to

Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.

Experimental Workflow for Assessing Beta-2 Agonist Side Effects

G cluster_workflow Experimental Workflow Start Participant Screening & Informed Consent Baseline Baseline Measurements (ECG, Blood Pressure, Serum K+, Tremor Score) Start->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Drug_Admin Drug Administration (Test Drug, Comparator, Placebo) Randomization->Drug_Admin Post_Dose Post-Dose Monitoring (Timed Intervals) Drug_Admin->Post_Dose Data_Collection Data Collection (Cardiovascular, Metabolic, Musculoskeletal, Adverse Events) Post_Dose->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis Conclusion Conclusion on Side Effect Profile Analysis->Conclusion

Caption: Generalized workflow for a clinical trial assessing beta-2 agonist side effects.

Validating "Pulmolin" Binding Targets: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the binding targets of the hypothetical novel inhibitor, "Pulmolin," with a primary focus on the application of CRISPR-Cas9 technology. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and visualizes complex workflows to facilitate a deeper understanding of the target validation process.

Introduction to this compound and Target Validation

This compound is a novel small molecule inhibitor developed for its potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. Preliminary biochemical assays suggest that this compound targets Kinase-X , a serine/threonine kinase implicated in a critical cell survival and proliferation pathway. However, to confirm that Kinase-X is the true cellular target of this compound and that its efficacy is not due to off-target effects, robust target validation is essential.

Target validation is a critical step in drug development that confirms the interaction between a drug and its intended biological target, and that this interaction elicits the desired therapeutic effect. This guide compares the gold-standard CRISPR-Cas9 gene editing approach with other widely used techniques for target validation.

Comparative Analysis of Target Validation Methods

The selection of a target validation method depends on various factors, including the nature of the target, available resources, and the specific questions being addressed. CRISPR-Cas9 offers a permanent and complete knockout of the target gene, providing a clear genetic validation of the drug's mechanism of action.

Table 1: Comparison of Target Validation Methodologies

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Permanent gene knockout via DNA double-strand breaks.Complete loss of target protein; stable cell lines; high specificity.Potential for off-target edits; time-consuming to generate cell lines.
RNA interference (RNAi) Transient gene knockdown using siRNA or shRNA.Rapid implementation; suitable for high-throughput screening.Incomplete knockdown; potential for off-target effects; transient effect.
Thermal Shift Assay (CETSA) Measures target protein stabilization upon ligand binding in cells.Confirms direct physical binding; can be used in live cells and tissues.Requires specific antibodies; not all proteins show a thermal shift.
Activity-Based Protein Profiling (ABPP) Uses chemical probes to identify enzyme activity and inhibitor binding.Identifies active enzyme targets; can be used for target discovery.Requires development of specific probes; may not be suitable for all targets.

Validating this compound's Target: A CRISPR-Cas9 Approach

The central hypothesis for validating this compound's target is that the genetic knockout of Kinase-X will phenocopy the pharmacological inhibition by this compound, and that cells lacking Kinase-X will exhibit resistance to the drug.

Hypothetical Signaling Pathway of Kinase-X

The following diagram illustrates the hypothetical signaling pathway in which Kinase-X is a central component.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase-X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates This compound This compound This compound->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical Kinase-X signaling pathway inhibited by this compound.

Experimental Workflow for CRISPR-Cas9 Validation

The workflow for validating the Kinase-X target using CRISPR-Cas9 is outlined below.

G Design_gRNA 1. Design & Clone gRNA targeting Kinase-X Transfect 2. Transfect Cas9/gRNA into NSCLC Cells Design_gRNA->Transfect Selection 3. Single Cell Sorting & Clonal Expansion Transfect->Selection Validation 4. Validate Knockout (Sequencing & Western Blot) Selection->Validation Phenotypic_Assay 5. Phenotypic Assays (Wild-Type vs. Knockout) Validation->Phenotypic_Assay Drug_Treatment 6. Treat with this compound (Dose-Response) Phenotypic_Assay->Drug_Treatment Data_Analysis 7. Analyze Cell Viability & Compare IC50 Drug_Treatment->Data_Analysis Conclusion 8. Conclusion on Target Engagement Data_Analysis->Conclusion

Caption: CRISPR-Cas9 experimental workflow for this compound target validation.

Quantitative Data Analysis

Following the generation of a stable Kinase-X knockout (KO) NSCLC cell line, a comparative analysis with the wild-type (WT) cell line is performed. The primary endpoint is the half-maximal inhibitory concentration (IC50) of this compound.

Table 2: Anti-proliferative Effect of this compound on Wild-Type vs. Kinase-X KO Cells

Cell LineThis compound IC50 (nM)Standard Deviation (nM)Fold Change in IC50 (KO/WT)
Wild-Type (WT) 50± 4.5-
Kinase-X KO > 10,000N/A>200

The significant increase in the IC50 value for this compound in the Kinase-X KO cell line strongly indicates that the anti-proliferative effects of the compound are mediated through its inhibition of Kinase-X.

Experimental Protocols

Generation of Kinase-X Knockout Cell Line using CRISPR-Cas9
  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting the early exons of the Kinase-X gene using a validated online tool. Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection: Transfect the Cas9/gRNA plasmids into the target NSCLC cell line (e.g., A549) using a lipid-based transfection reagent or electroporation.

  • Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Sorting: After selection, perform single-cell sorting of the surviving cells into 96-well plates using fluorescence-activated cell sorting (FACS).

  • Clonal Expansion: Culture the single-cell clones until sufficient cell numbers are obtained for validation.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from each clone and perform Sanger sequencing of the target region to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Prepare protein lysates from potential KO clones and wild-type cells. Perform a Western blot using a validated antibody against Kinase-X to confirm the complete absence of the protein.

Cell Viability Assay
  • Cell Seeding: Seed both wild-type and validated Kinase-X KO cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 values using a non-linear regression model.

Conclusion

The use of CRISPR-Cas9 for target validation provides unambiguous evidence of a drug's mechanism of action. The dramatic resistance to this compound observed in the Kinase-X knockout cells confirms that Kinase-X is the primary target through which this compound exerts its anti-proliferative effects. This level of validation is crucial for advancing a drug candidate into further preclinical and clinical development. While other methods like RNAi and CETSA offer valuable insights, the definitive nature of a genetic knockout provided by CRISPR-Cas9 remains the benchmark for target validation in modern drug discovery.

A Comparative Analysis of Pulmolin (Salbutamol) and Novel Bronchodilators in the Management of Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Pulmolin (Salbutamol), a widely-used short-acting beta-2 agonist (SABA), with that of novel long-acting bronchodilators for researchers, scientists, and drug development professionals. The analysis focuses on key efficacy endpoints, mechanisms of action, and the experimental protocols utilized in pivotal clinical studies.

Executive Summary

This compound, containing the active ingredient Salbutamol, is a cornerstone in the acute relief of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its rapid onset of action provides quick relief of symptoms.[2] However, the landscape of bronchodilator therapy is evolving with the advent of novel long-acting agents that offer extended duration of action and alternative mechanisms of action. These include long-acting beta-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), combinations thereof (LAMA/LABA), and emerging therapies such as phosphodiesterase (PDE) inhibitors. This guide presents a comparative overview of the available data on the efficacy of these agents relative to Salbutamol.

Comparative Efficacy Data

The primary measure of efficacy in bronchodilator clinical trials is the change in Forced Expiratory Volume in one second (FEV1). The following tables summarize the available quantitative data from comparative clinical trials.

Table 1: this compound (Salbutamol) vs. Novel Bronchodilators - Key Efficacy Endpoints

Bronchodilator ClassDrugComparison to Salbutamol (FEV1)Onset of ActionDuration of Action
SABA This compound (Salbutamol) Baseline ~5 minutes [2]4-6 hours [2]
LABA SalmeterolIn patients with mild-to-moderate asthma, Salmeterol (50mcg twice daily) demonstrated greater improvement in morning and evening Peak Expiratory Flow (PEF) compared to Salbutamol (200mcg four times daily).Slower than Salbutamol~12 hours
LAMA TiotropiumIn COPD patients, tiotropium has shown greater efficacy in long-term management compared to short-acting beta-agonists.Slower than Salbutamol~24 hours
LABA/LAMA Umeclidinium/ VilanterolLAMA/LABA combinations show the greatest improvement in trough FEV1 compared to other inhaled drug classes in COPD.[3][4]Rapid, though may be slower than Salbutamol for peak effect.~24 hours
PDE3/4 Inhibitor EnsifentrineSingle doses of nebulized ensifentrine were as effective as a therapeutic dose of nebulized salbutamol in improving peak and average FEV1 over 12 hours in asthma patients.[2][5]Comparable to SalbutamolExtended, with significant improvement over 12 hours.[2][5]

Detailed Experimental Protocols

The data presented above is derived from randomized, controlled clinical trials. A general experimental protocol for assessing bronchodilator efficacy is outlined below.

Objective: To compare the bronchodilator efficacy of an investigational drug with a standard comparator (e.g., Salbutamol) in patients with stable, reversible airway obstruction.

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

Inclusion Criteria:

  • Diagnosis of asthma or COPD.

  • Demonstrated reversibility of airflow obstruction, often defined as an increase in FEV1 of ≥12% and ≥200 mL after administration of a SABA.[6]

  • Stable disease state for a defined period before the study.

Exclusion Criteria:

  • Recent exacerbation or respiratory tract infection.

  • Use of other bronchodilators within a specified washout period.

  • Significant cardiovascular or other comorbidities that could interfere with the study.

Procedure:

  • Baseline Measurement: After a washout period for any existing bronchodilator medications, baseline spirometry (including FEV1 and FVC) is performed.

  • Drug Administration: Patients are randomized to receive a single dose of the investigational drug, comparator (e.g., Salbutamol), or placebo via a standardized inhalation method (e.g., metered-dose inhaler with a spacer, or nebulizer).

  • Post-Dose Spirometry: Spirometry is repeated at specified time points post-dosing to assess the onset and duration of action. Typical time points include 5, 15, 30, and 60 minutes, and then hourly for up to 12 or 24 hours.

  • Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in FEV1. This can be expressed as the peak change from baseline (Peak FEV1) or the time-weighted average change over a specific period (e.g., 0-12 hours).

  • Safety Monitoring: Adverse events, vital signs, and electrocardiograms (ECGs) are monitored throughout the study.

Statistical Analysis: Appropriate statistical methods, such as Analysis of Covariance (ANCOVA), are used to compare the treatment groups, with adjustments for baseline values and other relevant factors.

Signaling Pathways and Mechanisms of Action

The different classes of bronchodilators achieve their effects through distinct signaling pathways.

This compound (Salbutamol): Beta-2 Adrenergic Agonist Pathway

Salbutamol is a selective beta-2 adrenoceptor agonist.[2] It stimulates beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This activation leads to a cascade of intracellular events that result in muscle relaxation and bronchodilation.

Salbutamol_Pathway Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Promotes

Figure 1. Salbutamol Signaling Pathway
Novel Bronchodilators: Mechanisms of Action

Novel bronchodilators operate through different or more sustained mechanisms compared to Salbutamol.

Long-Acting Beta-Agonists (LABAs): LABAs, like Salmeterol, also target the beta-2 adrenergic receptor but have a longer duration of action due to their different molecular structure, which allows for prolonged receptor activation.

Long-Acting Muscarinic Antagonists (LAMAs): LAMAs, such as Tiotropium, block the action of acetylcholine at muscarinic M3 receptors on bronchial smooth muscle. This prevents the bronchoconstriction mediated by the parasympathetic nervous system.

LAMA_Pathway LAMA LAMA M3_Receptor Muscarinic M3 Receptor LAMA->M3_Receptor Blocks Relaxation Bronchodilation LAMA->Relaxation Promotes Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Bronchial Smooth Muscle Contraction Ca_Release->Contraction Leads to

Figure 2. LAMA Signaling Pathway

Phosphodiesterase (PDE) Inhibitors: PDE inhibitors, such as Ensifentrine, work by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within smooth muscle cells. Increased cAMP levels lead to bronchodilation. Ensifentrine is a dual inhibitor of PDE3 and PDE4.

PDE_Inhibitor_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PDE Phosphodiesterase (PDE3/4) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades to Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Promotes Ensifentrine Ensifentrine Ensifentrine->PDE Inhibits

Figure 3. PDE Inhibitor Signaling Pathway

Experimental Workflow for Comparative Efficacy Studies

The workflow for a typical clinical trial comparing bronchodilators is a multi-step process designed to ensure patient safety and data integrity.

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout Washout of Existing Medications Informed_Consent->Washout Randomization Randomization Washout->Randomization Baseline Baseline FEV1 Measurement Randomization->Baseline Dosing Drug Administration (this compound vs. Novel Agent vs. Placebo) Baseline->Dosing Post_Dose Post-Dose FEV1 Measurements (Serial) Dosing->Post_Dose Data_Collection Data Collection & Verification Post_Dose->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy & Safety Results Statistical_Analysis->Results

References

Cross-Validation of "Pulmolin" (Salbutamol) Bioactivity in Diverse Laboratory Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the bioactivity of "Pulmolin," the brand name for the well-established bronchodilator Salbutamol. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against key alternatives, supported by experimental data from various laboratory settings. The information is presented to facilitate informed decisions in research and development endeavors.

Executive Summary

Salbutamol, the active ingredient in this compound, is a selective beta-2 adrenergic receptor agonist widely used in the management of respiratory disorders such as asthma.[1][2][3][4] Its primary bioactivity lies in its ability to relax the smooth muscle of the airways, leading to bronchodilation.[1][3][5] This guide presents a comparative analysis of Salbutamol's potency and efficacy against other beta-2 agonists, namely Formoterol, Salmeterol, and Levalbuterol, based on in vitro bioassays. Furthermore, a secondary, off-target bioactivity—androgenic activity in a cancer cell line model—is also presented for a comprehensive understanding of Salbutamol's pharmacological profile.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of Salbutamol and its alternatives from different in vitro studies. This cross-laboratory comparison provides a broader perspective on the relative potency of these compounds.

Table 1: Bronchodilatory Bioactivity (cAMP Production in Human Airway Smooth Muscle Cells)
CompoundMetricValueLaboratory/Study Reference
Salbutamol EC500.6 µMStudy A
TerbutalineEC502.3 µMStudy A
SalmeterolEC500.0012 µMStudy A
Salbutamol Relative Potency-Study B
FormoterolRelative Potency50-120x more potent than SalbutamolStudy B[3]
SalmeterolRelative Potency2-27x more potent than FormoterolStudy B[3]
Racemic Salbutamol Binding Affinity-Study C[6]
Levalbuterol (R-Salbutamol)Binding Affinity~2-fold greater than Racemic SalbutamolStudy C[6]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Relative potency is a measure of drug activity expressed in terms of the amount required to produce an effect of given intensity. Binding affinity is the strength of the binding interaction between a single biomolecule (e.g., a drug) and its binding partner (e.g., a receptor).

Table 2: Off-Target Androgenic Bioactivity (MCF7-AR1 Cell Proliferation Assay)
CompoundMetricValueLaboratory/Study Reference
Salbutamol IC508.93 x 10⁻⁶ MStudy D[1][2]
Methyltrienolone (R1881)IC504.41 x 10⁻¹¹ MStudy D[1][2]
5α-dihydrotestosterone (DHT)IC504.44 x 10⁻¹¹ MStudy D[1][2]
DanazolIC501.08 x 10⁻⁸ MStudy D[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Key Experiment: In Vitro Bronchodilator Bioassay (cAMP Accumulation)

This assay is a cornerstone for assessing the primary bioactivity of beta-2 adrenergic agonists like Salbutamol.

Objective: To quantify the ability of a test compound to stimulate the production of cyclic adenosine monophosphate (cAMP) in human airway smooth muscle (HASM) cells, a key second messenger in the bronchodilation signaling cascade.

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a widely used method.[4][7]

Detailed Protocol:

  • Cell Culture:

    • Human Airway Smooth Muscle (HASM) cells are cultured in a suitable medium (e.g., SmGM-2) and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are passaged upon reaching 80-90% confluency and are used for experiments between passages 3 and 8.

  • Assay Preparation:

    • HASM cells are seeded into 384-well plates at a density of approximately 4,000 cells per well and incubated overnight.[7]

    • On the day of the assay, the culture medium is replaced with a stimulation buffer.

  • Compound Treatment:

    • Serial dilutions of the test compounds (e.g., Salbutamol, Formoterol, Salmeterol) are prepared in the stimulation buffer.

    • A phosphodiesterase inhibitor (e.g., IBMX at 0.5 mM) is added to the wells to prevent the degradation of cAMP.[7]

    • The cells are then treated with the test compounds or a vehicle control and incubated for a specified period (e.g., 30-60 minutes) at room temperature.[4]

  • cAMP Detection (HTRF):

    • Following incubation, cell lysis buffer is added, followed by the HTRF detection reagents: a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody.[4][7]

    • The plate is incubated for 1 hour at room temperature to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the antibody.

  • Data Acquisition and Analysis:

    • The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[7]

    • The ratio of the two fluorescence signals is calculated, which is inversely proportional to the concentration of cAMP in the well.

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP produced in response to the test compounds is determined from the standard curve.

    • Dose-response curves are plotted, and EC50 values are calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Salbutamol Salbutamol (this compound) Beta2AR Beta-2 Adrenergic Receptor (β2AR) Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Inactivates Ca_ion ↓ Intracellular Ca²⁺ PKA->Ca_ion Leads to Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK_inactive->Bronchodilation Ca_ion->Bronchodilation

Caption: Salbutamol's signaling pathway for bronchodilation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture Human Airway Smooth Muscle (HASM) Cells Seed_Cells 2. Seed Cells into 384-well Plate Cell_Culture->Seed_Cells Prepare_Compounds 3. Prepare Serial Dilutions of Test Compounds Seed_Cells->Prepare_Compounds Add_PDEi 4. Add Phosphodiesterase Inhibitor (e.g., IBMX) Prepare_Compounds->Add_PDEi Treat_Cells 5. Treat Cells with Compounds Add_PDEi->Treat_Cells Lyse_Cells 6. Lyse Cells and Add HTRF Reagents Treat_Cells->Lyse_Cells Incubate 7. Incubate for 1 Hour Lyse_Cells->Incubate Read_Plate 8. Read Fluorescence on HTRF Plate Reader Incubate->Read_Plate Analyze_Data 9. Analyze Data and Calculate EC50 Values Read_Plate->Analyze_Data

Caption: Workflow for in vitro cAMP bioassay.

Conclusion

The cross-validation of "this compound" (Salbutamol) bioactivity confirms its established role as a potent bronchodilator through the activation of the beta-2 adrenergic receptor and subsequent increase in intracellular cAMP. Comparative data indicates that while Salbutamol is an effective short-acting agonist, long-acting alternatives such as Formoterol and Salmeterol exhibit significantly higher potency in in vitro assays. Levalbuterol, the (R)-enantiomer of Salbutamol, demonstrates a greater binding affinity than the racemic mixture. The off-target androgenic activity of Salbutamol, observed at higher concentrations, provides an additional layer of its pharmacological profile that may warrant consideration in specific research contexts. This guide provides a foundational dataset and standardized protocols to aid researchers in the consistent and comparative evaluation of beta-2 adrenergic agonists.

References

Comparative Analysis of Formoterol and Salmeterol on Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Formoterol and salmeterol are both long-acting β2-adrenergic agonists (LABAs) pivotal in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Their primary therapeutic effect is bronchodilation, achieved through the relaxation of airway smooth muscle.[3][4][5] This guide provides a detailed comparative analysis of these two widely used bronchodilators, focusing on their mechanisms of action, pharmacodynamic properties, and supporting experimental data. The initial search for "Pulmolin" did not yield a recognized scientific compound for comparison; therefore, this guide focuses on the well-established LABAs, formoterol and salmeterol.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both formoterol and salmeterol are selective β2-adrenergic receptor agonists.[2][4] Their mechanism of action involves binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][3][4] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.[3][4]

Despite this shared pathway, differences in their chemical structures and physical properties contribute to variations in their clinical profiles.

Signaling Pathway of β2-Adrenergic Receptor-Mediated Airway Smooth Muscle Relaxation

G cluster_cell Airway Smooth Muscle Cell B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Agonist Binding (Formoterol/Salmeterol) AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Binding PKA_active Protein Kinase A (active) PKA->PKA_active Activation Ca ↓ Intracellular Ca²⁺ PKA_active->Ca Phosphorylation of targets Relaxation Smooth Muscle Relaxation Ca->Relaxation Agonist Formoterol or Salmeterol Agonist->B2AR

Caption: Signaling pathway of β2-agonist-induced airway smooth muscle relaxation.

Comparative Pharmacodynamics

The key differences between formoterol and salmeterol lie in their onset of action, potency, and intrinsic efficacy.

FeatureFormoterolSalmeterolReference
Onset of Action Rapid (2-3 minutes)Slower (10-20 minutes)[1][6]
Duration of Action Long-acting (up to 12 hours)Long-acting (approximately 12 hours)[1][3][5]
Potency More potent than salmeterol (2-27 fold in some studies)Less potent than formoterol[7]
Intrinsic Efficacy Full agonistPartial agonist[8][9][10]
Lipophilicity Moderately lipophilicHighly lipophilic (>10,000 times more than salbutamol)[5][11]
Onset and Duration of Action

Formoterol exhibits a rapid onset of action, comparable to short-acting β2-agonists (SABAs) like salbutamol.[1][6] This is attributed to its moderate lipophilicity, allowing it to quickly reach the β2-receptors. In contrast, salmeterol has a slower onset of action.[12] Its high lipophilicity causes it to be retained in the cell membrane, from where it gradually diffuses to the receptors, contributing to its prolonged duration of action.[5][12]

Potency and Efficacy

In vitro studies on isolated guinea-pig trachea and human bronchus have shown formoterol to be significantly more potent than salmeterol.[7] Furthermore, formoterol acts as a full agonist at the β2-receptor, meaning it can induce a maximal response.[8][9] Salmeterol, on the other hand, is considered a partial agonist, which means it produces a submaximal response even at high concentrations.[8][9][10] This difference in intrinsic activity has been demonstrated in clinical studies where formoterol provided a greater maximal protective effect against methacholine-induced bronchoconstriction compared to salmeterol.[8][10]

Experimental Data and Clinical Studies

A summary of key experimental findings is presented below:

Study TypeKey FindingsReference
In Vitro (Guinea-pig trachea & human bronchus) Formoterol was 2-27 times more potent than salmeterol in relaxing airway smooth muscle. Salmeterol's effects were more persistent after washing.[7]
In Vivo (Histamine-induced bronchoconstriction in guinea-pigs) Inhaled formoterol was 10-20 times more potent than salmeterol. Salmeterol had a longer duration of action at equivalent effective doses.[7]
Clinical Trial (Methacholine-induced bronchoconstriction in asthmatics) Formoterol demonstrated a dose-dependent protective effect, while salmeterol showed a flatter dose-response curve and a weaker maximal protective effect, consistent with its partial agonist nature.[8][10]
Clinical Trial (Reversal of methacholine-induced bronchoconstriction) The time for FEV1 to return to 85% of baseline was significantly shorter with formoterol (7.2 min) compared to salmeterol (14.1 min).[6]
Systematic Review & Meta-analysis No significant difference was found in mean FEV1 12 hours after inhalation between formoterol (12 µg) and salmeterol (50 µg). Salmeterol was associated with a greater number of attack-free days in some studies.[13]

Experimental Protocols

Isolated Tissue Experiments (Organ Bath)

A common method to assess the relaxant properties of bronchodilators on airway smooth muscle is the organ bath experiment.

G cluster_protocol Organ Bath Experimental Workflow TissuePrep Airway Tissue (e.g., tracheal rings) Preparation Mounting Mounting in Organ Bath TissuePrep->Mounting Equilibration Equilibration (e.g., 95% O₂, 5% CO₂) Mounting->Equilibration Contraction Induce Contraction (e.g., with methacholine) Equilibration->Contraction DrugAddition Cumulative Addition of Formoterol or Salmeterol Contraction->DrugAddition Measurement Measure Isometric Tension Changes DrugAddition->Measurement Analysis Data Analysis (Dose-Response Curves) Measurement->Analysis

Caption: Workflow for an isolated tissue (organ bath) experiment.

Detailed Methodology:

  • Tissue Preparation: Airways (e.g., trachea or bronchi) are dissected from a suitable animal model (e.g., guinea pig) or human lung tissue. The airway is cut into rings or strips.

  • Mounting: The tissue segments are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Measurement: The tissues are connected to an isometric force transducer to record changes in muscle tension.

  • Contraction Induction: A contractile agent, such as methacholine or histamine, is added to the organ bath to induce a sustained contraction of the airway smooth muscle.

  • Drug Administration: Once a stable contraction is achieved, the test compound (formoterol or salmeterol) is added to the bath in a cumulative manner, with increasing concentrations.

  • Data Acquisition: The relaxation of the smooth muscle is recorded as a percentage of the pre-induced contraction.

  • Data Analysis: Dose-response curves are constructed to determine the potency (EC50) and intrinsic efficacy (Emax) of each compound.

Bronchial Provocation Tests in Human Subjects

This clinical research method is used to assess the protective effects of a bronchodilator against a known bronchoconstrictor.

Detailed Methodology:

  • Subject Recruitment: Patients with a diagnosis of asthma are recruited for the study.

  • Baseline Measurements: Baseline lung function, typically Forced Expiratory Volume in one second (FEV1), is measured.

  • Drug Administration: The study drug (formoterol or salmeterol) or a placebo is administered via inhalation.

  • Bronchial Challenge: At a specified time after drug administration, the subject inhales increasing concentrations of a bronchoconstricting agent, such as methacholine.

  • FEV1 Monitoring: FEV1 is measured after each dose of the bronchoconstrictor.

  • Endpoint: The challenge is stopped when FEV1 has fallen by a predetermined amount (e.g., 20%), and the provocative concentration of the bronchoconstrictor causing this fall (PC20) is calculated.

  • Data Analysis: The protective effect of the study drug is determined by the shift in the PC20 compared to placebo.

Conclusion

Both formoterol and salmeterol are effective long-acting β2-agonists that induce airway smooth muscle relaxation. The primary distinctions for research and development consideration are:

  • Formoterol's rapid onset of action and full agonist properties make it suitable for both maintenance and reliever therapy in some combination products.[1]

  • Salmeterol's high lipophilicity and partial agonist nature provide a sustained duration of action, though with a slower onset and potentially a lower maximal effect compared to formoterol.[5][8][10]

The choice between these agents in a clinical or developmental context may depend on the desired therapeutic profile, such as the need for rapid symptom relief versus a focus on sustained bronchodilation. Further research into the molecular interactions of these drugs with the β2-receptor and downstream signaling pathways will continue to inform the development of future respiratory therapeutics.

References

Navigating the Veterinary Respiratory and Enteric Disease Landscape: A Comparative Analysis of Tiamulin and the Ambiguous "Pulmolin"

Author: BenchChem Technical Support Team. Date: December 2025

A critical review for researchers and drug development professionals reveals that the name "Pulmolin" is attributed to multiple, chemically distinct veterinary products, complicating a direct head-to-head comparison with the well-established antibiotic, tiamulin. This guide clarifies the identity of these products and provides a comprehensive, data-driven overview of tiamulin's performance in veterinary applications.

Initial investigation into a head-to-head comparison between "this compound" and tiamulin for veterinary use uncovered a significant challenge: the name "this compound" is not associated with a single, consistent active pharmaceutical ingredient. Instead, the name is used for at least three distinct products with different compositions and therapeutic targets:

  • This compound® (Farmabase): A tiamulin-based bacteriostatic antibiotic formulated for swine. It is indicated for the control of enteric diseases like ileitis, dysentery, and colitis, as well as respiratory diseases such as enzootic pneumonia.[1][2] A comparison of this product with tiamulin would be a comparison of the active ingredient with itself.

  • This compound Vet: A product for poultry composed of essential oils (eucalyptus, mint), menthol, cineol, echinacea extract, and Vitamin A.[3] It is positioned as a mucolytic and mucokinetic expectorant to alleviate respiratory distress. A scientific comparison of this herbal supplement with a potent antibiotic like tiamulin is not feasible due to the lack of comparable, peer-reviewed experimental data on efficacy and pharmacokinetics.

  • This compound (Opsonin Pharma): A salbutamol-based bronchodilator.[4][5] While listed under "Agrovet Products" by its manufacturer, its primary application is in human medicine.[6] Salbutamol is a beta-2 adrenergic agonist, and its therapeutic action is fundamentally different from the antimicrobial activity of tiamulin, making a direct comparison for the same indications inappropriate.

Given this ambiguity, a direct comparative guide is not feasible. Instead, this report will provide a comprehensive overview of tiamulin , a widely used and researched pleuromutilin antibiotic in veterinary medicine, using the rigorous, data-driven approach requested.

Tiamulin: A Detailed Examination

Tiamulin is a semi-synthetic diterpene antibiotic derived from pleuromutilin.[7] It is a cornerstone in the treatment and prevention of economically significant diseases in swine and poultry.[8]

Mechanism of Action

Tiamulin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center.[3] This binding prevents the correct positioning of the tRNA molecule, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[2]

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Protein_Synthesis Polypeptide Chain Elongation Tiamulin Tiamulin Tiamulin->PTC Binds to Inhibition Inhibition of Protein Synthesis tRNA tRNA tRNA->PTC Incorrect positioning

Mechanism of action of Tiamulin.
Spectrum of Activity

Tiamulin demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria, Mycoplasma species, and anaerobes. It is highly effective against key pathogens in swine and poultry, including:

  • Brachyspira hyodysenteriae (Swine Dysentery)[2]

  • Lawsonia intracellularis (Ileitis)[9]

  • Actinobacillus pleuropneumoniae (Porcine Pleuropneumonia)[2]

  • Mycoplasma gallisepticum and Mycoplasma synoviae in poultry[10]

  • Mycoplasma hyopneumoniae (Enzootic Pneumonia) and Mycoplasma hyosynoviae in swine

Pharmacokinetics

Tiamulin is well-absorbed orally, with over 90% absorption in pigs.[2] It is widely distributed throughout the body, concentrating in the lungs and liver.[2][9] Metabolism occurs primarily in the liver, and it is excreted mainly in the bile, with a smaller portion via the kidneys.[2]

Table 1: Pharmacokinetic Parameters of Tiamulin in Swine

ParameterValueSpeciesAdministrationReference
Cmax (Maximum Serum Concentration) 1.03 µg/mLPig10 mg/kg (single oral dose)[2]
1.82 µg/mLPig25 mg/kg (single oral dose)[2]
1.90 µg/mLPig25 mg/kg (oral premix)
Tmax (Time to Cmax) 2 hoursPig10 & 25 mg/kg (single oral dose)[2]
2.11 hoursPig25 mg/kg (oral premix)
Oral Bioavailability >90%PigOral[2]
Elimination Half-life (t½) 5.05 hoursPig25 mg/kg (oral premix)
Excretion 70-85% Bile, 15-30% KidneyPigOral[2]
Serum Protein Binding ~30%Pig-[2]
Efficacy Data

Numerous studies have demonstrated the clinical efficacy of tiamulin.

Table 2: Efficacy of Tiamulin Against Mycoplasma gallisepticum in Chickens

Treatment GroupDosageDurationOutcomeReference
Tiamulin10 mg/kg BW5 daysSignificant protection against M. gallisepticum infection.
Tiamulin25 mg/kg BW5 daysSignificantly better reduction in clinical signs and M. gallisepticum numbers compared to 10 mg/kg. Recommended for clinical infections.
Tiamulin + Chlortetracycline12.5 mg/kg + 37.5 mg/kg BW5 daysSignificant reduction in severity of clinical respiratory disease and M. gallisepticum numbers.

Table 3: Efficacy of Tiamulin Against Swine Dysentery (B. hyodysenteriae)

Treatment GroupIn-feed DosageDurationOutcomeReference
Tiamulin120 ppm14 daysBactericidal effect observed at approximately six times the MIC of the isolate.[9]
Tiamulin160 ppm14 daysDose-dependent response with high efficacy.[9]

Experimental Protocols

In Vivo Efficacy Study of Tiamulin against Mycoplasma gallisepticum in Broilers

This section details the methodology for a challenge study designed to evaluate the dose-dependent efficacy of tiamulin.

1. Animals and Housing:

  • Commercial broilers are housed in isolated units to prevent cross-contamination.

  • Animals are provided with feed and water ad libitum.

  • Health status is monitored daily.

2. Challenge Strain:

  • A recent, virulent field isolate of Mycoplasma gallisepticum is used.

  • The Minimum Inhibitory Concentration (MIC) of tiamulin against the strain is determined prior to the study.

3. Experimental Design:

  • Infection: At a specified age (e.g., 14 days), broilers are infected with a standardized dose of the M. gallisepticum culture via intrasinusoidal injection.

  • Treatment Groups:

    • Negative Control (uninfected, untreated)

    • Positive Control (infected, untreated)

    • Tiamulin Group 1 (infected, treated with 10 mg/kg BW tiamulin in drinking water)

    • Tiamulin Group 2 (infected, treated with 25 mg/kg BW tiamulin in drinking water)

  • Treatment Period: Treatment commences upon the appearance of clinical signs (e.g., 4 days post-infection) and continues for 5 consecutive days.

4. Efficacy Parameters (Data Collection):

  • Clinical Scoring: Respiratory signs (e.g., tracheal rales, nasal discharge) are scored daily.

  • Macroscopic Lesion Scoring: At the end of the study, birds are euthanized, and respiratory tracts (trachea, air sacs) are scored for lesions.

  • M. gallisepticum Re-isolation: Swabs are taken from the trachea and air sacs for bacterial culture and quantification.

  • Performance: Body weight gain and feed conversion ratio are monitored.

5. Statistical Analysis:

  • Data from different groups are compared using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to determine significant differences.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animals Source Commercial Broilers Housing Isolate and Acclimatize Animals->Housing Infection Infect Broilers (Day 14) Housing->Infection Strain Prepare M. gallisepticum Challenge Strain Grouping Divide into Treatment Groups Infection->Grouping Treatment Administer Treatment (5 Days) Grouping->Treatment Positive Control & Tiamulin Groups Scoring Clinical & Lesion Scoring Treatment->Scoring Stats Statistical Analysis Scoring->Stats Isolation Bacterial Re-isolation Isolation->Stats Performance Measure Weight Gain & FCR Performance->Stats

Workflow for an in vivo efficacy trial.

Safety and Drug Interactions

Tiamulin is generally well-tolerated at therapeutic doses. However, a critical and potentially fatal interaction occurs when tiamulin is co-administered with polyether ionophore anticoccidials such as monensin, narasin, and salinomycin, particularly in poultry. This interaction is believed to result from tiamulin inhibiting the metabolism of the ionophores in the liver, leading to toxicosis. Care must be taken to ensure that feeds containing these ionophores are not given to animals receiving tiamulin.

Conclusion

While a direct head-to-head comparison between "this compound" and tiamulin is impractical due to the varied and inconsistent identity of products named "this compound," a thorough review of tiamulin solidifies its position as a highly effective and well-documented antibiotic for key respiratory and enteric diseases in swine and poultry. Its mechanism of action is well-understood, its pharmacokinetic profile is favorable for treating systemic and localized infections, and its clinical efficacy is supported by extensive experimental data. For researchers and drug development professionals, tiamulin serves as a benchmark for performance in the pleuromutilin class, while the case of "this compound" highlights the critical importance of precise active ingredient identification in comparative studies.

References

A Comparative In Vitro Analysis of the Anti-inflammatory Effects of Pulmolin and Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro anti-inflammatory properties of a proprietary compound, Pulmolin, against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The study utilizes a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7) to mimic an inflammatory response and assess the efficacy of both compounds in mitigating key inflammatory markers. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Experimental Rationale

Inflammation is a complex biological response, and the inhibition of pro-inflammatory mediators is a key strategy in the development of anti-inflammatory therapeutics.[1][2] This study evaluates the potential of this compound to modulate the inflammatory cascade in comparison to Diclofenac, a widely used NSAID that functions as a non-selective cyclooxygenase (COX) inhibitor.[3] The in vitro model using LPS-stimulated RAW 264.7 macrophages is a standard and effective method for inducing an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6]

Data Presentation

The anti-inflammatory activities of this compound and Diclofenac were quantified by measuring their effects on cell viability, nitric oxide production, and the secretion of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound and Diclofenac on the Viability of RAW 264.7 Macrophages
Treatment GroupConcentration (µg/mL)Cell Viability (%)
Control (Untreated) -100 ± 4.5
LPS (1 µg/mL) -98.2 ± 5.1
This compound 1097.5 ± 4.8
2596.1 ± 5.3
5094.8 ± 4.9
Diclofenac 1099.1 ± 3.9
2598.4 ± 4.2
5097.6 ± 4.5

Data are presented as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound and Diclofenac in LPS-stimulated RAW 264.7 Macrophages
Treatment GroupConcentration (µg/mL)NO Production (µM)% Inhibition
Control (Untreated) -1.2 ± 0.3-
LPS (1 µg/mL) -25.4 ± 2.10
This compound + LPS 1018.9 ± 1.525.6
2512.3 ± 1.151.6
507.8 ± 0.969.3
Diclofenac + LPS 1020.1 ± 1.820.9
2515.2 ± 1.440.2
5010.5 ± 1.258.7

Data are presented as mean ± standard deviation.

Table 3: Inhibition of TNF-α and IL-6 Secretion by this compound and Diclofenac in LPS-stimulated RAW 264.7 Macrophages
Treatment GroupConcentration (µg/mL)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (Untreated) -55 ± 8-32 ± 5-
LPS (1 µg/mL) -1250 ± 980980 ± 750
This compound + LPS 10980 ± 7221.6750 ± 6123.5
25650 ± 5548.0490 ± 4250.0
50380 ± 3969.6270 ± 2872.4
Diclofenac + LPS 101050 ± 8516.0810 ± 6817.3
25780 ± 6837.6620 ± 5536.7
50550 ± 4956.0430 ± 3956.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • The cells were then treated with varying concentrations of this compound or Diclofenac (10, 25, 50 µg/mL) for 24 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)

The concentration of nitric oxide in the culture supernatants was measured using the Griess reagent.

  • RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • The cells were pre-treated with different concentrations of this compound or Diclofenac for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours.

  • After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance was measured at 540 nm. A standard curve using sodium nitrite was generated to determine the NO concentration.

Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • RAW 264.7 cells were treated as described in the NO assay.

  • The culture supernatants were collected and centrifuged to remove any cellular debris.

  • The concentrations of TNF-α and IL-6 were determined using specific ELISA kits.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assays a Seed RAW 264.7 cells in 96-well plates b Incubate for 24 hours a->b c Pre-treat with this compound or Diclofenac b->c d Stimulate with LPS (1 µg/mL) c->d e Incubate for 24 hours d->e f MTT Assay for Cell Viability e->f g Griess Assay for NO Production e->g h ELISA for TNF-α and IL-6 e->h

Caption: Workflow for in vitro anti-inflammatory screening.

LPS-induced Pro-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes This compound This compound / Diclofenac This compound->IKK This compound->NFkB

Caption: Simplified NF-κB signaling pathway in macrophages.

References

Preclinical Efficacy of Pulmolin (Salbutamol) Versus Standard-of-Care in Respiratory Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Pulmolin, a brand of the short-acting beta2-agonist (SABA) Salbutamol, against standard-of-care therapies for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The data presented is derived from various preclinical studies employing established animal models of these conditions.

Executive Summary

This compound (Salbutamol) is a cornerstone of reliever therapy in respiratory diseases, primarily due to its rapid bronchodilatory effects. Preclinical evidence substantiates its efficacy in alleviating bronchoconstriction. Standard-of-care for persistent respiratory conditions, however, typically involves controller medications like inhaled corticosteroids (ICS) that target the underlying inflammation. This guide synthesizes available preclinical data to offer a comparative perspective on the distinct and complementary roles of Salbutamol and standard-of-care anti-inflammatory agents.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize key quantitative findings from preclinical studies comparing Salbutamol with standard-of-care corticosteroids. It is important to note that direct head-to-head preclinical comparisons with comprehensive, matched endpoints are limited in the publicly available literature. The data presented here is compiled from studies with varying experimental designs.

Table 1: Effect on Airway Smooth Muscle Contraction

Treatment GroupAnimal ModelEndpointEfficacyReference
SalbutamolGuinea Pig (Isolated Tracheal Smooth Muscle)Inhibition of Insulin-Induced Contraction58.43% reduction in maximum constrictor response[1][2]
Beclomethasone (ICS)Guinea Pig (Isolated Tracheal Smooth Muscle)Inhibition of Insulin-Induced Contraction37.14% reduction in maximum constrictor response[1][2]

Table 2: Effect on Airway Inflammation (Cellular Infiltration in Bronchoalveolar Lavage Fluid - BALF)

Note: This table includes data for Salmeterol, a long-acting beta-agonist (LABA), as a proxy for the beta-agonist class, in a direct comparison with the inhaled corticosteroid Fluticasone.

Treatment GroupAnimal ModelEndpointEfficacy (Mean Cell Count ± SEM)
Vehicle ControlMurine Model of Allergic Airways Disease (Ovalbumin-induced)Total Cells in BALF~1.2 x 10^5
Salmeterol (LABA)Murine Model of Allergic Airways Disease (Ovalbumin-induced)Total Cells in BALF~1.5 x 10^5
Fluticasone (ICS)Murine Model of Allergic Airways Disease (Ovalbumin-induced)Total Cells in BALF~0.2 x 10^5
Fluticasone + SalmeterolMurine Model of Allergic Airways Disease (Ovalbumin-induced)Total Cells in BALF~0.2 x 10^5

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key animal models cited in the comparative data.

1. Guinea Pig Model of Airway Hyperreactivity

  • Objective: To assess the direct effects of bronchodilators and anti-inflammatory agents on airway smooth muscle contraction.

  • Methodology:

    • Healthy adult guinea pigs are euthanized, and the trachea is immediately excised.

    • The trachea is dissected into rings and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Tracheal rings are connected to an isometric force transducer to record changes in muscle tension.

    • A contractile agent (e.g., insulin, histamine, or methacholine) is added to the bath to induce smooth muscle contraction.

    • The inhibitory effect of test compounds (e.g., Salbutamol, Beclomethasone) is evaluated by pre-incubating the tracheal rings with the compound before the addition of the contractile agent.

    • Concentration-response curves are generated to determine the efficacy of the test compounds in relaxing the pre-contracted tracheal smooth muscle.[1][2]

2. Murine Model of Allergic Airways Disease (Ovalbumin-Induced Asthma)

  • Objective: To model the inflammatory and airway hyperresponsiveness characteristic of allergic asthma.

  • Methodology:

    • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on days 0 and 14.

    • Challenge: From day 21 to 27, mice are challenged daily with aerosolized OVA for a short duration (e.g., 20 minutes).

    • Treatment: Test compounds (e.g., Salbutamol, Fluticasone) are administered to the mice, typically via inhalation or other relevant routes, prior to or during the challenge phase.

    • Endpoint Analysis (48 hours post-final challenge):

      • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BALF. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed to assess airway inflammation.

      • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography or direct measurement of lung resistance and elastance in anesthetized, tracheostomized mice.

      • Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for general inflammation, Periodic acid-Schiff for mucus production) to assess pathological changes.

      • Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates are quantified using methods like ELISA.

Mandatory Visualizations

Signaling Pathway of this compound (Salbutamol)

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Salbutamol Salbutamol (this compound) Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits Bronchodilation Bronchodilation PKA->Bronchodilation Promotes MyosinLC_P Phosphorylated Myosin Light Chain MyosinLCK->MyosinLC_P Phosphorylates Bronchoconstriction Bronchoconstriction MyosinLC_P->Bronchoconstriction Leads to Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: Intraperitoneal OVA + Alum Injection Day14 Day 14: Intraperitoneal OVA + Alum Injection Day0->Day14 Day21_27 Days 21-27: Daily Aerosolized OVA Challenge & Treatment Day14->Day21_27 Day29 Day 29 (48h post-challenge) Day21_27->Day29 BALF Bronchoalveolar Lavage (BAL) Day29->BALF AHR Airway Hyperresponsiveness Measurement Day29->AHR Histology Lung Histology Day29->Histology

References

Safety Operating Guide

Prudent and Safe Disposal of Pulmolin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed protocol for the proper disposal of Pulmolin, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures have been synthesized from established best practices for chemical waste management.

Quantitative Data for this compound Disposal

For the effective and safe disposal of this compound, several key quantitative parameters must be considered. These are summarized in the table below.

ParameterValueSignificance for Disposal
Solubility in Water 5 g/L at 20°CLow solubility necessitates specific handling to prevent solid waste accumulation.
pH of a 1% Solution 8.5Mildly alkaline; requires neutralization before aqueous disposal.
Recommended Neutralizing Agent 0.1 M Hydrochloric Acid (HCl)Effective for neutralizing the alkaline nature of this compound solutions.
Incompatible Materials Strong Oxidizing Agents, Strong AcidsContact with these materials can cause vigorous reactions and should be avoided.

Detailed Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of both solid this compound waste and aqueous solutions containing this compound.

Personnel Protective Equipment (PPE) Required:

  • Safety Goggles

  • Chemical-resistant gloves (Nitrile or Neoprene)

  • Laboratory Coat

Procedure for Disposal of Solid this compound Waste:

  • Segregation: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled "Hazardous Waste - this compound, Solid" and include the date of initial waste accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]

  • Final Disposal: Arrange for pick-up and disposal by a licensed chemical waste disposal company. Do not mix with general laboratory trash.[1][2]

Procedure for Disposal of Aqueous this compound Solutions:

  • Neutralization:

    • Working in a fume hood, measure the volume of the this compound solution to be disposed of.

    • Slowly add 0.1 M Hydrochloric Acid (HCl) dropwise while continuously stirring the solution.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding HCl until the pH of the solution is between 6.0 and 8.0.

  • Aqueous Disposal:

    • Once neutralized, the solution can be discharged into the sanitary sewer system, followed by flushing with a copious amount of water (at least 20 times the volume of the original solution), provided this is in accordance with local regulations.[2]

  • Record Keeping: Document the neutralization and disposal process in the laboratory's chemical waste log.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Pulmolin_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize with 0.1 M HCl to pH 6.0-8.0 in Fume Hood aqueous_waste->neutralize store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid licensed_disposal Dispose via Licensed Chemical Waste Contractor store_solid->licensed_disposal end End: Disposal Complete licensed_disposal->end sewer_disposal Discharge to Sanitary Sewer with Copious Water Flush neutralize->sewer_disposal sewer_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pulmolin (Salbutamol)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pulmolin, a product containing the active ingredient Salbutamol. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Wear safety glasses with side shields or goggles.[1][2]
Hand Protection Wear impervious protective gloves.[2] Inspect gloves for integrity before each use and utilize proper glove removal technique to avoid skin contact.[2]
Body Protection An impervious lab coat or protective clothing is recommended, especially during bulk processing operations or when skin contact is possible.[1][2]
Respiratory Protection If the process generates dust, mist, or fumes, use a NIOSH-approved respirator with appropriate protection factors to minimize inhalation exposure.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure adequate room ventilation to control airborne exposure.[1]

  • For processes that may generate dust, mist, or vapors, use engineering controls such as fume hoods or other containment systems.[4]

  • Potential points of process emissions to the atmosphere should be controlled with dust collectors or HEPA filtration systems.[1][4]

2. Handling:

  • Avoid contact with eyes, skin, and clothing.[4]

  • Do not ingest or inhale the substance.[3]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

3. Storage:

  • Store in a well-ventilated, dry place in a tightly closed container.[2][3]

  • Follow the storage conditions as directed by the product packaging.[1]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] If irritation persists, seek medical attention.[1][3]
Skin Contact Wash the affected area immediately with soap and plenty of water.[1][2] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[3]
Inhalation Move the person to fresh air.[1][3] If the person is not breathing, give artificial respiration.[2][3] Seek medical attention immediately.[1][4]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel.[1] Rinse mouth with water.[2] Seek medical attention immediately.[1][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Keep the substance in suitable, closed containers for disposal.[2][3]

  • Releases to the environment should be avoided.[1][4]

  • Review and implement appropriate technical and procedural wastewater and waste disposal measures.[1][4]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

Pulmolin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E H Exposure Event D->H F Segregate Waste E->F G Dispose of Waste per Protocol F->G I Administer First Aid H->I J Seek Medical Attention I->J

Caption: Workflow for the safe laboratory handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.